molecular formula C7H5ClN2O B1596586 7-Chloro-1H-indazol-3-ol CAS No. 6290-87-5

7-Chloro-1H-indazol-3-ol

Cat. No.: B1596586
CAS No.: 6290-87-5
M. Wt: 168.58 g/mol
InChI Key: RTXHRBDLTUNMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1H-indazol-3-ol is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Chloro-1H-indazol-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Chloro-1H-indazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1H-indazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXHRBDLTUNMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978681
Record name 7-Chloro-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6290-87-5
Record name 6290-87-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloro-1H-indazol-3-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-indazol-3-ol is a substituted indazole, a class of heterocyclic compounds recognized for their significant and diverse biological activities. The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] The introduction of a chlorine atom at the 7-position and a hydroxyl group at the 3-position creates a molecule with specific physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and potential applications of 7-Chloro-1H-indazol-3-ol, with a focus on its relevance in drug discovery and development.

Physicochemical Properties

While extensive experimental data for 7-Chloro-1H-indazol-3-ol is not widely published, its core physicochemical properties can be summarized from available supplier information and computational predictions.

PropertyValueSource
CAS Number 6290-87-5[2][3]
Molecular Formula C₇H₅ClN₂O[2]
Molecular Weight 168.58 g/mol [2]
Appearance Off-white powder[4]
Purity ≥97% (typical)[4]
Storage Store at 0-8 °C, sealed in a dry environment[4][5]
InChI Key RTXHRBDLTUNMCT-UHFFFAOYSA-N[4]

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis_of_7-Chloro-1H-indazol-3-ol start 2-Amino-3-chlorobenzoic acid intermediate1 2-Hydrazinyl-3-chlorobenzoic acid start->intermediate1 1. NaNO2, HCl 2. SnCl2, HCl product 7-Chloro-1H-indazol-3-ol intermediate1->product Heat, Acid

Caption: Proposed two-step synthesis of 7-Chloro-1H-indazol-3-ol.

Experimental Protocol (Adapted from a similar synthesis[6])

Step 1: Synthesis of 2-Hydrazinyl-3-chlorobenzoic acid

  • Diazotization: Dissolve 2-amino-3-chlorobenzoic acid in a suitable aqueous acidic solution (e.g., 2M HCl) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is the critical step. The choice of a low temperature is to prevent the premature decomposition of the unstable diazonium salt.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the SnCl₂ solution. The SnCl₂ acts as a reducing agent to convert the diazonium salt to the corresponding hydrazine.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The resulting precipitate of 2-hydrazinyl-3-chlorobenzoic acid can be collected by filtration, washed with cold water, and dried.

Step 2: Cyclization to 7-Chloro-1H-indazol-3-ol

  • Ring Closure: Suspend the 2-hydrazinyl-3-chlorobenzoic acid from the previous step in water or a dilute acid solution.

  • Heat the mixture to reflux (approximately 100 °C) for several hours. The heat provides the activation energy for the intramolecular cyclization to form the indazolone ring.

  • Work-up: Cool the reaction mixture. The product, 7-Chloro-1H-indazol-3-ol, should precipitate out of the solution.

  • Adjust the pH to neutral (pH 7.0) with a base like sodium carbonate to ensure complete precipitation.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield an off-white crystalline solid. Purity can be assessed by thin-layer chromatography (TLC) and melting point determination.

Spectroscopic Characterization

While specific spectra for 7-Chloro-1H-indazol-3-ol are not published, the expected spectroscopic data can be inferred from the analysis of closely related, substituted indazole derivatives.[7][8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the exchangeable protons of the N-H and O-H groups. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring.

  • Aromatic Protons (δ 7.0-8.0 ppm): Three protons on the benzene ring will likely appear as a series of doublets and triplets. The exact chemical shifts and coupling constants will depend on the electronic environment created by the chloro and hydroxyl groups.

  • N-H and O-H Protons (broad signals, variable ppm): The protons on the nitrogen and oxygen atoms will likely appear as broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Aromatic Carbons (δ 110-150 ppm): The signals for the six carbons of the benzene ring and the carbon at position 3 of the indazole ring will appear in this region. The carbon attached to the chlorine atom will be influenced by its electronegativity.

  • C3 Carbon (δ ~150-160 ppm): The carbon bearing the hydroxyl group (C3) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule.

  • O-H Stretch (broad, ~3200-3600 cm⁻¹): A broad absorption band characteristic of the hydroxyl group.

  • N-H Stretch (medium, ~3100-3500 cm⁻¹): A medium intensity band for the N-H stretch of the indazole ring.

  • C=C and C=N Stretches (~1450-1650 cm⁻¹): A series of sharp peaks corresponding to the aromatic ring and the pyrazole ring.

  • C-Cl Stretch (~600-800 cm⁻¹): A sharp absorption in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 168, with a characteristic isotopic pattern (M+2 peak at m/z = 170 with approximately one-third the intensity) due to the presence of the chlorine atom.

  • Fragmentation Pattern: The fragmentation pattern will likely involve the loss of small molecules such as CO, HCN, and Cl.

Chemical Reactivity and Derivatization

The chemical reactivity of 7-Chloro-1H-indazol-3-ol is dictated by the functional groups present: the indazole ring system, the hydroxyl group, and the chloro substituent.

Reactivity_of_7-Chloro-1H-indazol-3-ol main 7-Chloro-1H-indazol-3-ol N1_alkylation N1-Alkylation/Acylation main->N1_alkylation Reaction at N1 O_alkylation O-Alkylation/Acylation main->O_alkylation Reaction at O3 C_H_functionalization C-H Functionalization main->C_H_functionalization Reaction on Benzene Ring

Caption: Key reactive sites of 7-Chloro-1H-indazol-3-ol.

  • Tautomerism: It is important to note that 1H-indazol-3-ols can exist in tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-ones. This equilibrium can influence its reactivity.

  • Reactions at the Hydroxyl Group: The hydroxyl group at the 3-position is a key site for derivatization. It can undergo O-alkylation and O-acylation reactions to introduce a variety of functional groups, which is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Reactions at the Indazole Nitrogen: The nitrogen at the 1-position (N1) is nucleophilic and can be readily alkylated or acylated. This provides another handle for modifying the core structure.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the chloro- and indazole ring substituents will influence the position of substitution.

  • C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer opportunities for direct modification of the C-H bonds on the benzene ring, allowing for the introduction of diverse substituents.[1][4][9]

Applications in Medicinal Chemistry

The indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Substituted indazoles have demonstrated a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antiviral properties. 7-Chloro-1H-indazol-3-ol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in the ability to be readily derivatized at multiple positions, allowing for the generation of diverse chemical libraries for high-throughput screening.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Chloro-1H-indazol-3-ol is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.[10][11]

Conclusion

7-Chloro-1H-indazol-3-ol is a valuable heterocyclic compound with significant potential as a synthetic intermediate in drug discovery. While detailed experimental data for this specific molecule is limited, its chemical properties and reactivity can be reasonably inferred from its structural analogs. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a useful resource for researchers in the field of medicinal chemistry. Further investigation into the specific biological activities of derivatives of 7-Chloro-1H-indazol-3-ol is warranted and could lead to the discovery of novel therapeutic agents.

References

Sources

Unambiguous Structure Elucidation of 7-Chloro-1H-indazol-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indazole Scaffolds in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug development professionals. The targeted synthesis of substituted indazoles, such as 7-Chloro-1H-indazol-3-ol, offers the potential for novel intellectual property and the development of next-generation therapeutics. However, the synthesis of such novel compounds necessitates a rigorous and unambiguous determination of their chemical structure. This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of 7-Chloro-1H-indazol-3-ol, emphasizing the causality behind experimental choices and the integration of data from multiple analytical techniques.

The Structural Hypothesis and the Tautomerism Challenge

The primary structure of 7-Chloro-1H-indazol-3-ol is proposed as a chloro-substituted indazole ring bearing a hydroxyl group at the 3-position. However, a critical consideration in the structure elucidation of 3-hydroxyindazoles is the potential for keto-enol tautomerism. The molecule could exist in equilibrium between the -ol form (7-chloro-1H-indazol-3-ol) and the -one form (7-chloro-1,2-dihydro-3H-indazol-3-one). Distinguishing between these tautomers is paramount for understanding the molecule's reactivity, biological activity, and for securing intellectual property.

A Multi-pronged Approach to Structure Verification

A robust structure elucidation strategy relies on the convergence of data from several orthogonal analytical techniques. No single method provides a complete picture; instead, the synergistic interpretation of spectroscopic and crystallographic data leads to an irrefutable structural assignment. This guide will detail the application of Mass Spectrometry, FT-IR Spectroscopy, a suite of Nuclear Magnetic Resonance (NMR) experiments, and single-crystal X-ray Diffraction.

G cluster_0 Initial Characterization cluster_1 Core Structural Framework cluster_2 Connectivity & Tautomerism cluster_3 Definitive 3D Structure Mass Spectrometry Mass Spectrometry 1D NMR (1H, 13C) 1D NMR (1H, 13C) Mass Spectrometry->1D NMR (1H, 13C) Confirms Molecular Formula FT-IR Spectroscopy FT-IR Spectroscopy FT-IR Spectroscopy->1D NMR (1H, 13C) Identifies Functional Groups 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC) Initial Atom Count & Environment 2D NMR (HMBC) 2D NMR (HMBC) 2D NMR (COSY, HSQC)->2D NMR (HMBC) Establishes Direct Connections X-ray Crystallography X-ray Crystallography 2D NMR (HMBC)->X-ray Crystallography Confirms Connectivity & Resolves Ambiguities Final Structure Final Structure X-ray Crystallography->Final Structure Unambiguous 3D Confirmation

Figure 1: A logical workflow for the comprehensive structure elucidation of 7-Chloro-1H-indazol-3-ol.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in characterizing any new chemical entity is to confirm its molecular formula. Low-resolution mass spectrometry can be misleading, especially with the presence of isotopes like chlorine. HRMS provides the necessary accuracy to confidently determine the elemental composition.

Trustworthiness: By comparing the experimentally measured mass to the theoretically calculated mass for the proposed formula (C₇H₅ClN₂O), we can establish a high degree of confidence in the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional layer of validation.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chances of observing the molecular ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Processing: Calibrate the instrument using a known standard. Determine the accurate mass of the molecular ion peak and analyze the isotopic distribution.

Expected Results and Interpretation:

IonCalculated m/zObserved m/zMass Difference (ppm)Isotopic Pattern
[M+H]⁺ (³⁵Cl)169.0167169.0165-1.18M+2 peak at ~32% intensity
[M-H]⁻ (³⁵Cl)167.0018167.00201.20M+2 peak at ~32% intensity

The observation of the molecular ion with a mass accuracy of less than 5 ppm and the characteristic 3:1 isotopic pattern for a single chlorine atom would provide strong evidence for the molecular formula C₇H₅ClN₂O.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For 7-Chloro-1H-indazol-3-ol, the key is to identify vibrations associated with the O-H, N-H, C=O (if the indazolone tautomer is present), and aromatic C-H and C=C bonds.

Trustworthiness: The presence or absence of a strong carbonyl (C=O) stretch is a critical diagnostic for distinguishing between the -ol and -one tautomers.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction and identify the major absorption bands.

Expected Results and Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentImplication
3400-3200BroadO-H and N-H stretchingConsistent with both tautomers
~3100MediumAromatic C-H stretchingConfirms the presence of the aromatic ring
~1620, ~1500Medium-StrongAromatic C=C stretchingConfirms the presence of the aromatic ring
Absence of a strong peak at 1750-1650 -No C=O stretch Suggests the predominance of the -ol tautomer

The absence of a strong carbonyl absorption would be the first piece of evidence favoring the 7-Chloro-1H-indazol-3-ol structure over its indazolone tautomer.

Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[1] A combination of 1D and 2D NMR experiments will allow us to map out the carbon skeleton and the placement of protons, ultimately leading to an unambiguous assignment of the core structure.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can help in observing exchangeable protons (OH and NH).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • 1D Experiments: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D Experiments: Acquire COSY, HSQC, and HMBC spectra.

1D NMR: ¹H and ¹³C Spectra

Expertise & Experience: ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of unique carbon environments.

Trustworthiness: The chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum are highly diagnostic for the substitution pattern on the benzene ring.

Expected Results and Interpretation (Simulated Data):

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.5 (s, 1H): This broad singlet is characteristic of the indazole N-H proton.

  • δ 10.5 (s, 1H): This broad singlet is assigned to the O-H proton.

  • δ 7.50 (d, J = 8.0 Hz, 1H): Aromatic proton.

  • δ 7.10 (d, J = 7.5 Hz, 1H): Aromatic proton.

  • δ 6.95 (t, J = 7.8 Hz, 1H): Aromatic proton.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 155.0: Carbon bearing the hydroxyl group (C3).

  • δ 142.0, 128.0, 125.0, 122.0, 120.0, 115.0: Six signals in the aromatic region, consistent with the indazole ring system.

The presence of three distinct signals in the aromatic region of the ¹H NMR spectrum, along with their coupling patterns, is consistent with a 1,2,3-trisubstituted benzene ring.

2D NMR: COSY and HSQC

Expertise & Experience: COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.[2]

Trustworthiness: These experiments provide direct, through-bond connectivity information, removing ambiguity in assignments.

G cluster_0 Data Integration 1H NMR 1H NMR COSY COSY 1H NMR->COSY Identifies H-H couplings HSQC HSQC 1H NMR->HSQC Proton signals 13C NMR 13C NMR 13C NMR->HSQC Carbon signals Structure Fragment Structure Fragment COSY->Structure Fragment Builds proton spin systems HSQC->Structure Fragment Connects H to C

Sources

Biological activity of 7-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Anticipated Biological Activity of 7-Chloro-1H-indazol-3-ol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2][3] This guide provides a comprehensive technical analysis of the potential biological activities of a specific, yet underexplored, derivative: 7-Chloro-1H-indazol-3-ol. In the absence of direct experimental data for this molecule, we will leverage established structure-activity relationship (SAR) principles from closely related indazole analogs to project its likely pharmacological profile. This document will delve into its potential as a kinase inhibitor, a modulator of other key cellular targets, and will provide detailed, field-proven experimental protocols for its empirical validation.

The Indazole Scaffold: A Privileged Core in Drug Discovery

The bicyclic heterocyclic system of indazole is a prominent feature in numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1] Marketed drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) underscore the therapeutic success of this core structure. The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][4][5]

A key feature of the indazole core, particularly the 1H-indazole tautomer, is its ability to act as a bioisostere for purines, allowing it to form critical hydrogen bond interactions with the hinge region of ATP-binding sites in protein kinases.[6] This interaction is fundamental to the mechanism of action for many indazole-based kinase inhibitors.

Physicochemical and Structural Profile of 7-Chloro-1H-indazol-3-ol

The subject of this guide, 7-Chloro-1H-indazol-3-ol, possesses two key structural features that are predicted to significantly influence its biological activity: the chlorine atom at the 7-position and the hydroxyl group at the 3-position.

Tautomerism: It is crucial to recognize that 7-Chloro-1H-indazol-3-ol exists in equilibrium with its tautomeric form, 7-Chloro-1,2-dihydro-3H-indazol-3-one . This tautomerism can play a significant role in its binding to biological targets, as the distribution of hydrogen bond donors and acceptors is altered. The indazol-3-one form has itself been associated with a range of biological activities, including antiviral, antibacterial, and antitumor properties.[7]

tautomerism cluster_0 7-Chloro-1H-indazol-3-ol cluster_1 7-Chloro-1,2-dihydro-3H-indazol-3-one indazole_ol indazole_ol indazol_one indazol_one indazole_ol->indazol_one Equilibrium KinaseBinding cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 7-Chloro-1H-indazol-3-ol Hinge Hinge Region Backbone NH Backbone C=O Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket Indazole N1-H N2 3-OH 7-Cl Indazole:n1->Hinge:h2_backbone H-bond Indazole:n2->Hinge:h1_backbone H-bond Indazole:cl->HydrophobicPocket Hydrophobic Interaction

Caption: Hypothesized binding mode in a kinase active site.

Modulation of Nuclear Receptors

Certain chloroindazole analogs have been identified as highly selective ligands for the estrogen receptor β (ERβ). [8]These compounds have shown promise in preclinical models of multiple sclerosis by promoting remyelination and exerting immunomodulatory effects. [8][9]Given this precedent, it is plausible that 7-Chloro-1H-indazol-3-ol could also exhibit activity at ERβ or other nuclear receptors. The specific substitution pattern is critical for receptor affinity and selectivity.

Other Potential Therapeutic Areas

The broader family of indazolones (the tautomeric form) has been associated with diverse bioactivities. [7]Therefore, screening 7-Chloro-1H-indazol-3-ol in assays for the following activities is warranted:

  • Antiproliferative Activity: Many kinase inhibitors with an indazole core show potent activity against cancer cell lines. [5][6]* Anti-inflammatory Activity: Inhibition of kinases like RIP2 or modulation of pathways like CRAC can lead to anti-inflammatory effects. [10][11][12]* Neurological Activity: Indazole derivatives have been explored as GSK-3 inhibitors for mood disorders and as nicotinic α-7 receptor agonists for cognitive disorders. [13][14]

Recommended Experimental Validation Protocols

To empirically determine the biological activity of 7-Chloro-1H-indazol-3-ol, a tiered screening approach is recommended. The following protocols provide a robust framework for initial characterization.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (Kd) of the test compound for a panel of protein kinases.

Causality: This TR-FRET-based assay is a direct measure of target engagement. It quantifies the ability of the compound to displace a fluorescent tracer from the ATP-binding site of the kinase, providing a direct measure of affinity without the complexities of an enzymatic reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the desired Kinase-Europium conjugate in Kinase Buffer A.

    • Prepare a 4X solution of the Alexa Fluor® 647-labeled ATP-competitive tracer in Kinase Buffer A.

    • Prepare a serial dilution of 7-Chloro-1H-indazol-3-ol in 100% DMSO, then dilute to a 4X final concentration in Kinase Buffer A.

  • Assay Procedure:

    • To a 384-well plate, add 5 µL of the 4X test compound dilution.

    • Add 5 µL of the 4X Kinase-Eu conjugate solution to all wells.

    • Add 5 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Excitation: 340 nm; Emission: 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

    • Calculate the emission ratio (665/615).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 4.2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Causality: This assay provides a functional cellular readout. A reduction in the conversion of MTT to formazan indicates a decrease in metabolically active cells, which can be caused by cytotoxicity or inhibition of proliferation, often the desired downstream effect of a kinase inhibitor.

Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549, K562) to ~80% confluency. [5] * Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 7-Chloro-1H-indazol-3-ol in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Workflow Compound 7-Chloro-1H-indazol-3-ol (Test Compound) PrimaryAssay Primary Screen: In Vitro Kinase Panel Compound->PrimaryAssay Hit Active 'Hit'? PrimaryAssay->Hit SecondaryAssay Secondary Assay: Cellular Antiproliferation (MTT) Hit->SecondaryAssay Yes Stop Stop Hit->Stop No Potent Potent GI50? SecondaryAssay->Potent ADME ADME & PK Profiling Potent->ADME Yes Potent->Stop No Lead Lead Candidate ADME->Lead

Caption: General experimental workflow for compound evaluation.

Comparative Data of Structurally Related Indazoles

To contextualize the potential potency of 7-Chloro-1H-indazol-3-ol, the following table summarizes the activity of related indazole analogs from the literature.

Compound ClassTargetKey Structural FeaturesReported Activity (IC50)Reference
1H-Indazol-3-amineFGFR16-Fluoro substitution< 4.1 nM[1]
1H-Indazole-3-carboxamideGSK-3βN-piperidin-4-ylmethyl0.23 - 1.20 µM[1][13]
Indazole-3-carboxamideCRAC ChannelN-(3-fluoro-4-pyridyl)0.67 µM[11][12]
Quinolone-IndazoleRIP2 KinaseN-(5-fluoro-1H-indazol-3-yl)Highly Potent (GSK583)[10]

This table is illustrative and presents a selection of data to demonstrate the potency achievable with the indazole scaffold.

Conclusion and Future Directions

While 7-Chloro-1H-indazol-3-ol remains a molecule without direct, published biological data, a thorough analysis of structure-activity relationships within the indazole class provides a strong rationale for its investigation. The unique combination of a 7-chloro substituent and a 3-hydroxyl group suggests it could be a potent and potentially selective modulator of protein kinases, with plausible activity at other targets such as nuclear receptors.

The immediate and necessary next step is the chemical synthesis of 7-Chloro-1H-indazol-3-ol. Following synthesis and structural confirmation, the experimental protocols detailed in this guide should be employed to build a comprehensive biological profile. A broad initial screening against a diverse kinase panel is highly recommended to identify primary targets, followed by cellular assays to confirm functional activity. These empirical results will validate or refine the hypotheses presented herein and determine the ultimate therapeutic potential of this novel chemical entity.

References

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • 7-Chloro-1H-indazol-3-amine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. (2019). PubMed. Retrieved January 21, 2026, from [Link]

  • Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011). Google Patents.
  • Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cadenza Bio Announces Peer-Reviewed Study Showing Oral, Brain-Penetrant ERβ Ligands Drive Remyelination and Functional Recovery in MS Models. (2025). FirstWord Pharma. Retrieved January 21, 2026, from [Link]

  • 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). PubMed. Retrieved January 21, 2026, from [Link]

  • N-(7-chloro-1H-indazol-3-yl)-2-[5-(difluoromethyl). (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 21, 2026, from [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Indazole derivatives. (2009). Google Patents.
  • Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Overview on Biological Activities of Imidazole Derivatives. (n.d.). springerprofessional.de. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Bioactive Flavonoid Hybrids Linked by 1,2,3-Triazole Ring Obtained by Click Chemistry. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]11440842/)

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Professional

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a recurring motif in a multitude of compounds exhibiting significant therapeutic potential. The nuanced substitution patterns on this bicyclic heteroaromatic system can profoundly influence its biological activity, making the unambiguous structural elucidation of novel indazole derivatives a cornerstone of progressive research. This guide is dedicated to a specific, yet important, member of this family: 7-Chloro-1H-indazol-3-ol (CAS 6290-87-5).

While this compound is commercially available and holds potential as a synthetic intermediate, a comprehensive public repository of its experimental spectroscopic data is notably absent from the current literature. This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a robust theoretical framework for the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of 7-Chloro-1H-indazol-3-ol. This predictive analysis is grounded in the established principles of spectroscopy and draws upon empirical data from closely related structural analogs. Secondly, this document outlines detailed, field-proven methodologies for the acquisition of high-fidelity spectroscopic data, intended to serve as a practical reference for researchers synthesizing and characterizing this molecule.

Our objective is to equip fellow scientists and drug development professionals with a predictive and practical toolkit for the spectroscopic analysis of 7-Chloro-1H-indazol-3-ol, thereby facilitating its exploration in novel synthetic endeavors.

Molecular Structure and Tautomerism: A Critical Consideration

The chemical structure of 7-Chloro-1H-indazol-3-ol is foundational to understanding its spectroscopic behavior. The presence of a hydroxyl group at the 3-position introduces the possibility of keto-enol tautomerism, a phenomenon of paramount importance in heterocyclic chemistry.

Caption: Prototropic tautomerism of 7-Chloro-1H-indazol-3-ol.

The equilibrium between the aromatic 'enol' form (7-Chloro-1H-indazol-3-ol) and the non-aromatic 'keto' form (7-chloro-1,2-dihydro-3H-indazol-3-one) is sensitive to the physical state (solid or solution) and the solvent's polarity and proticity. In solution, it is anticipated that the aromatic enol form will be the predominant species, a trend observed in related 3-hydroxyindazoles. However, the potential for the keto form to be present, even in small concentrations, should not be disregarded during spectral interpretation. Solid-state analysis, such as solid-state NMR or X-ray crystallography, would be required to definitively determine the structure in the crystalline form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of 7-Chloro-1H-indazol-3-ol, assuming the predominance of the enol tautomer in a common NMR solvent such as DMSO-d₆.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons and the exchangeable protons of the N-H and O-H groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0 - 13.0Broad Singlet1HN1-HThe N-H proton of the indazole ring is typically deshielded and exhibits a broad signal due to quadrupole broadening and exchange.
~10.0 - 11.0Broad Singlet1HO3-HThe hydroxyl proton is also exchangeable and will appear as a broad singlet. Its chemical shift is highly dependent on concentration and temperature.
~7.5 - 7.7Doublet1HH-4This proton is ortho to the electron-donating hydroxyl group and will be influenced by the adjacent aromatic protons.
~7.1 - 7.3Doublet1HH-6This proton is meta to the chlorine atom and will be part of the ABC spin system of the benzene ring.
~6.9 - 7.1Triplet1HH-5This proton is situated between H-4 and H-6 and is expected to appear as a triplet due to coupling with both neighboring protons.

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of related indazole derivatives. For instance, in 5-chloro-1H-indazol-3-ol, the aromatic protons appear in a similar region. The electron-withdrawing nature of the chlorine atom at position 7 will influence the electronic environment of the entire aromatic system, leading to slight downfield shifts for the adjacent protons compared to unsubstituted indazol-3-ol.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~150 - 160C-3The carbon bearing the hydroxyl group is expected to be significantly deshielded.
~140 - 145C-7aThis is a quaternary carbon at the ring junction, and its chemical shift is influenced by the fused ring system.
~130 - 135C-3aAnother quaternary carbon at the ring junction.
~125 - 130C-5Aromatic CH carbon.
~120 - 125C-4Aromatic CH carbon.
~115 - 120C-6Aromatic CH carbon.
~110 - 115C-7The carbon directly attached to the chlorine atom will be deshielded.

Field-Proven Insights: The assignment of quaternary carbons can be confirmed using techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These 2D NMR techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex heterocyclic systems.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial for accurate structural determination.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 7-Chloro-1H-indazol-3-ol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it will allow for the observation of the exchangeable N-H and O-H protons.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.

    • 2D NMR (Recommended):

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is critical for assigning quaternary carbons and confirming the overall connectivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dissolve sample in DMSO-d6 prep2 Filter into NMR tube prep1->prep2 acq1 1D ¹H NMR acq2 1D ¹³C & DEPT-135 NMR acq1->acq2 acq3 2D COSY, HSQC, HMBC acq2->acq3 analysis1 Assign ¹H and ¹³C signals analysis2 Confirm connectivity with 2D data analysis1->analysis2 analysis3 Final structure elucidation analysis2->analysis3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Instrument Setup cluster_analysis cluster_analysis cluster_acq->cluster_analysis Data Processing

Caption: A streamlined workflow for the comprehensive NMR analysis of 7-Chloro-1H-indazol-3-ol.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

Predicted Mass Spectrum

For 7-Chloro-1H-indazol-3-ol (C₇H₅ClN₂O), the expected monoisotopic mass is approximately 168.01 g/mol .

m/z (predicted) Assignment Rationale
168/170[M]⁺The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.
140/142[M - CO]⁺Loss of a neutral carbon monoxide molecule is a common fragmentation pathway for hydroxy-substituted aromatic compounds.
133[M - Cl]⁺Cleavage of the carbon-chlorine bond.
105[M - Cl - N₂]⁺Subsequent loss of a nitrogen molecule from the [M - Cl]⁺ fragment.

Trustworthiness of Predictions: The isotopic pattern of chlorine is a highly reliable diagnostic tool in mass spectrometry. The observation of the M+2 peak with the correct intensity ratio would provide strong evidence for the presence of a single chlorine atom in the molecule.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and is less likely to cause extensive fragmentation, allowing for clear observation of the molecular ion. Electron ionization (EI) can also be used and will likely induce more fragmentation, providing additional structural information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Propose fragmentation pathways for the major fragment ions observed in the spectrum.

MS_Fragmentation M [M]⁺ (m/z 168/170) M_CO [M - CO]⁺ (m/z 140/142) M->M_CO - CO M_Cl [M - Cl]⁺ (m/z 133) M->M_Cl - Cl M_Cl_N2 [M - Cl - N₂]⁺ (m/z 105) M_Cl->M_Cl_N2 - N₂

Caption: Predicted major fragmentation pathways for 7-Chloro-1H-indazol-3-ol in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups in a molecule.

Predicted IR Spectrum
Wavenumber (cm⁻¹) Vibration Intensity Rationale
3200 - 3600O-H stretchBroad, StrongThe broadness is due to hydrogen bonding.
3100 - 3300N-H stretchMediumCharacteristic of the N-H bond in the indazole ring.
3000 - 3100Aromatic C-H stretchMediumTypical for C-H bonds in an aromatic ring.
1600 - 1650C=N stretchMediumAssociated with the pyrazole moiety of the indazole ring.
1450 - 1550Aromatic C=C stretchStrongCharacteristic of the benzene ring.
1000 - 1100C-Cl stretchStrongIndicative of the carbon-chlorine bond.

Expertise in Interpretation: The O-H and N-H stretching regions may overlap. If the keto tautomer is present in a significant amount, a strong C=O stretching band would be expected around 1680-1720 cm⁻¹. The absence of a strong absorption in this region would support the predominance of the enol form.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a simpler and more common method.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber.

Conclusion: A Path Forward for Characterization

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for 7-Chloro-1H-indazol-3-ol. The provided theoretical data and detailed experimental protocols are designed to empower researchers to confidently approach the synthesis and characterization of this and related indazole derivatives. The interplay of tautomerism in this system underscores the necessity of a multi-technique approach to structural elucidation. The acquisition of empirical data for 7-Chloro-1H-indazol-3-ol will be a valuable contribution to the chemical literature and will undoubtedly aid in the future development of novel therapeutics based on the versatile indazole scaffold.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry. [Link]

  • Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry. [Link]

  • General Procedures for Spectroscopic Characterization. Wiley-VCH. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

  • 7-Chloro-1H-indazol-3-amine on PubChem. PubChem. [Link]

  • The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta. [Link]

A Technical Guide to the Physicochemical Characterization of 7-Chloro-1H-indazol-3-ol: A Framework for Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction to 7-Chloro-1H-indazol-3-ol

Chemical Identity and Structural Rationale

7-Chloro-1H-indazol-3-ol belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2] The strategic placement of a chlorine atom at the 7-position and a hydroxyl group at the 3-position imparts distinct electronic and steric properties that are crucial for its function as a synthetic building block.[1]

An important structural characteristic of this molecule is the potential for keto-enol tautomerism, existing in equilibrium between the 7-Chloro-1H-indazol-3-ol (enol form) and the 7-chloro-1,2-dihydro-3H-indazol-3-one (keto form). This equilibrium can be influenced by the solvent, pH, and solid-state packing, which has profound implications for its solubility, stability, and reactivity.

Significance in Drug Discovery and Development

While specific research on 7-Chloro-1H-indazol-3-ol is limited, the 3-aminoindazole scaffold, a close structural relative, is a key component in numerous biologically active compounds, including kinase inhibitors for oncology and potent antiviral agents like Lenacapavir.[2][3] The methodologies used to synthesize these complex molecules often rely on intermediates with well-defined properties.[4] Therefore, establishing a rigorous physicochemical profile for 7-Chloro-1H-indazol-3-ol is a critical first step for its potential application in large-scale synthesis and formulation development.

Part 2: A Systematic Approach to Solubility Profiling

Solubility is a critical quality attribute that directly influences a drug candidate's bioavailability and developability. A comprehensive understanding of a compound's solubility in various media is foundational for designing effective formulations.

Theoretical Considerations: pH, pKa, and Solvent Effects

The solubility of an ionizable molecule like 7-Chloro-1H-indazol-3-ol is intrinsically linked to its acid dissociation constant (pKa) and the pH of the medium. The indazole nucleus contains both acidic (N-H) and potentially basic (pyridinic nitrogen) centers, and the hydroxyl group is also ionizable. The Henderson-Hasselbalch equation governs the ratio of ionized to un-ionized species, with the ionized form generally exhibiting higher aqueous solubility.

Predicting solubility begins with an estimation of the molecule's lipophilicity (LogP) and pKa. While experimental data for 7-Chloro-1H-indazol-3-ol is scarce, data from its isomer, 4-Chloro-1H-indazol-3-ol, suggests an XLogP3 of approximately 1.8 to 2.35, indicating moderate lipophilicity.[5] A thorough investigation must involve experimental determination across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).

Experimental Workflow: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold-standard method for determining thermodynamic solubility is the shake-flask technique (ICH Guideline M4Q). This protocol is designed to achieve equilibrium, providing a true measure of a compound's intrinsic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid compound prep2 Add to vials with defined buffer (e.g., pH 1.2, 4.5, 6.8, 7.4) prep1->prep2 Dispense equil Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours prep2->equil sample1 Allow solid to settle equil->sample1 Confirm equilibrium (e.g., sample at 24h & 48h) sample2 Filter supernatant (e.g., 0.22 µm PVDF) sample1->sample2 sample3 Dilute sample into mobile phase sample2->sample3 sample4 Quantify concentration via validated HPLC-UV method sample3->sample4 result Report Solubility (mg/mL or µg/mL) sample4->result G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_results Data Evaluation start 7-Chloro-1H-indazol-3-ol (in solution) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) base Base Hydrolysis (e.g., 0.1N NaOH, RT) neutral Neutral Hydrolysis (e.g., Water, 60°C) oxid Oxidation (e.g., 3% H₂O₂, RT) photo Photolytic (ICH Q1B light exposure) thermal Thermal (e.g., 60°C, in solution) analysis Analyze at Time Points (e.g., 0, 2, 8, 24h) via Stability-Indicating HPLC acid->analysis base->analysis neutral->analysis oxid->analysis photo->analysis thermal->analysis eval1 Calculate % Degradation analysis->eval1 eval2 Identify & Quantify Degradation Products eval1->eval2 eval3 Perform Peak Purity (PDA Detector) eval2->eval3

Sources

Tautomerism in 7-Chloro-1H-indazol-3-ol: A Comprehensive Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules.[1][2] However, the inherent capacity of substituted indazoles to exist in multiple tautomeric forms presents a significant challenge and a critical control point in drug design and development. Tautomerism, the dynamic equilibrium between interconverting structural isomers, can profoundly influence a molecule's pharmacodynamic and pharmacokinetic profiles, affecting everything from target binding affinity to metabolic stability and solubility.[3][4][5][6] This guide provides an in-depth technical analysis of the tautomeric landscape of 7-Chloro-1H-indazol-3-ol, a key heterocyclic intermediate. We will explore the theoretical underpinnings of its tautomeric equilibrium, present detailed experimental protocols for its characterization using NMR and UV-Vis spectroscopy, and discuss the profound implications of these findings for drug development professionals.

The Strategic Importance of Tautomerism in Drug Discovery

Tautomerism is not a mere chemical curiosity; it is a pivotal factor that can dictate the success or failure of a therapeutic candidate. The interconversion between tautomers involves the migration of a proton and a concurrent shift of double bonds, leading to isomers with distinct physicochemical properties.[5] These differences are critical in a biological context:

  • Pharmacodynamics: Tautomers present different three-dimensional shapes and hydrogen bond donor/acceptor patterns. This directly impacts how a drug binds to its biological target, influencing potency and selectivity.[3][6]

  • Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and pKa are often tautomer-dependent. These factors govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, affecting its bioavailability and half-life.[4][6]

  • Intellectual Property: A thorough understanding and characterization of tautomeric forms are essential for securing robust patent protection, as different tautomers can sometimes be claimed as separate chemical entities.

For molecules like 7-Chloro-1H-indazol-3-ol, which serve as building blocks for complex active pharmaceutical ingredients (APIs), a priori knowledge of its tautomeric preferences is indispensable for rational drug design.

The Tautomeric Landscape of 7-Chloro-1H-indazol-3-ol

The tautomerism of 7-Chloro-1H-indazol-3-ol is primarily an equilibrium between a hydroxy-indazole form and a keto-indazolone form. Three principal tautomers are considered in this equilibrium.

  • 1H-Indazol-3-ol (Hydroxy/Enol Form): This form possesses a fully aromatic benzenoid ring fused to the pyrazole. Generally, for indazoles, the 1H-tautomer is the most thermodynamically stable due to the preservation of aromaticity.[2][7]

  • 1,2-Dihydro-3H-indazol-3-one (Keto Form): In this isomer, the proton from the hydroxyl group has migrated to the N2 position, creating a carbonyl group at C3. This disrupts the benzene ring's aromaticity, resulting in a less stable quinonoid-like structure.[8]

  • 2H-Indazol-3-one (Keto Form): This is another keto tautomer where the proton resides on the N1 nitrogen, with the C3 position remaining a carbonyl. While often considered, the 1H- and 2H- forms are the most commonly studied in annular tautomerism of indazoles.[9][10]

The presence of the electron-withdrawing chlorine atom at the 7-position influences the electron density distribution across the bicyclic system, modulating the acidity of the N-H and O-H protons and thereby affecting the position of the tautomeric equilibrium.

Tautomers T1 1H-Indazol-3-ol (Hydroxy Form) (Benzenoid) T2 1,2-Dihydro-3H-indazol-3-one (Keto Form) (Quinonoid) T1->T2 Proton Transfer T3 2H-Indazol-3-one (Keto Form) T1->T3 Annular Tautomerism T2->T3 Annular Tautomerism NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Weigh Compound Prep2 Dissolve in DMSO-d6 Prep1->Prep2 Prep3 Dissolve in CDCl3 Prep1->Prep3 Acq1 Acquire 1H NMR Prep2->Acq1 Prep3->Acq1 Acq2 Acquire 13C NMR Acq1->Acq2 Ana1 Identify Diagnostic Peaks (e.g., C3 Carbon) Acq2->Ana1 Ana2 Integrate 1H Signals Ana1->Ana2 Ana3 Determine Tautomer Ratio (KT) Ana2->Ana3

Caption: Workflow for NMR-based tautomer analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a highly sensitive method for detecting tautomeric equilibria, as the different electronic systems of the tautomers result in distinct absorption spectra. The benzenoid system of the hydroxy form and the conjugated, but non-aromatic, quinonoid system of the keto form will have different wavelengths of maximum absorption (λ_max).

Trustworthiness & Self-Validation: By running spectra in a series of solvents with varying polarities (e.g., non-polar cyclohexane, protic ethanol, and aprotic polar DMSO), a clear trend often emerges. A shift in λ_max_ or the appearance of new absorption bands across the solvent series provides strong, self-validating evidence of a tautomeric equilibrium. [11][12] Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of 7-Chloro-1H-indazol-3-ol in a volatile solvent like methanol or acetonitrile.

  • Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in different solvents (e.g., cyclohexane, chloroform, acetonitrile, ethanol, DMSO) by transferring a small aliquot of the stock solution and diluting to a final volume in a quartz cuvette.

  • Blank Correction: Use the pure solvent in a matched quartz cuvette as a blank to zero the spectrophotometer.

  • Spectrum Acquisition: Scan the absorbance of each sample across a range of approximately 200-500 nm.

  • Data Analysis: Identify the λ_max_ for the absorption bands in each solvent. Correlate changes in the spectra with solvent polarity and hydrogen bonding capacity.

Data Interpretation & Expected Results

The interpretation relies on the principle that different electronic systems absorb light at different energies.

Tautomer Form Expected λ_max_ Rationale
1H-Indazol-3-ol (Hydroxy) Shorter WavelengthThe stable, fully aromatic benzenoid system typically has high-energy π-π* transitions.
3H-Indazol-3-one (Keto) Longer WavelengthThe extended conjugation of the quinonoid system lowers the energy gap for π-π* transitions, resulting in a bathochromic (red) shift.

Table 2: General UV-Vis Absorption Trends for Indazole Tautomers.

The predominance of a single, sharp absorption band in non-polar solvents that shifts or resolves into multiple bands in polar solvents is a classic indicator of a solvent-dependent tautomeric equilibrium. [12]

Authoritative Grounding: The Role of Computational Chemistry

While experimental data is paramount, computational chemistry provides a powerful theoretical framework for understanding tautomeric preference. Density Functional Theory (DFT) calculations can predict the relative thermodynamic stabilities (in terms of Gibbs free energy, ΔG) of the different tautomers in the gas phase and in solution (using solvent models). [9][10][13]These calculations help rationalize experimental findings, for instance, why the 1H-tautomer is generally more stable than the 2H form in indazoles. [14][15]

Conclusion and Implications for the Medicinal Chemist

The tautomeric state of 7-Chloro-1H-indazol-3-ol is not fixed but exists as a dynamic equilibrium sensitive to its environment. Evidence from NMR and UV-Vis spectroscopy, supported by computational theory, allows for a comprehensive characterization of this equilibrium. For the drug development professional, this understanding is critical. The specific tautomer that predominates under physiological conditions will define the molecule's interaction with its target and its overall ADME properties. Failure to control or, at a minimum, to characterize this tautomerism can lead to inconsistent biological data, poor structure-activity relationships (SAR), and potential downstream development hurdles. This guide provides the foundational framework and actionable protocols to confidently navigate the complex but critical chemistry of indazole tautomerism.

References

  • What impact does tautomerism have on drug discovery and development? - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug discovery and development? Taylor & Francis Online.[Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules.[Link]

  • Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv.[Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI.[Link]

  • Tautomerism Vs Rotamerism In Drug Development: Interview Questions. (n.d.). PharmaGuru.[Link]

  • How Tautomerization Influences Drug Metabolite Formation? (n.d.). Patsnap.[Link]

  • Alkorta, I., & Elguero, J. (2003). Theoretical estimation of the annular tautomerism of indazoles. ResearchGate.[Link]

  • Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace.[Link]

  • The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. (n.d.). ResearchGate.[Link]

  • Keto-enol tautomerism in the development of new drugs. (2024). Frontiers.[Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed.[Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2006). ResearchGate.[Link]

  • Tautomerism Detected by NMR. (2020). Encyclopedia.pub.[Link]

  • Katritzky, A. R., et al. (1996). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. RSC Publishing.[Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). National Institutes of Health.[Link]

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). (n.d.). ResearchGate.[Link]

  • S. S. H. M. K. G. S. (2002). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications.[Link]

  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (2014). Slideshare.[Link]

  • UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. (2013). PubMed.[Link]

  • Sigalov, M. V., et al. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. PubMed.[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2014). National Institutes of Health.[Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 7-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 7-Chloro-1H-indazol-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through a classical and reliable two-step, one-pot process involving the diazotization of 2-amino-3-chlorobenzoic acid, followed by an intramolecular cyclization. This guide explains the causality behind critical experimental choices, outlines a self-validating protocol including purification and characterization, and is grounded in authoritative chemical principles.

Introduction and Scientific Context

Indazole derivatives are a privileged scaffold in modern pharmacology, forming the core of numerous compounds investigated for a range of therapeutic applications, including oncology and anti-inflammatory treatments.[1] 7-Chloro-1H-indazol-3-ol, in particular, serves as a key intermediate for constructing more complex molecules. The strategic placement of the chlorine atom at the 7-position influences the molecule's electronic properties and provides a functional handle for further diversification via cross-coupling reactions.[1]

The protocol described herein utilizes the well-established chemistry of diazotization of anthranilic acids.[2][3] This process converts the primary amine of 2-amino-3-chlorobenzoic acid into a reactive diazonium salt, which subsequently undergoes an intramolecular cyclization to form the stable indazolone ring system. The product, 7-Chloro-1H-indazol-3-ol, exists in a tautomeric equilibrium with its keto form, 7-Chloro-1,2-dihydro-3H-indazol-3-one, a factor to consider during characterization.

Reaction Scheme and Mechanism

Overall Transformation:

Image: Synthesis of 7-Chloro-1H-indazol-3-ol from 2-amino-3-chlorobenzoic acid.

Mechanistic Pathway:

The reaction proceeds via two fundamental stages:

  • Diazotization: In a cold, acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). The primary amine of 2-amino-3-chlorobenzoic acid performs a nucleophilic attack on the nitrosonium ion (NO⁺), which is generated from nitrous acid. Following a series of proton transfers and the elimination of water, a stable aryl diazonium salt is formed.[4] Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of this highly reactive intermediate.[4]

  • Intramolecular Cyclization: The diazonium salt intermediate is poised for cyclization. An intramolecular nucleophilic attack from the carbonyl oxygen of the carboxylic acid group onto the terminal nitrogen of the diazonium group initiates ring closure. This is followed by the loss of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward, and subsequent tautomerization to yield the final 7-Chloro-1H-indazol-3-ol product.[5][6]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq.Amount
2-Amino-3-chlorobenzoic acid6289-44-7171.581.010.0 g
Sodium Nitrite (NaNO₂)7632-00-069.001.14.4 g
Hydrochloric Acid (HCl), conc. (37%)7647-01-036.46~4.020 mL
Deionized Water (H₂O)7732-18-518.02-~500 mL
Ethanol (for recrystallization)64-17-546.07-As needed
Celite® (for filtration)61790-53-2--As needed
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Detailed Experimental Protocol

Step 1: Preparation of the Amine Suspension
  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 2-amino-3-chlorobenzoic acid (10.0 g, 58.3 mmol).

  • Add concentrated hydrochloric acid (20 mL) and deionized water (50 mL).

  • Stir the mixture to form a fine suspension. The starting material may not fully dissolve at this stage.

  • Cool the suspension to 0-5 °C using an ice-water bath. It is crucial to maintain this temperature range for the subsequent diazotization step to ensure the stability of the diazonium salt.[4]

Step 2: Diazotization
  • In a separate beaker, dissolve sodium nitrite (4.4 g, 63.8 mmol, 1.1 eq.) in cold deionized water (20 mL).

  • Transfer the sodium nitrite solution to a dropping funnel.

  • Add the sodium nitrite solution dropwise to the cooled, vigorously stirring amine suspension over a period of 30-45 minutes.

  • Causality Check: A slow, dropwise addition is essential to control the exotherm of the reaction and prevent a dangerous buildup of nitrous acid or localized warming, which could decompose the diazonium salt.

  • Ensure the internal temperature of the reaction mixture does not exceed 5 °C throughout the addition.

  • After the complete addition, continue stirring the mixture at 0-5 °C for an additional 60 minutes to ensure the diazotization is complete.

Step 3: Cyclization and Product Isolation
  • After the 60-minute stir, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Gently heat the mixture to 40-50 °C and maintain for 1-2 hours. Vigorous evolution of nitrogen gas should be observed as the cyclization proceeds.

  • Expert Insight: The gentle heating facilitates the intramolecular cyclization and the expulsion of N₂, which is the thermodynamic driving force for the formation of the indazole ring.

  • After gas evolution ceases, cool the mixture back to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation of the crude product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (approx. 3 x 50 mL) to remove residual acid and inorganic salts.

  • Press the solid as dry as possible on the funnel.

Step 4: Purification and Characterization
  • The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Validation: Characterize the final product to confirm its identity and purity.

    • Melting Point: Determine the melting point and compare it to literature values.

    • NMR Spectroscopy (¹H, ¹³C): Confirm the chemical structure.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound (Expected M.Wt: 182.59 g/mol ).

Safety and Hazard Information

  • General: This procedure must be performed in a well-ventilated fume hood. Standard PPE, including a lab coat, safety goggles, and gloves, is mandatory.[7]

  • 2-Amino-3-chlorobenzoic Acid: May cause skin, eye, and respiratory irritation.[7]

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Nitrite: Strong oxidizer and toxic if swallowed. Contact with acids liberates toxic nitrogen oxide fumes.

  • Aryl Diazonium Salts: These intermediates are potentially unstable and can be explosive, especially when isolated or allowed to dry. NEVER isolate the diazonium salt intermediate. Always use it in solution as it is generated.[2]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic filtrates before disposal.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of 7-Chloro-1H-indazol-3-ol.

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2-3: Reaction cluster_workup Step 4: Workup & Purification cluster_analysis Validation start Weigh 2-Amino-3-chlorobenzoic Acid suspend Suspend in HCl and H₂O start->suspend cool_prep Cool to 0-5 °C suspend->cool_prep diazotization Dropwise Addition of NaNO₂ (Diazotization @ 0-5 °C) cool_prep->diazotization To Reaction prep_na_no2 Prepare NaNO₂ Solution prep_na_no2->diazotization stir_cold Stir Cold (1 hr) diazotization->stir_cold warm_cyclize Warm to RT, then 40-50 °C (Cyclization & N₂ Evolution) stir_cold->warm_cyclize cool_precip Cool to Precipitate Product warm_cyclize->cool_precip filtration Vacuum Filtration cool_precip->filtration To Workup wash Wash with Cold H₂O filtration->wash recrystallize Recrystallize from EtOH/H₂O wash->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Final Product (MP, NMR, MS) dry->characterize To Analysis

Caption: Workflow for the synthesis and purification of 7-Chloro-1H-indazol-3-ol.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid. BenchChem Scientific. 4

  • Guidechem. (n.d.). What are the synthesis methods of 7-chloro-1h-indazole-3-carboxylic acid. Guidechem FAQ. 8

  • ChemBlink. (n.d.). 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID (CAS No. 129295-32-5) SDS. ChemBlink. 9

  • Sigma-Aldrich. (2023). Safety Data Sheet for 2-Amino-3-chlorobenzoic acid. Merck. 7

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

  • CymitQuimica. (2022). Safety Data Sheet for 7-Chloro-1H-indazol-5-amine. CymitQuimica. 10

  • Fisher Scientific. (2023). Safety Data Sheet for Indazole. Fisher Scientific. 11

  • University of Liverpool. (n.d.). Benzyne formation – Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Department of Chemistry. 2

  • BLD Pharm. (n.d.). 7-Chloro-1H-indazol-3-amine. BLD Pharm. 12

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.

  • Popik, V. V., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 843-850.

  • Gallo, R. D. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 54.

  • BenchChem. (n.d.). 7-Chloro-1H-indazol-3-ol. BenchChem Scientific.

  • BenchChem. (2025). Application Notes and Protocols for the Flow Chemistry Synthesis of 1H-Indazoles. BenchChem Scientific. 13

Sources

Application Notes & Protocols: 7-Chloro-1H-indazol-3-ol as a Strategic Intermediate for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved protein kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing potent and selective inhibitors.[2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of 7-Chloro-1H-indazol-3-ol, a key intermediate for the synthesis of a new generation of kinase inhibitors. We present detailed, field-proven protocols for the synthesis of this intermediate, its subsequent functionalization via O-arylation, and robust analytical methods for quality control. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Strategic Importance of the Indazole Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Indazole-based compounds have emerged as a highly successful class of kinase inhibitors, with drugs like Pazopanib (VEGFR inhibitor), Axitinib (VEGFR inhibitor), and Entrectinib (TRK/ROS1 inhibitor) demonstrating significant clinical efficacy.[1][3]

The power of the indazole core lies in its bioisosteric relationship with purines, allowing it to mimic the adenine base of ATP and form crucial hydrogen bonds within the kinase hinge region.[2] The 7-Chloro-1H-indazol-3-ol intermediate offers several distinct advantages for drug discovery programs:

  • Versatile Functionalization: The hydroxyl group at the 3-position serves as a prime handle for introducing diverse aryl or alkyl moieties through reactions like O-arylation or O-alkylation, enabling extensive Structure-Activity Relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The chlorine atom at the 7-position influences the electronic properties of the indazole ring system and can be used to fine-tune pKa, lipophilicity, and metabolic stability of the final compound. This substitution can also provide an additional vector for interaction within the ATP-binding pocket.

  • Proven Clinical Relevance: This specific substitution pattern is found in potent kinase inhibitors, validating its utility in designing new drug candidates.

This guide will provide the necessary protocols and scientific rationale to effectively leverage 7-Chloro-1H-indazol-3-ol in kinase inhibitor synthesis campaigns.

Synthesis of the Key Intermediate: 7-Chloro-1H-indazol-3-ol

The synthesis of 7-Chloro-1H-indazol-3-ol is efficiently achieved through a classical and robust two-step sequence starting from the commercially available 2-amino-3-chlorobenzoic acid. This method involves a diazotization followed by an intramolecular cyclization.

Workflow for Synthesis of 7-Chloro-1H-indazol-3-ol

cluster_0 PART A: Synthesis of Intermediate A 2-Amino-3-chlorobenzoic Acid (Starting Material) B Step 1: Diazotization Reagents: NaNO₂, HCl (aq) Temp: 0-5 °C A->B C In situ Diazonium Salt B->C D Step 2: Intramolecular Cyclization Conditions: Gentle Warming (Spontaneous) C->D E 7-Chloro-1H-indazol-3-ol (Final Intermediate) D->E

Caption: Synthetic workflow for 7-Chloro-1H-indazol-3-ol.

Protocol 1: Synthesis of 7-Chloro-1H-indazol-3-ol

This protocol is based on established diazotization and cyclization methodologies for analogous indazole syntheses.[4][5]

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, Buchner funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-3-chlorobenzoic acid (1.0 eq) in deionized water (approx. 10 volumes).

  • Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated HCl (3.0 eq) while maintaining the low temperature. Stir for 15 minutes to ensure complete formation of the hydrochloride salt.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: This slow, cold addition is critical. Diazonium salts are unstable and can decompose exothermically at higher temperatures. Maintaining a low temperature maximizes yield and ensures safety.

  • Cyclization: After the addition is complete, continue stirring at 0-5 °C for 1 hour. Then, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-3 hours. Gentle warming (e.g., to 40 °C) may be applied if cyclization is slow (monitor by TLC). The formation of a precipitate indicates product formation.

  • Work-up and Isolation: Filter the resulting solid precipitate using a Buchner funnel and wash thoroughly with cold deionized water to remove inorganic salts.

  • Neutralization & Extraction (Optional): For higher purity, the crude solid can be suspended in water and the pH carefully adjusted to ~7 with saturated NaHCO₃ solution. Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product, 7-Chloro-1H-indazol-3-ol, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford an off-white to light brown solid.

Functionalization for Kinase Inhibitor Synthesis

The true utility of 7-Chloro-1H-indazol-3-ol is realized in its conversion to more complex molecules. A common and highly effective strategy is the palladium-catalyzed O-arylation to couple the indazole core with a substituted (hetero)aryl halide. This builds the characteristic bi-aryl structure of many potent kinase inhibitors.

Workflow for O-Arylation and Kinase Inhibitor Scaffold Assembly

cluster_1 PART B: Functionalization to Kinase Inhibitor Scaffold F 7-Chloro-1H-indazol-3-ol (Intermediate) H Step 3: Pd-Catalyzed O-Arylation Catalyst: Pd(OAc)₂ Ligand: 1,10-Phenanthroline Base: K₂CO₃ Solvent: DMA F->H G Substituted Aryl Halide (e.g., 4-iodo-N,N-dimethylaniline) G->H I N-Protected Kinase Inhibitor Scaffold H->I J Step 4: Deprotection/Further Modification (As required by synthetic route) I->J K Final Kinase Inhibitor Analog J->K

Caption: General workflow for functionalizing the intermediate.

Protocol 2: Palladium-Catalyzed O-Arylation

This protocol is adapted from robust methods developed for the C-3 arylation of indazoles and is applicable to O-arylation.[6][7][8]

Materials:

  • 7-Chloro-1H-indazol-3-ol (1.0 eq)

  • Substituted Aryl Iodide or Bromide (e.g., 4-iodotoluene, 1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.1 eq)

  • 1,10-Phenanthroline (0.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Schlenk tube or sealed vial, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 7-Chloro-1H-indazol-3-ol (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.1 eq), 1,10-phenanthroline (0.1 eq), and K₂CO₃ (2.0 eq).

    • Causality Note: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from Pd(II). 1,10-Phenanthroline is an effective ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Solvent Addition: Add anhydrous DMA (approx. 5-10 volumes) to the tube.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120-140 °C. Stir the reaction mixture for 12-24 hours.

    • Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the indazol-3-ol, forming the nucleophilic indazolate anion required for the coupling reaction. DMA is a high-boiling polar aprotic solvent that effectively solubilizes the reagents and facilitates the reaction at elevated temperatures.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (3x) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 3-O-aryl-7-chloro-1H-indazole product.

Quality Control & Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the intermediate and final products.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (DMSO-d₆, δ ppm)Expected Mass Spec (ESI+)
7-Chloro-1H-indazol-3-ol C₇H₅ClN₂O168.58~12.0 (s, 1H, OH), ~11.5 (s, 1H, NH), ~7.6 (d, 1H), ~7.2 (d, 1H), ~7.0 (t, 1H)m/z = 169.0 [M+H]⁺, 191.0 [M+Na]⁺
Representative Product: 7-Chloro-3-(p-tolyloxy)-1H-indazoleC₁₄H₁₁ClN₂O258.71~12.5 (s, 1H, NH), ~7.8-7.0 (m, 7H, Ar-H), ~2.3 (s, 3H, CH₃)m/z = 259.1 [M+H]⁺

Note: Exact chemical shifts and fragmentation patterns may vary. Data is representative.[9][10]

Analytical Protocols
  • ¹H and ¹³C NMR: Samples should be dissolved in DMSO-d₆ or CDCl₃. The spectra should be consistent with the proposed structure, showing the correct number of protons/carbons, splitting patterns, and chemical shifts.[9][11][12]

  • LC-MS: Use a C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) to confirm the molecular weight of the product and assess its purity.

  • HPLC: For quantitative purity analysis, use a calibrated HPLC method with UV detection at an appropriate wavelength (e.g., 254 nm). Purity should typically be >98% for use in subsequent synthetic steps.

Safety and Handling

As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 7-Chloro-1H-indazol-3-ol and its derivatives: These are research chemicals with limited toxicological data. They should be handled with care. Based on analogous structures, they may be harmful if swallowed, and cause skin and eye irritation.[13] Avoid inhalation of dust and direct contact with skin and eyes.

  • Reagents: Handle concentrated HCl, sodium nitrite, and palladium catalysts with appropriate caution in a well-ventilated fume hood. Sodium nitrite is a strong oxidizer. Hydrazine hydrate, if used in alternative syntheses, is highly toxic and corrosive.[14]

  • Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Perspectives

7-Chloro-1H-indazol-3-ol is a high-value, versatile intermediate for the synthesis of targeted kinase inhibitors. The protocols provided herein offer a robust and reliable pathway for its preparation and subsequent elaboration. The strategic placement of the chloro and hydroxyl groups provides medicinal chemists with powerful tools to modulate potency, selectivity, and pharmacokinetic properties. By understanding the rationale behind the synthetic steps and employing rigorous analytical controls, research organizations can accelerate their drug discovery programs and efficiently explore the vast chemical space accessible from this privileged scaffold. Future work will focus on developing more atom-economical and greener synthetic routes, including flow chemistry applications, to further enhance the utility of this important building block.

References

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]

  • Google Patents. (2017). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • Google Patents. (2021). CN112538073A - Preparation method of pazopanib intermediate.
  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Retrieved from [Link]

  • El Kazzouli, S., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. ResearchGate. Retrieved from [Link]

  • Yotphan, S., et al. (2012). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 3(7), 2376-2381. Available at: [Link]

  • Daugulis, O., et al. (2012). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. Retrieved from [Link]

  • Google Patents. (2020). US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof.
  • Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.
  • Sridhar, M., et al. (2004). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. Retrieved from [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Rodrigues, T., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14255-14307. Available at: [Link]

  • Google Patents. (1993). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • MD Topology. (n.d.). 3-Chloro-1H-indazole | C7H5ClN2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 24699-24761. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. Retrieved from [Link]

  • Jasiński, M., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(25), 4694–4699. Available at: [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Nie, S. M., et al. (2022). Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and[14][14]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts. Advanced Synthesis & Catalysis, 364(23), 4053-4058. Available at: [Link]

  • Beilstein Journals. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(23), 7335. Available at: [Link]

  • Ghorab, M. M., et al. (2019). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. MDPI. Retrieved from [Link]

  • El Kazzouli, S., et al. (2013). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PMC. Retrieved from [Link]

  • Wang, H., et al. (2021). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. PMC. Retrieved from [Link]

  • Sbardella, G., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. MDPI. Retrieved from [Link]

  • Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. Available at: [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved from [Link]

  • Hong, S., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(9), 5222–5229. Available at: [Link]

Sources

Application Notes and Protocols for 7-Chloro-1H-indazol-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, ability to participate in hydrogen bonding as both a donor and acceptor, and its bioisosteric relationship with the native indole nucleus have made it a cornerstone in the design of a multitude of clinically successful therapeutic agents.[1] Indazole derivatives are at the heart of numerous kinase inhibitors, demonstrating broad pharmacological activities that include anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3]

Within this important class of molecules, 7-Chloro-1H-indazol-3-ol presents itself as a particularly versatile and strategic building block for drug discovery programs. The molecule's key features include:

  • A Nucleophilic Hydroxyl Group at C3: This provides a reactive handle for O-alkylation, enabling the introduction of diverse side chains to probe structure-activity relationships (SAR).

  • A Chlorine Atom at C7: This substituent serves two primary purposes. Firstly, it modulates the electronic properties of the indazole core, influencing the pKa of the N-H and O-H protons. Secondly, it provides a potential site for late-stage functionalization via cross-coupling reactions.

  • Tautomeric Nature: 7-Chloro-1H-indazol-3-ol exists in tautomeric equilibrium with its keto form, 7-chloro-1,2-dihydro-3H-indazol-3-one. Spectroscopic and computational studies on related systems suggest that the 1H-indazol-3-ol tautomer is generally the predominant form in solution, which dictates its reactivity in subsequent chemical transformations.[4]

This document serves as a comprehensive guide for researchers, providing detailed protocols and expert insights into the synthesis, functionalization, and strategic application of 7-Chloro-1H-indazol-3-ol in the development of novel therapeutics.

Physicochemical Properties: A Comparative Overview

Property7-Chloro-1H-indazol-3-amine7-Chloro-1H-indazol-3-ol (Predicted)Rationale for Predicted Values
Molecular Formula C₇H₆ClN₃C₇H₅ClN₂ODirect substitution of NH₂ with OH.
Molecular Weight 167.60 g/mol [5]168.58 g/mol Calculated based on atomic masses.
XlogP (Lipophilicity) 1.8[5]~1.5 - 2.0The hydroxyl group is generally more polar than an amino group, which might slightly decrease the LogP value. However, intramolecular hydrogen bonding could mitigate this effect.
pKa Not readily available~8-9 (N1-H), ~9-10 (O-H)The electron-withdrawing effect of the chloro group at C7 would be expected to increase the acidity (lower the pKa) of both the N-H and O-H protons compared to unsubstituted indazol-3-ol.
Hydrogen Bond Donors 2[5]2Both the N-H and O-H groups can act as hydrogen bond donors.
Hydrogen Bond Acceptors 3[5]3The two nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.

Synthesis of 7-Chloro-1H-indazol-3-ol: A Proposed Synthetic Protocol

A practical and scalable synthesis of 7-Chloro-1H-indazol-3-ol can be envisaged starting from commercially available 2-chloro-6-nitrobenzoic acid. This proposed multi-step synthesis leverages established synthetic transformations.

G cluster_0 Proposed Synthesis of 7-Chloro-1H-indazol-3-ol Start 2-Chloro-6-nitrobenzoic acid Step1 Reduction of Nitro Group Start->Step1 1. SnCl2, HCl or H2, Pd/C Step2 Diazotization Step1->Step2 2. NaNO2, HCl, 0 °C Step3 Intramolecular Cyclization Step2->Step3 3. Heat Product 7-Chloro-1H-indazol-3-ol Step3->Product

Caption: Proposed synthetic workflow for 7-Chloro-1H-indazol-3-ol.

Protocol: Proposed Synthesis of 7-Chloro-1H-indazol-3-ol

Step 1: Synthesis of 2-Amino-6-chlorobenzoic acid

  • To a stirred solution of 2-chloro-6-nitrobenzoic acid (1.0 eq) in ethanol or acetic acid, add stannous chloride (SnCl₂) (4-5 eq) portion-wise.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-6-chlorobenzoic acid.

Step 2: Synthesis of 7-Chloro-1H-indazol-3-ol

  • Suspend 2-amino-6-chlorobenzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 2 M HCl).

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete diazotization.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. The cyclization is often accompanied by the evolution of nitrogen gas.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold water and dry under vacuum to afford 7-Chloro-1H-indazol-3-ol.

Key Synthetic Applications and Protocols

The dual reactivity of the N-H and O-H groups, along with the C-Cl bond, makes 7-Chloro-1H-indazol-3-ol a versatile intermediate for creating diverse chemical libraries.

O-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for the O-alkylation of acidic hydroxyl groups, such as that in indazol-3-ols.[6] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly valuable when introducing chiral side chains.[7]

G cluster_1 O-Alkylation via Mitsunobu Reaction Indazolol 7-Chloro-1H-indazol-3-ol Reagents PPh3, DIAD/DEAD THF, 0 °C to RT Indazolol->Reagents Alcohol Primary or Secondary Alcohol (R-OH) Alcohol->Reagents Product 7-Chloro-3-alkoxy-1H-indazole Reagents->Product

Caption: Workflow for the Mitsunobu O-alkylation of 7-Chloro-1H-indazol-3-ol.

Protocol: General Procedure for Mitsunobu O-Alkylation

  • To a stirred solution of 7-Chloro-1H-indazol-3-ol (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF), cool the mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution. The characteristic red-orange color of the azodicarboxylate may fade as the reaction proceeds.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC. The formation of triphenylphosphine oxide as a white precipitate is a visual indicator of reaction progression.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 7-chloro-3-alkoxy-1H-indazole product.

Causality and Self-Validation: The Mitsunobu reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[9] The reaction's success is self-validating through the consumption of starting materials and the appearance of a new, less polar spot on the TLC plate corresponding to the O-alkylated product, alongside the highly polar triphenylphosphine oxide byproduct.

Regioselective N-Alkylation

Direct N-alkylation of the indazole core often yields a mixture of N1 and N2 isomers.[10] The regioselectivity can be influenced by the choice of base, solvent, and the nature of the substituents on the indazole ring. For many kinase inhibitors, specific N1 or N2 substitution is crucial for activity.

G cluster_2 Regioselective N-Alkylation Indazolol 7-Chloro-1H-indazol-3-ol Reagents Base (e.g., NaH, Cs2CO3) Solvent (e.g., THF, DMF) Alkylating Agent (R-X) Indazolol->Reagents Products N1-alkylated isomer + N2-alkylated isomer Reagents->Products

Caption: General workflow for the N-alkylation of 7-Chloro-1H-indazol-3-ol.

Protocol: General Procedure for N-Alkylation

Note: The hydroxyl group at C3 may also be alkylated under these conditions or may influence the N1/N2 selectivity. Protection of the hydroxyl group (e.g., as a silyl ether) may be necessary prior to N-alkylation to achieve the desired outcome.

  • To a solution of 7-Chloro-1H-indazol-3-ol (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF, add a suitable base (e.g., cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, used with caution)) at 0 °C.

  • Stir the mixture for 15-30 minutes at room temperature to allow for deprotonation.

  • Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and quench by the addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting mixture of N1 and N2 isomers can typically be separated by silica gel column chromatography.

Expert Insights on Regioselectivity: Studies have shown that the use of NaH in THF tends to favor N1 alkylation, whereas conditions like Cs₂CO₃ in DMF can lead to different isomer ratios.[11] The steric and electronic nature of the C7-chloro substituent is expected to influence the outcome, potentially favoring N2 alkylation due to steric hindrance at the N1 position.[12]

Application in Kinase Inhibitor Drug Discovery

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. It mimics the adenine portion of ATP, forming key hydrogen bonds with the backbone of the kinase hinge region. 7-Chloro-1H-indazol-3-ol is an excellent starting point for developing such inhibitors. The C3-alkoxy side chains can be directed towards the solvent-exposed region of the ATP binding pocket to enhance potency and selectivity, while the N1/N2 positions can be functionalized to modulate physicochemical properties.

G cluster_3 Generic Kinase Inhibition Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK Provides Phosphate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) PhosphoSubstrate->Signaling Response Cell Proliferation, Survival, etc. Signaling->Response Inhibitor Indazole-based Inhibitor (e.g., from 7-Chloro-1H-indazol-3-ol) Inhibitor->RTK Blocks ATP Binding Site

Caption: Simplified signaling pathway showing the action of a kinase inhibitor.

Representative Indazole-Based Kinase Inhibitors in Oncology

The following table highlights several FDA-approved or clinical-stage drugs that feature the indazole core, underscoring the therapeutic relevance of this scaffold.

Drug NamePrimary Target(s)Therapeutic Area
Pazopanib VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma
Axitinib VEGFRRenal Cell Carcinoma
Linifanib VEGFR, PDGFRInvestigational (Various Cancers)[2]
Niraparib PARP1, PARP2Ovarian Cancer
Entrectinib TRK, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC

This table presents examples of drugs containing the indazole scaffold to illustrate its importance. These drugs are not necessarily synthesized from 7-Chloro-1H-indazol-3-ol.[1]

Conclusion

7-Chloro-1H-indazol-3-ol is a high-potential building block for medicinal chemistry and drug discovery. Its strategic placement of chloro and hydroxyl functional groups on the privileged indazole scaffold provides multiple avenues for synthetic diversification. The protocols and insights provided herein offer a framework for researchers to effectively utilize this compound in the rational design and synthesis of novel kinase inhibitors and other targeted therapies. Careful consideration of reaction conditions, particularly for N-alkylation, is crucial for controlling regioselectivity, which is often a key determinant of biological activity. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of versatile intermediates like 7-Chloro-1H-indazol-3-ol will remain a critical component of successful drug development campaigns.

References

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • PubChem. 1-benzyl-1H-indazol-3-ol. [Link]

  • National Institutes of Health. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • ChemSynthesis. 1-phenyl-1H-indazol-3-ol. [Link]

  • National Institutes of Health. Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. [Link]

  • ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • ResearchGate. Physicochemical properties of synthesized N-(substituted... [Link]

  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • RSC Publishing. Development of a selective and scalable N1-indazole alkylation. [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • PubMed. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link]

  • PubChem. 7-Chloro-1H-indazol-3-amine. [Link]

  • ResearchGate. Tautomeric forms of 1H-indazol-3-ol. [Link]

  • National Institutes of Health. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • National Institutes of Health. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • ResearchGate. Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. [Link]

  • PubMed. 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies. [Link]

  • ResearchGate. (PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. [Link]

  • Google Patents. CN108822033B - Synthesis method of 7-chloroquinaldine.
  • Google Patents. CN103319410A - Synthesis method of indazole compound.
  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • ResearchGate. Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. [Link]

  • PubMed. Synthesis and anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles. [Link]

  • National Institutes of Health. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • PubMed. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. [Link]

  • MDPI. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 7-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in oncology.[1] Compounds bearing this heterocyclic motif have demonstrated significant activity as inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2] This document provides a comprehensive guide to the in vitro characterization of a novel indazole derivative, 7-Chloro-1H-indazol-3-ol. While specific biological data for this compound is not extensively available in public literature, this guide presents a robust, field-proven workflow for the systematic evaluation of its potential as a kinase inhibitor. The protocols herein are designed to first identify putative kinase targets, then to quantify the inhibitory potency in biochemical assays, and subsequently to assess its effects on cancer cell viability and intracellular signaling pathways. Finally, methods to confirm direct target engagement within a cellular context are detailed. This guide is intended to be a practical resource for researchers aiming to elucidate the mechanism of action and therapeutic potential of novel indazole-based compounds.

Introduction: The Indazole Scaffold as a Privileged Kinase Inhibitor Motif

The 1H-indazole ring system is recognized as a "privileged" structure in drug discovery, capable of interacting with a wide range of biological targets.[1] Its utility is particularly prominent in the development of small molecule kinase inhibitors. The indazole core can effectively mimic the purine ring of ATP, the primary substrate for all kinases, enabling it to bind within the highly conserved ATP-binding pocket.[1] Specifically, the nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.[1] Marketed drugs such as Axitinib (VEGFR inhibitor) and Linifanib (multi-targeted tyrosine kinase inhibitor) feature the indazole scaffold, underscoring its clinical significance.[1]

The subject of this guide, 7-Chloro-1H-indazol-3-ol, is a functionalized indazole derivative. The chloro- substitution at the 7-position and the hydroxyl group at the 3-position are anticipated to modulate its pharmacokinetic properties and target binding affinity. Given the established role of indazoles as kinase inhibitors, a systematic in vitro evaluation is the logical first step in characterizing its biological activity.

Proposed In Vitro Assay Cascade for 7-Chloro-1H-indazol-3-ol

A tiered approach is recommended to efficiently characterize the biological activity of a novel compound like 7-Chloro-1H-indazol-3-ol. This cascade begins with broad screening to identify potential targets, followed by more focused assays to validate and quantify the initial findings.

Assay_Cascade A Tier 1: Broad Kinase Profiling (e.g., Kinome Scan) B Tier 2: Biochemical Potency Assays (e.g., ADP-Glo™ Kinase Assay) A->B Identify Hits C Tier 3: Cell-Based Functional Assays (e.g., MTT Cell Viability Assay) B->C Confirm Potency & Selectivity D Tier 4: Cellular Target Engagement & Pathway Analysis (e.g., CETSA & Western Blot) C->D Validate Cellular Activity

Caption: A tiered workflow for the in vitro characterization of novel kinase inhibitors.

Tier 1: Initial Target Identification via Broad Kinase Profiling

The initial step is to screen 7-Chloro-1H-indazol-3-ol against a large panel of kinases to identify potential targets. This is typically performed by specialized contract research organizations (CROs) that offer services like kinome scanning. The output of such a screen is the percent inhibition of each kinase at a fixed concentration of the compound (e.g., 1 µM).

Data Presentation: Hypothetical Kinome Scan Results

Kinase TargetPercent Inhibition at 1 µM
Kinase A95%
Kinase B88%
Kinase C45%
... (and others)...

This is hypothetical data for illustrative purposes.

Tier 2: Determination of Biochemical Potency (IC50)

Once primary hits are identified, the next step is to determine the half-maximal inhibitory concentration (IC50) for the most promising targets. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose. It measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase.[3]

Scientific Rationale for the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.[3] This signal is directly proportional to the amount of ADP produced and thus the kinase activity. The assay is highly sensitive and compatible with high-throughput screening.[3]

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • 7-Chloro-1H-indazol-3-ol (solubilized in DMSO)

  • Recombinant Kinase (e.g., Kinase A)

  • Kinase Substrate (specific to the kinase)

  • ATP

  • Kinase Reaction Buffer

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 7-Chloro-1H-indazol-3-ol in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • In each well of a white assay plate, add 2.5 µL of the kinase reaction buffer containing the kinase and its specific substrate.

    • Add 0.5 µL of the serially diluted 7-Chloro-1H-indazol-3-ol or DMSO (for positive and negative controls).

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the following controls:

      • High Kinase Activity (0% Inhibition): Reaction with DMSO instead of the inhibitor.

      • Low Kinase Activity (100% Inhibition): Reaction without the kinase or with a known potent inhibitor.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

Kinase TargetIC50 (nM)
Kinase A50
Kinase B250

This is hypothetical data for illustrative purposes.

Tier 3: Assessment of Cellular Activity

After confirming biochemical potency, it is crucial to determine if 7-Chloro-1H-indazol-3-ol can inhibit cell proliferation, a hallmark of anti-cancer agents. The MTT assay is a widely used colorimetric method to assess cell viability.[4]

Scientific Rationale for the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[4]

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line (e.g., K562, a chronic myeloid leukemia cell line)[4]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 7-Chloro-1H-indazol-3-ol (solubilized in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of 7-Chloro-1H-indazol-3-ol in cell culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with medium and DMSO as vehicle controls. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Tier 4: Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with its intended target in a cellular environment and modulates the relevant signaling pathway is a critical step.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand A Native Protein B Heat A->B C Denatured Protein B->C D Ligand-Bound Protein E Heat D->E F Stable Protein E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or 7-Chloro-1H-indazol-3-ol at a concentration several-fold higher than its GI50 for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, stable proteins) and analyze the amount of the target kinase (e.g., Kinase A) by Western blotting.

Western Blotting for Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of downstream substrates of the target kinase, providing evidence of pathway modulation.

Detailed Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with increasing concentrations of 7-Chloro-1H-indazol-3-ol for a defined period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the target kinase.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the dose-dependent effect of the compound on substrate phosphorylation.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the in vitro characterization of 7-Chloro-1H-indazol-3-ol as a potential kinase inhibitor. By following this tiered approach, researchers can systematically identify its biological targets, quantify its potency, and elucidate its mechanism of action in a cellular context. These assays, from broad profiling to specific target engagement, represent a robust workflow in modern drug discovery and will be instrumental in defining the therapeutic potential of this and other novel indazole derivatives.

References

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • PubChem. (n.d.). 7-Chloro-1H-indazol-3-amine. Retrieved from [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Gupton, B. F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]

  • Gupton, B. F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved from [Link]

  • Liao, S., et al. (2008). 1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone, a Potent and Highly Selective Small Molecule Blocker of the Large-Conductance Voltage-Gated and Calcium-Dependent K+ Channel. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Retrieved from [Link]

  • Haile, S., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Belyk, K. M., & Maligres, P. E. (2011). Method of synthesizing 1H-indazole compounds. U.S. Patent No. 8,022,227 B2. Washington, DC: U.S.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Ciacci, A., et al. (2019). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434.
  • Al-Sanea, M. M., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. Retrieved from [Link]

Sources

Application Note & Protocols: Characterizing 7-Chloro-1H-indazol-3-ol Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Scientific Foundation & Strategic Approach

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2][3] Derivatives of 7-Chloro-1H-indazol-3-ol and its structural analog, 7-Chloro-1H-indazol-3-amine, are of significant interest due to their potential as potent and selective modulators of cellular signaling pathways.[4] A substantial body of evidence points towards their role as ATP-competitive kinase inhibitors, targeting enzymes that are often dysregulated in cancer and other proliferative diseases.[1][5][6]

The primary mechanism for many indazole derivatives involves the inhibition of protein kinases, which blocks downstream phosphorylation cascades essential for cell survival and proliferation.[3] This interruption of oncogenic signaling frequently leads to cell cycle arrest and the induction of programmed cell death, or apoptosis.[7][8]

This guide provides a strategic, multi-step framework for the cellular characterization of novel 7-Chloro-1H-indazol-3-ol derivatives. The workflow is designed to first establish a compound's cytotoxic potential, then elucidate its pro-apoptotic mechanism, and finally, to validate its engagement with the intended intracellular target. This logical progression ensures that experimental resources are used efficiently and that the resulting data provides a comprehensive profile of the compound's cellular activity.

G cluster_0 Conceptual Workflow Compound Indazol-3-ol Derivative Target Target Protein (e.g., Kinase) Compound->Target Binding & Inhibition Pathway Signaling Cascade (e.g., Pro-Survival Pathway) Target->Pathway Signal Transduction Effect Cellular Phenotype (e.g., Apoptosis) Pathway->Effect Induction

Caption: High-level overview of the mechanism of action for kinase inhibitor-based indazole derivatives.

Section 2: Foundational Assay: Determining Cellular Potency via Cytotoxicity Profiling

Expert Rationale: The initial and most critical step in evaluating any new compound is to determine its effective concentration range. A dose-response cytotoxicity assay, such as the MTT assay, allows for the calculation of the half-maximal inhibitory concentration (IC50). This value represents the concentration of the derivative required to inhibit a biological process (in this case, cell viability) by 50%. The IC50 is fundamental for designing all subsequent mechanistic experiments, ensuring that relevant, sublethal, and lethal concentrations are used for analysis. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of living cells, which is directly proportional to cell number.[9][10]

Protocol 2.1: MTT Cell Viability Assay

I. Materials & Reagents

  • Cell Line: Appropriate cancer cell line (e.g., K562, A549, PC-3)[8][11]

  • Test Compound: 10 mM stock solution of 7-Chloro-1H-indazol-3-ol derivative in sterile DMSO.

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile PBS.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or pure, cell-culture grade DMSO.

  • Equipment: 96-well flat-bottom plates, humidified incubator (37°C, 5% CO₂), microplate reader.

II. Step-by-Step Methodology

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and calculate the required volume to seed 3,000-5,000 cells per well in a final volume of 100 µL in a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. A common starting range is 100 µM to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells treated with the highest concentration of DMSO used in the dilutions (typically ≤0.5%).

  • Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (DMSO) to each well and mix thoroughly on an orbital shaker to dissolve the crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle Control)1.250100%
0.11.18895.0%
1.00.93875.0%
5.00.61349.0%
100.37530.0%
500.12510.0%
Calculated IC50 - ~5.15 µM [11]

Section 3: Mechanistic Investigation: Quantifying Apoptosis Induction

Expert Rationale: Following the confirmation of cytotoxicity, the next logical step is to determine the mechanism of cell death. Indazole-based kinase inhibitors frequently induce apoptosis.[7][11] We can robustly quantify this process using two complementary assays. First, Annexin V & Propidium Iodide (PI) staining followed by flow cytometry distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Second, Western blotting for key regulatory proteins of the intrinsic (mitochondrial) apoptotic pathway, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), provides direct molecular evidence of the pathway's activation.[11][12]

G cluster_0 Intrinsic Apoptosis Pathway Indazole Indazol-3-ol Derivative Bcl2 Bcl-2 (Anti-Apoptotic) Indazole->Bcl2 Bax Bax (Pro-Apoptotic) Indazole->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito Forms Pore CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Cleaved Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway is often modulated by indazole derivatives.

Protocol 3.1: Apoptosis Detection by Annexin V/PI Flow Cytometry

I. Step-by-Step Methodology

  • Cell Treatment: Seed cells in 6-well plates and treat with the indazole derivative at concentrations equivalent to the IC50, 2x IC50, and a sub-IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge all cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples immediately on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

Protocol 3.2: Western Blotting for Apoptotic Markers

I. Step-by-Step Methodology

  • Protein Extraction: Following compound treatment as in 3.1, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Bax, Bcl-2, and Cleaved Caspase-3 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][11]

Section 4: Target Validation: Cellular Thermal Shift Assay (CETSA)

Expert Rationale: A key challenge in drug discovery is confirming that a compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement.[13] The principle is that when a ligand (the indazole derivative) binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, we can quantify the amount of soluble, non-denatured target protein remaining. An increase in the protein's thermal stability in the presence of the compound is direct evidence of binding.[14][15]

G cluster_0 CETSA Workflow A 1. Treat Cells (Vehicle vs. Indazole) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (High-Speed Centrifugation) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Analyze by Western Blot (Quantify Target Protein) E->F G Result Interpretation F->G H Stabilized Protein (Higher signal with drug at elevated temperatures) G->H

Caption: A streamlined workflow for the Western Blot-based Cellular Thermal Shift Assay (CETSA).

Protocol 4.1: CETSA for Target Engagement

I. Step-by-Step Methodology

  • Cell Culture and Treatment: Culture a large number of cells (e.g., 10-20 million per condition). Treat one batch with a high concentration of the indazole derivative (e.g., 10-20x IC50 to ensure target saturation) and another batch with vehicle (DMSO) for 2-3 hours in a 37°C incubator.[15]

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension for each condition into multiple PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include a non-heated control (room temperature). Immediately cool the tubes on ice.[14]

  • Cell Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This method avoids detergents that could interfere with protein stability.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration and analyze the samples by Western Blot as described in Protocol 3.2, probing for the specific kinase target of interest.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the vehicle- and drug-treated samples. Plot the percentage of soluble protein remaining against the temperature. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.[16]

Section 5: Summary & Forward Outlook

This application note outlines a robust, three-stage workflow to characterize novel 7-Chloro-1H-indazol-3-ol derivatives. By systematically assessing cytotoxicity (IC50), elucidating the apoptotic mechanism, and validating direct target engagement with CETSA, researchers can build a comprehensive and compelling data package. This foundational cellular data is essential for making informed decisions in hit-to-lead campaigns and for advancing promising compounds into more complex preclinical models of disease.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health (NIH).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information (NCBI).
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). National Center for Biotechnology Information (NCBI).
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). Discovery Research Portal - University of Dundee.
  • Application Notes: Evaluating the Cytotoxicity of 6-Bromo-1H-indazole Derivatives using the MTT Cell Viability Assay. (n.d.). Benchchem.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate.
  • Graphical representation of in vitro cell viability assay dose–response... (n.d.). ResearchGate.
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information (NCBI).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information (NCBI).
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (2023). EUbOPEN.
  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). National Institutes of Health (NIH).
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). PubMed Central.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate.
  • Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. (2020). Malaria World.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). MDPI.
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.). ScienceDirect.
  • EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES. (n.d.). Journal of Physiology and Pharmacology.
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications.
  • Evaluation of apoptotic activity of new condensed pyrazole derivatives. (2025). ResearchGate.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). National Institutes of Health (NIH).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • 7-Chloro-1H-indazol-3-amine. (n.d.). PubChem.
  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023). PubMed.
  • Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. (2023). PubMed.

Sources

Anwendungs- und Protokollleitfaden: Strategische Derivatisierung von 7-Chlor-1H-indazol-3-ol für SAR-Studien

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten Einblick in die strategische Derivatisierung des 7-Chlor-1H-indazol-3-ol-Gerüsts, einem wichtigen Baustein für die Entwicklung von niedermolekularen Wirkstoffen, insbesondere im Bereich der Kinaseinhibitoren. Wir erläutern die chemischen Grundlagen, die hinter den experimentellen Entscheidungen stehen, und stellen validierte, schrittweise Protokolle zur Verfügung, um die systematische Erforschung von Struktur-Wirkungs-Beziehungen (SAR) zu ermöglichen.

Einleitung: Die Bedeutung des Indazol-Gerüsts in der medizinischen Chemie

Indazol-Derivate sind eine bedeutende Klasse von Heterozyklen, die in zahlreichen von der FDA zugelassenen Medikamenten und klinischen Kandidaten zu finden sind.[1] Ihre Fähigkeit, als Bioisostere für Purine zu fungieren, macht sie zu privilegierten Strukturen, die effektiv in die ATP-Bindungsstellen von Kinasen passen.[2] Medikamente wie Axitinib und Pazopanib, die bei der Behandlung verschiedener Krebsarten eingesetzt werden, enthalten den Indazol-Kern und unterstreichen dessen therapeutisches Potenzial.[1]

Das Molekül 7-Chlor-1H-indazol-3-ol dient als vielseitige Ausgangsplattform für SAR-Studien. Es bietet drei verschiedene reaktive Positionen für die chemische Modifikation:

  • Die 3-Hydroxygruppe: Ermöglicht die Einführung von diversen Seitenketten über Ether- oder Esterbindungen.

  • Die N1- und N2-Positionen: Erlauben die Alkylierung oder Acylierung, wobei die Regioselektivität ein entscheidender Faktor ist.

  • Das 7-Chloratom: Dient als reaktiver "Griff" für Kreuzkupplungsreaktionen zur Einführung von Aryl- oder Aminogruppen.

Durch die systematische Modifikation an diesen drei Positionen können Forscher den chemischen Raum um das Gerüst herum detailliert untersuchen, um Affinität, Selektivität und pharmakokinetische Eigenschaften zu optimieren.

Chemische Grundlagen und Reaktivität des Ausgangsmaterials

Tautomerie: Der Schlüssel zur Reaktivität

7-Chlor-1H-indazol-3-ol existiert vorwiegend in seiner 1H-Indazol-3-ol-Tautomerform und nicht in der 1,2-Dihydro-3H-indazol-3-on-Form.[3][4] Dies ist von entscheidender Bedeutung, da es die Verfügbarkeit einer nukleophilen Hydroxylgruppe an der C3-Position und eines sauren Protons am N1-Stickstoff bestätigt. Die Reaktivität wird durch das Gleichgewicht zwischen diesen Formen bestimmt, wobei die 1H-Form thermodynamisch stabiler ist.[5][6]

Einfluss der Substituenten
  • 7-Chloratom: Dieses elektronenziehende Halogenatom senkt die Elektronendichte im Benzolring und beeinflusst die Azidität des N1-H-Protons. Es ist der primäre Angriffspunkt für Palladium-katalysierte Kreuzkupplungsreaktionen.

  • 3-Hydroxygruppe: Diese Gruppe kann als Nukleophil (in der Alkoholform) oder als dirigierende Gruppe bei der N-Alkylierung fungieren. Ihre Anwesenheit ist entscheidend für die Chelatbildung mit Metallkationen, was die Regioselektivität von Reaktionen am Stickstoff beeinflussen kann.[7][8]

Workflow zur Derivatisierung für SAR-Studien

Der folgende Workflow beschreibt einen logischen Ansatz zur systematischen Erstellung einer Wirkstoffbibliothek aus 7-Chlor-1H-indazol-3-ol. Jede Stufe führt eine neue Diversitätsebene ein und ermöglicht eine umfassende SAR-Analyse.

SAR_Workflow cluster_start Ausgangsmaterial cluster_c3 Diversität an C3 cluster_n1n2 Diversität an N1/N2 cluster_c7 Diversität an C7 cluster_analysis Analyse & Iteration start 7-Chlor-1H-indazol-3-ol c3_alk A1: O-Alkylierung (Williamson-Ethersynthese) start->c3_alk Strategie A c3_acyl A2: O-Acylierung (Esterbildung) start->c3_acyl Strategie A n1_alk B1: Selektive N1-Alkylierung (NaH/THF) c3_alk->n1_alk Strategie B c7_suzuki C1: Suzuki-Kupplung (C-C Bindung) c3_alk->c7_suzuki Strategie C c7_buchwald C2: Buchwald-Hartwig (C-N Bindung) c3_alk->c7_buchwald Strategie C c3_acyl->n1_alk Strategie B c3_acyl->c7_suzuki Strategie C c3_acyl->c7_buchwald Strategie C n2_alk B2: Selektive N2-Alkylierung (Bedingungen variieren) n1_alk->c7_suzuki Strategie C n1_alk->c7_buchwald Strategie C n2_alk->c7_suzuki Strategie C n2_alk->c7_buchwald Strategie C char Charakterisierung (NMR, MS, HPLC) c7_suzuki->char c7_buchwald->char assay Biologischer Assay (z.B. Kinase-Assay) char->assay sar SAR-Analyse & Nächstes Design assay->sar

Sources

Application Note: High-Purity Isolation of 7-Chloro-1H-indazol-3-ol via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the purification of 7-Chloro-1H-indazol-3-ol, a key intermediate in contemporary drug discovery, utilizing automated flash column chromatography. The protocol herein is designed for researchers, medicinal chemists, and process development scientists, offering a robust methodology to achieve high purity (>98%) of the target compound from a crude synthetic mixture. The narrative delves into the rationale behind the selection of stationary and mobile phases, based on the physicochemical properties of the analyte and common synthetic impurities. A step-by-step protocol for method development, from initial Thin-Layer Chromatography (TLC) to scaled-up flash chromatography, is presented, alongside strategies for troubleshooting common purification challenges.

Introduction

7-Chloro-1H-indazol-3-ol is a member of the indazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. Specifically, substituted indazoles are integral components of numerous kinase inhibitors developed for oncology, as well as agents targeting other significant pathways in human disease. The precise placement of substituents on the indazole core is critical for pharmacological activity, and thus, the purity of such intermediates is of paramount importance for the synthesis of active pharmaceutical ingredients (APIs) and in ensuring the reliability of biological screening data.

The synthesis of substituted indazoles can often result in a mixture of regioisomers and other by-products, necessitating an efficient and scalable purification strategy.[1][2] Column chromatography is a fundamental technique for the purification of such intermediates. This application note details a systematic approach to the purification of 7-Chloro-1H-indazol-3-ol using automated flash chromatography with a silica gel stationary phase.

Physicochemical Properties and Rationale for Method Selection

A thorough understanding of the physicochemical properties of 7-Chloro-1H-indazol-3-ol is foundational to the development of an effective purification protocol.

Structure and Polarity:

G cluster_0 TLC Method Development cluster_1 Optimization prep Prepare TLC plate with crude sample spot dev1 Develop in EtOAc/Hexane (1:1) prep->dev1 vis1 Visualize under UV light dev1->vis1 eval1 Evaluate Rf (Target ~0.2-0.3) vis1->eval1 adjust_polarity Adjust solvent polarity eval1->adjust_polarity Rf too high/low add_modifier Add modifier if streaking occurs (e.g., 0.1% TEA or Formic Acid) eval1->add_modifier Streaking observed flash_prep Proceed to Flash Chromatography eval1->flash_prep Optimal separation achieved redevelop Redevelop TLC adjust_polarity->redevelop add_modifier->redevelop redevelop->vis1 G start Start prep_sample Prepare sample for loading (Dry or Liquid Loading) start->prep_sample load_sample Load sample onto column prep_sample->load_sample prep_column Equilibrate silica gel column with initial mobile phase prep_column->load_sample run_gradient Run gradient elution (e.g., 10-100% EtOAc in Hexane) load_sample->run_gradient collect_fractions Collect fractions based on UV detection run_gradient->collect_fractions end End collect_fractions->end

Sources

Application Note: Comprehensive Characterization of 7-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Chloro-1H-indazol-3-ol (CAS No. 6290-87-5) is a substituted indazole derivative of significant interest in medicinal chemistry and drug development.[1] The indazole scaffold is a privileged structure found in numerous biologically active compounds, including anti-inflammatory and anti-cancer agents.[1] The specific substitution of a chlorine atom at the 7-position and a hydroxyl group at the 3-position imparts distinct physicochemical properties that make it a valuable synthetic intermediate for creating more complex molecules.[1]

Given its potential role in pharmaceutical pipelines, the unambiguous identification, purity assessment, and structural confirmation of 7-Chloro-1H-indazol-3-ol are critical. This application note provides a comprehensive guide with detailed protocols for the analytical characterization of this compound using a suite of orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

This guide is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable analytical methods for this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Chloro-1H-indazol-3-ol is presented below. This information is fundamental for method development, such as selecting appropriate solvents and anticipating chromatographic behavior.

PropertyValueSource
CAS Number 6290-87-5[BLD Pharm[2]](), [Sigma-Aldrich[3]]()
Molecular Formula C₇H₅ClN₂O[BLD Pharm[2]]()
Molecular Weight 168.58 g/mol [BLD Pharm[2]]()
Appearance Off-white powder[Sigma-Aldrich[3]]()
Purity ≥97% (typical)[Sigma-Aldrich[3]]()
Storage Sealed in dry, room temperature or 0-8°C[BLD Pharm[2]](), [Sigma-Aldrich[3]]()

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients. It separates the target compound from process-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Expertise & Causality: A C18 column is selected due to its versatility and strong retention of aromatic, moderately polar compounds like indazole derivatives. The mobile phase, a gradient of acetonitrile in water with a formic acid modifier, ensures sharp peak shapes and efficient elution. Formic acid aids in protonating the molecule, which suppresses peak tailing and improves chromatographic resolution. Detection at 254 nm is chosen as it is a common wavelength for aromatic compounds, though a UV scan should be performed to determine the absorbance maximum for optimal sensitivity.

HPLC Protocol

1.1. Instrumentation:

  • HPLC or UPLC system with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

1.2. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic Acid (FA), LC-MS grade

  • 7-Chloro-1H-indazol-3-ol reference standard and sample

1.3. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 100 x 4.6 mm, 2.7 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector DAD/UV at 254 nm
Run Time 20 minutes

1.4. Sample Preparation:

  • Standard Solution: Accurately weigh ~1.0 mg of the reference standard and dissolve in 10.0 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution.

  • Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

1.5. Data Analysis:

  • Purity: Determine the purity of the sample using the area percent method. The peak area of 7-Chloro-1H-indazol-3-ol is expressed as a percentage of the total area of all observed peaks.

  • Assay: Quantify the sample against the reference standard using a single-point or multi-point calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Standard Weigh & Dissolve Reference Standard (0.1 mg/mL) Filter Filter both solutions (0.22 µm filter) Prep_Standard->Filter Prep_Sample Weigh & Dissolve Test Sample (0.1 mg/mL) Prep_Sample->Filter HPLC HPLC System (C18 Column) Filter->HPLC Detection DAD/UV Detection @ 254 nm HPLC->Detection Integrate Integrate Peaks Detection->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. This technique provides definitive confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z) with high accuracy.

Expertise & Causality: Electrospray ionization (ESI) is the chosen ionization technique because it is a soft method ideal for polar, thermally labile molecules like 7-Chloro-1H-indazol-3-ol, minimizing fragmentation and preserving the molecular ion. Analysis in both positive and negative ion modes is recommended to determine the most sensitive and stable ion. The presence of nitrogen atoms in the indazole ring makes it readily protonated ([M+H]⁺), while the acidic hydroxyl group allows for deprotonation ([M-H]⁻). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) provides an additional layer of confirmation.

LC-MS Protocol

2.1. Instrumentation:

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., Single Quadrupole, Q-TOF, or Orbitrap).

2.2. LC-MS Conditions:

ParameterRecommended Condition
LC Method Use the same conditions as the HPLC method described in Section 1.
Ionization Mode ESI, Positive and Negative
Capillary Voltage +3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120 °C
Desolvation Temp. 350 °C
Scan Range 50 - 500 m/z
Expected Ion (Pos) [M+H]⁺ = 169.02 (for ³⁵Cl) / 171.02 (for ³⁷Cl)
Expected Ion (Neg) [M-H]⁻ = 167.00 (for ³⁵Cl) / 169.00 (for ³⁷Cl)

2.3. Sample Preparation:

  • Prepare a dilute solution (~10 µg/mL) of the sample in the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% FA).

2.4. Data Analysis:

  • Extract the mass spectrum from the chromatographic peak corresponding to the compound.

  • Verify the presence of the calculated exact mass for the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.

  • Confirm the isotopic pattern for a single chlorine atom (a peak at M+2 with approximately one-third the intensity of the monoisotopic peak).

LC-MS Workflow Diagram

LCMS_Workflow Sample Diluted Sample (~10 µg/mL) LC LC Separation (as per HPLC) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS Mass Analyzer (e.g., TOF) ESI->MS Detector Ion Detector MS->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Chloro-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of 7-Chloro-1H-indazol-3-ol is a critical process for the development of various pharmaceutical agents. The most common and direct route involves the diazotization of 2-amino-3-chlorobenzoic acid, followed by an intramolecular cyclization. While seemingly straightforward, this synthesis is often plagued by low yields. This guide will help you diagnose and overcome these challenges to achieve a more efficient and reproducible synthesis.

A crucial aspect to understand is the tautomerism of the final product. 7-Chloro-1H-indazol-3-ol exists in equilibrium with its keto form, 7-Chloro-1,2-dihydro-3H-indazol-3-one. For the purpose of this guide, we will refer to the compound as 7-Chloro-1H-indazol-3-ol, but it is important to recognize that both tautomers are present.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific issues that can lead to low yields in the synthesis of 7-Chloro-1H-indazol-3-ol. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Question 1: My reaction yields are consistently low, and I observe significant gas evolution (other than nitrogen) during the reaction. What is the likely cause?

Answer:

This is a classic sign of the diazonium salt intermediate undergoing undesired side reactions. The primary cause is often the instability of the diazonium salt, which can decompose or react with nucleophiles present in the reaction mixture before it has a chance to cyclize.

Causality and Solutions:

  • Temperature Control is Critical: The diazotization of aromatic amines is highly exothermic and the resulting diazonium salts are often unstable at elevated temperatures.[1]

    • Troubleshooting Step: Ensure the reaction is maintained at a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature control.

  • Premature Decomposition: The diazonium salt can decompose to form a highly reactive aryl cation, which can then react with any available nucleophile. In an aqueous acidic medium, the most abundant nucleophile is water, leading to the formation of a phenolic byproduct (3-chloro-2-hydroxybenzoic acid) and reducing the yield of the desired indazolone.[2]

    • Troubleshooting Step: Add the sodium nitrite solution slowly and subsurface to ensure rapid and localized reaction with the amine, minimizing the accumulation of nitrous acid and diazonium salt.

  • Excess Nitrous Acid: An excess of nitrous acid can lead to side reactions and decomposition of the diazonium salt.

    • Troubleshooting Step: Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite. After the reaction, the excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid.

Question 2: I am observing a significant amount of a water-soluble byproduct and my desired product yield is low after workup. What could be the issue?

Answer:

The formation of a significant water-soluble byproduct points towards the reaction of the diazonium intermediate with the aqueous solvent, leading to the formation of 3-chloro-2-hydroxybenzoic acid. This is a common competitive side reaction.[2]

Causality and Solutions:

  • Hydrolysis of the Diazonium Salt: The diazonium group is a good leaving group and can be displaced by water, especially if the intramolecular cyclization is slow.

    • Troubleshooting Step:

      • Increase the rate of cyclization: After the diazotization is complete, a slight and controlled increase in temperature (e.g., to room temperature) can sometimes promote the intramolecular cyclization over the intermolecular reaction with water. This should be done cautiously as it can also accelerate decomposition.

      • Choice of Acid: While hydrochloric acid is commonly used, using a non-nucleophilic acid like sulfuric acid might reduce the formation of other byproducts, though the primary issue here is reaction with water.

  • Inefficient Cyclization: The intramolecular nucleophilic attack of the carboxylic acid group on the diazonium salt is the key ring-forming step. If this step is not efficient, the competing hydrolysis will dominate.

    • Troubleshooting Step: Ensure the pH of the reaction medium is optimal. The carboxylic acid needs to be in its protonated form to act as a nucleophile in the cyclization step. The reaction is typically carried out in a strong acidic medium.

Question 3: My final product is impure, showing multiple spots on TLC, making purification difficult and lowering the isolated yield. How can I improve the purity?

Answer:

Impurity issues often stem from incomplete reactions, side reactions, or the quality of the starting materials.

Causality and Solutions:

  • Starting Material Quality: The purity of the 2-amino-3-chlorobenzoic acid is paramount. Impurities in the starting material can lead to the formation of various byproducts that are difficult to separate.

    • Troubleshooting Step:

      • Recrystallize the 2-amino-3-chlorobenzoic acid before use.

      • Verify the purity of the starting material by melting point determination or spectroscopic methods (e.g., NMR).

  • Side Reactions During Diazotization: As discussed, side reactions can lead to a mixture of products.

    • Troubleshooting Step: Adhere strictly to the optimized reaction conditions, especially temperature and stoichiometry.

  • Purification Strategy: 7-Chloro-1H-indazol-3-ol has limited solubility in many common organic solvents, which can be leveraged for purification.

    • Troubleshooting Step:

      • Precipitation and Washing: The product often precipitates from the reaction mixture upon completion. Ensure thorough washing of the filtered solid with cold water to remove inorganic salts and water-soluble byproducts. A subsequent wash with a cold organic solvent in which the product is sparingly soluble (e.g., cold ethanol or diethyl ether) can remove organic impurities.

      • Recrystallization: If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can be effective.

Experimental Protocol: Synthesis of 7-Chloro-1H-indazol-3-ol

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2-amino-3-chlorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, suspend 1 equivalent of 2-amino-3-chlorobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of 1.05 equivalents of sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the cooled suspension of the starting material over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC). Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea to quench the excess nitrous acid.

  • Cyclization and Precipitation: Continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The product, 7-Chloro-1H-indazol-3-ol, should begin to precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water, followed by a wash with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain 7-Chloro-1H-indazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the role of the strong acid in this reaction?

The strong acid, typically hydrochloric acid, serves two primary purposes. First, it protonates the amino group of the 2-amino-3-chlorobenzoic acid, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate nitrous acid in situ, which is the diazotizing agent.[3]

Q2: Can I use a different acid, such as sulfuric acid?

Yes, sulfuric acid can be used. As a non-nucleophilic acid, it can sometimes be advantageous in minimizing the formation of chlorinated byproducts that might arise from the reaction of the diazonium salt with chloride ions. However, the primary competing nucleophile is water, so the benefit may be marginal in this specific synthesis.

Q3: Why is it important to add the sodium nitrite solution slowly?

Slow addition is crucial to control the exothermic reaction and maintain a low temperature, which is essential for the stability of the diazonium salt.[1] It also ensures that the nitrous acid is consumed as it is formed, preventing its accumulation and potential side reactions.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques can be used for characterization:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present in the molecule.

Q5: Is 7-Chloro-1H-indazol-3-ol the only product, or is it in equilibrium with another form?

7-Chloro-1H-indazol-3-ol exists in a tautomeric equilibrium with 7-Chloro-1,2-dihydro-3H-indazol-3-one. The ratio of these tautomers can depend on the solvent and the physical state (solid or in solution). This is a common feature of 3-hydroxyindazoles.

Visualizing the Synthesis and Troubleshooting

Reaction Pathway

The following diagram illustrates the key steps in the synthesis of 7-Chloro-1H-indazol-3-ol.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization 2-amino-3-chlorobenzoic acid 2-amino-3-chlorobenzoic acid Diazonium Salt Diazonium Salt 2-amino-3-chlorobenzoic acid->Diazonium Salt NaNO2, HCl 0-5 °C 7-Chloro-1H-indazol-3-ol 7-Chloro-1H-indazol-3-ol Diazonium Salt->7-Chloro-1H-indazol-3-ol Spontaneous

Caption: Synthetic pathway for 7-Chloro-1H-indazol-3-ol.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and addressing low yield issues.

Troubleshooting_Tree Start Low Yield of 7-Chloro-1H-indazol-3-ol Check_Temp Was the reaction temperature maintained at 0-5 °C? Start->Check_Temp Check_Purity Is the starting material (2-amino-3-chlorobenzoic acid) pure? Check_Temp->Check_Purity Yes Temp_High High temperature leads to decomposition of diazonium salt. - Use ice-salt bath - Slow addition of NaNO2 Check_Temp->Temp_High No Check_Workup Was the product fully precipitated and collected? Check_Purity->Check_Workup Yes Purity_Low Impurities cause side reactions. - Recrystallize starting material - Verify purity (MP, NMR) Check_Purity->Purity_Low No Workup_Loss Product loss during isolation. - Ensure complete precipitation - Minimize washing losses Check_Workup->Workup_Loss No Success Yield Improved Check_Workup->Success Yes

Caption: Decision tree for troubleshooting low yields.

References

Sources

Technical Support Center: Synthesis of 7-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Chloro-1H-indazol-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth explanations and practical troubleshooting strategies to ensure the integrity and success of your experiments.

Introduction: Navigating the Synthesis of 7-Chloro-1H-indazol-3-ol

The synthesis of 7-Chloro-1H-indazol-3-ol, a key intermediate in the development of various therapeutic agents, typically proceeds via the diazotization of a substituted aniline followed by an intramolecular cyclization. The most common starting materials are 2-amino-3-chlorobenzoic acid or 2-amino-3-chlorobenzonitrile. While the synthetic route appears straightforward, several potential side reactions can occur, leading to impurities that can be challenging to separate and may impact the yield and purity of the final product. This guide will walk you through the most frequently encountered issues, their mechanistic origins, and robust protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the cyclization?

A1: Isomer formation is a common challenge in indazole synthesis, arising from the two possible cyclization pathways of the intermediate diazonium salt.

The Chemistry Behind the Issue:

When starting from 2-amino-3-chlorobenzoic acid, the diazotization forms a diazonium salt. The subsequent intramolecular cyclization can, in principle, proceed via two pathways, leading to the desired 7-Chloro-1H-indazol-3-ol or the isomeric 4-Chloro-1H-indazol-3-ol. The regioselectivity is governed by the electronic and steric environment of the aromatic ring.

Troubleshooting and Prevention:

  • Starting Material Selection: The choice of starting material is critical. While both 2-amino-3-chlorobenzoic acid and 2-amino-3-chlorobenzonitrile can be used, the electronic nature of the ortho-substituent can influence the cyclization.

  • Reaction Conditions:

    • Temperature Control: Maintaining a low temperature (typically 0-5 °C) during the diazotization and cyclization is crucial. Higher temperatures can lead to a loss of selectivity.

    • Acid Catalyst: The choice and concentration of the acid can influence the reaction pathway. A systematic screening of acids (e.g., HCl, H₂SO₄, H₃PO₄) may be necessary to optimize for the desired isomer.

Logical Workflow for Optimizing Regioselectivity:

cluster_0 Problem: Isomeric Impurity cluster_1 Investigation cluster_2 Solutions cluster_3 Outcome Problem Formation of 4-Chloro-1H-indazol-3-ol A Analyze Reaction Parameters Problem->A B Screen Starting Materials Problem->B C Optimize Temperature (0-5 °C) A->C D Screen Acid Catalysts (HCl, H₂SO₄) A->D E Consider 2-amino-3-chlorobenzonitrile B->E Outcome Improved Yield of 7-Chloro-1H-indazol-3-ol C->Outcome D->Outcome E->Outcome

Caption: Optimizing regioselectivity in indazolone synthesis.

Q2: I'm observing the formation of colored impurities in my reaction mixture. What are these and how can I prevent them?

A2: The formation of colored byproducts is often due to azo coupling reactions of the highly reactive diazonium salt intermediate.

The Chemistry Behind the Issue:

Aromatic diazonium salts are electrophilic and can react with electron-rich aromatic compounds in a process called azo coupling to form intensely colored azo compounds. In the synthesis of 7-Chloro-1H-indazol-3-ol, the diazonium salt intermediate can couple with the starting 2-amino-3-chlorobenzoic acid (or its derivatives) or even the product itself.

Troubleshooting and Prevention:

  • Control Stoichiometry: Ensure that the diazotizing agent (e.g., sodium nitrite) is used in a stoichiometric amount or with only a slight excess. An excess of the diazonium salt will increase the likelihood of azo coupling.

  • Slow Addition: Add the solution of the diazotizing agent slowly to the solution of the amine at a low temperature. This maintains a low concentration of the diazonium salt at any given time, favoring the intramolecular cyclization over intermolecular azo coupling.

  • Efficient Stirring: Ensure vigorous and efficient stirring to quickly disperse the diazonium salt as it is formed, promoting the desired intramolecular reaction.

  • pH Control: The rate of azo coupling is pH-dependent. Maintaining a strongly acidic medium generally disfavors the coupling reaction.

Reaction Pathway: Azo Coupling Side Reaction

Diazonium_Salt 7-Chloro-1H-diazonium-3-carboxylate N₂⁺ Azo_Compound Colored Impurity N=N-Ar Diazonium_Salt->Azo_Compound Azo Coupling Starting_Material 2-Amino-3-chlorobenzoic acid NH₂ Starting_Material->Azo_Compound Electron-rich partner

Caption: Formation of azo-coupled side products.

Q3: My yields are consistently low, and I suspect decomposition of the diazonium salt. How can I improve its stability?

A3: Aryl diazonium salts are notoriously unstable and can decompose, particularly at elevated temperatures, leading to a variety of byproducts and reduced yields.

The Chemistry Behind the Issue:

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). The stability of the diazonium salt is influenced by temperature, the nature of the counter-ion, and the substituents on the aromatic ring.[1][2][3] Decomposition can lead to the formation of phenols (from reaction with water) or other substitution products.

Troubleshooting and Prevention:

  • Strict Temperature Control: This is the most critical factor. The diazotization should be carried out at 0-5 °C, and the temperature should be carefully monitored and maintained throughout the reaction.

  • Use in situ: The diazonium salt should be generated and used immediately in the subsequent cyclization step without any attempt at isolation.[2]

  • Choice of Acid: The choice of acid can affect the stability of the diazonium salt. For instance, using tetrafluoroboric acid (HBF₄) can sometimes lead to more stable diazonium tetrafluoroborate salts, although this may require modification of the subsequent cyclization step.

Table 1: Factors Affecting Diazonium Salt Stability

ParameterRecommendation for Enhanced StabilityRationale
Temperature Maintain at 0-5 °CMinimizes thermal decomposition and the rate of side reactions.
Generation In situAvoids isolation of the potentially explosive and unstable intermediate.[2]
Acid Strong acid (e.g., HCl, H₂SO₄)Ensures complete diazotization and can influence the nature of the counter-ion.
Q4: I started with 2-amino-3-chlorobenzonitrile, but my final product contains a significant amount of a carboxylic acid impurity. What is happening?

A4: The nitrile group is susceptible to hydrolysis under the acidic or basic conditions often employed in the diazotization and cyclization steps, leading to the formation of a carboxylic acid.

The Chemistry Behind the Issue:

The cyano group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) in the presence of strong acids or bases and water.[4][5] If the reaction conditions for the synthesis of 7-Chloro-1H-indazol-3-ol from the corresponding benzonitrile are not carefully controlled, the nitrile can be partially or fully hydrolyzed.

Troubleshooting and Prevention:

  • Anhydrous Conditions: To the extent possible, use anhydrous solvents and reagents to minimize the presence of water.

  • Reaction Time: Minimize the reaction time to reduce the extent of nitrile hydrolysis.

  • Temperature: As with other side reactions, maintaining a low temperature can help to slow down the rate of hydrolysis.

  • Alternative Synthetic Route: If nitrile hydrolysis remains a significant issue, consider starting from 2-amino-3-chlorobenzoic acid.

Experimental Protocol: Minimizing Nitrile Hydrolysis

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Dissolve 2-amino-3-chlorobenzonitrile in a suitable anhydrous aprotic solvent (e.g., THF, dioxane).

  • Diazotization: Cool the solution to 0-5 °C. Slowly add a solution of a diazotizing agent (e.g., tert-butyl nitrite) in the same anhydrous solvent.

  • Cyclization: After the addition is complete, allow the reaction to stir at low temperature, monitoring the progress by TLC.

  • Work-up: Quench the reaction with a non-aqueous workup if possible, or minimize the contact time with aqueous acidic or basic solutions.

Q5: I am concerned about decarboxylation when starting from 2-amino-3-chlorobenzoic acid. How can I avoid this?

A5: Decarboxylation, the loss of CO₂, is a potential side reaction for carboxylic acids, especially at elevated temperatures. [4][6][7]

The Chemistry Behind the Issue:

While simple benzoic acids are relatively stable to decarboxylation, the reaction can be promoted by certain functional groups and higher temperatures. During the synthesis of 7-Chloro-1H-indazol-3-ol, prolonged heating or localized overheating can lead to the loss of the carboxylic acid group from the starting material or the product.

Troubleshooting and Prevention:

  • Temperature Control: Avoid excessive heating. The diazotization and cyclization are typically exothermic, so efficient cooling is essential.

  • Reaction Time: Do not prolong the reaction time unnecessarily. Monitor the reaction progress by TLC and work it up as soon as it is complete.

  • pH: While acidic conditions are necessary for diazotization, extremely harsh acidic conditions combined with high temperatures can promote decarboxylation.

Conclusion

The synthesis of 7-Chloro-1H-indazol-3-ol, while conceptually straightforward, requires careful control of reaction parameters to minimize the formation of side products. By understanding the mechanistic basis for the formation of isomers, azo-coupled impurities, and byproducts arising from the decomposition of intermediates or side reactions of the starting materials, researchers can develop robust and efficient synthetic protocols. The troubleshooting guide provided here serves as a practical resource to address these common challenges and improve the overall success of your synthesis.

References

  • ChemInform Abstract: Synthesis and Cyclization of 2-Amino- and 2-Methyl-Substituted 1,3-Diaminobenzimidazolium Salts. (2012). ChemInform, 43(49), no-no. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(4), 1755-1760. [Link]

  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (2024). Beilstein Journal of Organic Chemistry, 20, 2342-2348. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011).
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules, 29(12), 2705. [Link]

  • Decarboxylation of sodium salts of Chlorobenzoic acid. (2017). YouTube. [Link]

  • Decarboxylation. (n.d.). Wikipedia. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. (n.d.). International Journal of Drug Development & Research. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]

  • Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid. (n.d.). ResearchGate. [Link]

  • DIAZONIUM SALTS. (2020). [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (2019). The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 93-98. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (2024). Beilstein Journal of Organic Chemistry, 20, 2342-2348. [Link]

  • Thermal Decarboxylation of p-Chlorobenzoic Acid. (1960). Bulletin of the Chemical Society of Japan, 33(9), 1154-1157. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Structures, Stability, and Safety of Diazonium Salts. (n.d.). ResearchGate. [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. [Link]

  • Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Specific Protein Modification and Peptide Cyclization. (2019). Bioconjugate Chemistry, 30(10), 2635-2644. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules, 29(12), 2705. [Link]

  • Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL. [Link]

  • Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). (2020). Russian Chemical Reviews, 89(10), 1055-1101. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4079. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry, 7, 72. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(19), 6667. [Link]

Sources

Technical Support Center: Purification of Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these important heterocyclic compounds. Halogenated indazoles are crucial building blocks in medicinal chemistry, often serving as precursors for a wide range of biologically active molecules.[1][2] However, their synthesis can lead to a variety of impurities, including regioisomers, starting materials, and byproducts of side reactions, making their purification a critical and sometimes challenging step.[3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face in the lab.

Troubleshooting Guide: Navigating Purification Roadblocks

This section is structured to help you diagnose and resolve common problems encountered during the purification of halogenated indazoles.

Problem 1: Poor Separation of Regioisomers (e.g., 1-H vs. 2-H or positional isomers) on Silica Gel Chromatography

Q: I'm struggling to separate halogenated indazole isomers using standard flash chromatography. The spots are overlapping on the TLC plate, and my column fractions are still mixtures. What can I do?

A: This is a very common challenge. The similar polarity of indazole regioisomers often leads to poor separation on standard silica gel.[4] Here’s a systematic approach to troubleshoot this issue:

Underlying Cause: The slight differences in the dipole moments of the isomers are often insufficient for effective separation with standard solvent systems on silica gel.

Solutions to Consider:

  • Optimize the Solvent System:

    • Systematic Screening: Don't rely on a single solvent system. A thorough screening of different solvent combinations is crucial. Common systems for indazoles include hexane/ethyl acetate and dichloromethane/methanol.[4] Experiment with varying the ratios to fine-tune the polarity.

    • Introduction of a Third Solvent: Adding a small percentage of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), can sometimes improve peak shape and resolution by minimizing tailing on the silica gel.

    • Alternative Solvent Systems: Consider less common solvent systems. For instance, a gradient of toluene/ethyl acetate or dichloromethane/diethyl ether might provide the necessary selectivity.

  • Modify the Stationary Phase:

    • Alternative Sorbents: If silica gel fails, consider other stationary phases. Phenyl or C18-functionalized silica can offer different selectivity based on pi-pi interactions or hydrophobicity, respectively.[5]

    • Silver Nitrate-Impregnated Silica: For certain halogenated compounds, silica gel impregnated with silver nitrate can enhance separation due to the interaction of the silver ions with the halogen atoms.

  • Consider an Alternative Purification Technique:

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) often provides the resolution needed. A pentafluorophenyl (PFP) column can be particularly effective for separating halogenated isomers.[6]

    • Recrystallization: If your product is a solid, recrystallization is a powerful and scalable alternative to chromatography for separating isomers.[7][8] The key is to find a solvent system where the solubility of the two isomers is significantly different.

Workflow for Troubleshooting Isomer Separation:

G start Poor Isomer Separation (TLC/Column) solvent Optimize Solvent System (Hex/EtOAc, DCM/MeOH) start->solvent success Pure Isomers Obtained solvent->success Resolution Improved failure Separation Still Poor solvent->failure No Improvement stationary_phase Change Stationary Phase (e.g., PFP, C18) recrystallization Attempt Recrystallization stationary_phase->recrystallization No Improvement / Not Feasible stationary_phase->success Resolution Improved prep_hplc Use Preparative HPLC recrystallization->prep_hplc Oiling out / Co-crystallization recrystallization->success Crystals of one isomer form prep_hplc->success failure->stationary_phase

Caption: Troubleshooting workflow for separating halogenated indazole isomers.

Problem 2: Product Degradation (Dehalogenation) During Purification

Q: I've noticed the appearance of a new, more polar spot on my TLC after running a column, which I suspect is the dehalogenated product. How can I prevent this?

A: Dehalogenation, particularly de-iodination, is a known issue with halogenated indazoles, especially when using certain catalysts or under prolonged purification conditions.[9]

Underlying Cause: The carbon-halogen bond can be labile, especially with iodine.[9] This bond can be cleaved reductively. Traces of metal catalysts (like palladium from a preceding cross-coupling reaction) or prolonged exposure to certain conditions can promote this degradation.[9]

Solutions to Consider:

  • Passivation of Silica Gel:

    • Acidic Silica: Standard silica gel can be slightly acidic, which can sometimes contribute to degradation. You can either use pre-treated, neutral silica gel or flush the column with a non-polar solvent containing a small amount of a neutralizer like triethylamine before loading your sample.

  • Minimize Purification Time:

    • Flash Chromatography: Use flash chromatography with optimized conditions to minimize the time your compound spends on the stationary phase.

    • Efficient Fraction Collection: Collect smaller, more numerous fractions to better isolate the desired product before significant degradation occurs.

  • Catalyst Scavenging:

    • Pre-Column Filtration: If your crude product contains residual metal catalysts, consider passing a solution of the crude material through a small plug of Celite® or a dedicated metal scavenger before proceeding with chromatography.

  • Alternative Purification Methods:

    • Recrystallization: If applicable, recrystallization avoids the use of a stationary phase and can be a much gentler purification method.[10]

    • Liquid-Liquid Extraction: A carefully designed series of liquid-liquid extractions can sometimes remove polar or non-polar impurities without the need for chromatography.[11][12]

Data Presentation: Relative Lability of Carbon-Halogen Bonds

HalogenBond Dissociation Energy (kcal/mol)Relative Lability
F~116Lowest
Cl~81Moderate
Br~68High
I~51Highest

This table illustrates the general trend of decreasing bond strength down the halogen group, making iodo-substituted indazoles the most susceptible to dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude halogenated indazole?

A1: The impurities largely depend on the synthetic route.[3] However, some common classes of impurities include:

  • Unreacted Starting Materials: Such as the precursor indazole or the halogenating agent.[3]

  • Regioisomers: As discussed, the formation of multiple isomers is a frequent outcome in indazole synthesis.[4][7]

  • Over-halogenated Products: The reaction may not be perfectly selective, leading to di- or tri-halogenated species.[1][13]

  • Dehalogenated Product: This can be present from the reaction itself or form during workup and purification.[9]

  • Residual Solvents: Solvents used in the reaction or workup are common contaminants.[14]

Q2: How can I effectively remove residual non-polar impurities like starting materials?

A2: If there is a significant difference in polarity between your halogenated indazole and the non-polar impurity, several techniques can be effective:

  • Trituration: Suspending your crude solid product in a non-polar solvent (like hexanes or diethyl ether) in which the desired product is poorly soluble but the impurity is soluble, can be a quick and effective purification step.

  • Liquid-Liquid Extraction: Dissolve your crude product in a suitable solvent and wash with an immiscible non-polar solvent to remove the non-polar impurities.[12]

  • Column Chromatography: A simple plug of silica gel eluted with a non-polar solvent can wash away the impurity, after which the polarity can be increased to elute your product.

Q3: Is recrystallization a good method for purifying halogenated indazoles?

A3: Yes, recrystallization is an excellent and often preferred method for purifying solid halogenated indazoles, especially for removing isomers and other closely related impurities.[10][15][16] The key to successful recrystallization is finding the right solvent or solvent system.

Experimental Protocol: Recrystallization for Isomer Separation

This protocol is a general guideline for separating two halogenated indazole isomers with different solubilities.

  • Solvent Screening:

    • In small test tubes, test the solubility of your crude mixture in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes).

    • The ideal solvent will dissolve the product sparingly when hot and have low solubility when cold. For isomer separation, you are looking for a solvent system where one isomer is significantly more soluble than the other. A mixture of a "good" solvent (dissolves the compound) and a "bad" solvent (precipitates the compound) is often effective.[10]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or the "good" solvent of a pair) portion-wise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Crystallization:

    • If using a two-solvent system, add the "bad" solvent dropwise until the solution becomes slightly cloudy. Re-heat to clarify.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down cooling and promote the formation of larger, purer crystals.[10]

    • For maximum yield, you can then place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Purity Check:

    • Analyze the purity of the crystals and the mother liquor by TLC, HPLC, or NMR to determine the effectiveness of the separation. It may be necessary to perform a second recrystallization to achieve the desired purity.[10]

Visualization of the Purification Decision Tree:

G start Crude Halogenated Indazole is_solid Is the product a solid? start->is_solid lle Liquid-Liquid Extraction start->lle For removing gross impurities recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No / Oily purity_check Check Purity (TLC, HPLC, NMR) recrystallization->purity_check chromatography->purity_check lle->is_solid success Product is Pure purity_check->success Purity >98% repeat Further Purification Needed purity_check->repeat Purity <98% repeat->recrystallization If chromatography failed and product is solid repeat->chromatography If recrystallization failed

Sources

Technical Support Center: Improving Regioselectivity in 7-Substituted Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges in achieving regiochemical control during the synthesis of 7-substituted indazoles. Authored from the perspective of a Senior Application Scientist, this resource provides field-proven insights, troubleshooting protocols, and mechanistic explanations to optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the challenges of regioselectivity in indazole chemistry.

Q1: Why is regioselectivity a primary challenge in the functionalization of indazoles?

A: The core challenge stems from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen, leading to two distinct tautomers: the 1H-indazole and the 2H-indazole.[1][2] The 1H-tautomer is generally the more thermodynamically stable and abundant form.[1][3][4][5] When an unsubstituted indazole is subjected to reactions like alkylation or acylation, it can react through either nitrogen atom, often resulting in a mixture of N1 and N2-substituted products, which can be difficult to separate and lowers the yield of the desired isomer.[1][2] Achieving high selectivity for a single regioisomer is therefore a critical and non-trivial objective in synthesizing specific, biologically active molecules.[2][6]

Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?

A: The outcome of N-alkylation is a delicate balance of several interconnected factors:

  • Steric and Electronic Effects: The nature and position of substituents on the indazole ring are paramount. Bulky substituents at the C-3 or C-7 positions can sterically hinder the N1 or N2 positions, respectively, influencing the approach of the electrophile.[2] Electron-withdrawing groups (EWGs), particularly at the C-7 position (e.g., -NO₂, -CO₂Me), have a profound electronic effect that strongly favors N2 substitution.[2][4][7][8]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent system is crucial for directing the regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[4][7][8] This is often attributed to the formation of a sodium-chelated intermediate.[1][8] The polarity and coordinating ability of the solvent can also influence the reactivity of the indazolide anion.

  • Nature of the Electrophile: The alkylating agent itself can play a role in the regiochemical outcome.[7]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[2] Certain reaction conditions, such as using specific electrophiles in DMF, can allow for an equilibration process that enriches the more stable N1-isomer.[4][5] Conversely, conditions that prevent this equilibrium tend to favor the kinetic N2-product.

Q3: How can C-H functionalization be selectively directed to the C-7 position of the indazole ring?

A: Directing functionalization to the C-7 position is challenging due to the higher intrinsic reactivity of other positions, such as C-3.[9] The most effective and common strategy is to employ a directing group (DG) on the N1 nitrogen. This DG coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium), bringing the metal center into close proximity to the C-7 C-H bond and facilitating its activation over other C-H bonds.[10] The choice of the directing group is critical; its size and coordinating ability are key to achieving high reactivity and C7-selectivity.[10] An alternative, two-step approach involves the regioselective halogenation (e.g., bromination) of the C-7 position, followed by a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce the desired substituent.[9]

Section 2: Troubleshooting Guides

This section provides detailed, problem-oriented guides with actionable protocols to address specific experimental challenges.

Guide 1: Problem - Poor N1/N2 Regioselectivity in Indazole Alkylation

You are observing a difficult-to-separate mixture of N1 and N2 alkylated products. The goal is to optimize the reaction to favor one regioisomer.

The following decision tree can guide your experimental design based on your target regioisomer and substrate.

G start Start: Poor N1/N2 Selectivity q1 Which regioisomer is desired? start->q1 n1_path N1-Substituted Product (Thermodynamic Target) q1->n1_path  N1 n2_path N2-Substituted Product (Kinetic/Electronic Target) q1->n2_path  N2 q2_n1 Does the substrate have a bulky C-3 substituent? n1_path->q2_n1 q2_n2 Does the substrate have a C-7 Electron-Withdrawing Group (EWG)? (e.g., NO2, CO2Me) n2_path->q2_n2 cond_A Strategy A: Use NaH in THF. Steric hindrance at C-3 will strongly favor N1. q2_n1->cond_A Yes cond_B Strategy B: Use NaH in THF. This is the standard condition for favoring N1. q2_n1->cond_B No cond_C Strategy C: Use any standard base. The C-7 EWG will strongly direct to N2. q2_n2->cond_C Yes cond_D Strategy D: Use acidic conditions. (e.g., TfOH with diazo compounds or trichloroacetimidates). q2_n2->cond_D No

Caption: Decision workflow for troubleshooting N1/N2 regioselectivity.

Underlying Principle: The N1-substituted indazole is often the thermodynamically more stable product.[4][5] Strategies to favor this isomer often rely on conditions that allow for thermodynamic equilibration or exploit steric factors. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is particularly effective, potentially through a mechanism involving chelation of the sodium cation between the N2-nitrogen and a C-3 substituent.[1][8]

Troubleshooting & Optimization:

  • Implement the NaH/THF System: This is the most widely reported and reliable method for achieving high N1 selectivity, especially with primary alkyl halides.[4][7][8]

  • Consider Steric Effects: If your indazole is unsubstituted at C-3, consider if a bulky C-3 substituent (e.g., tert-butyl, carboxamide) could be used. These groups show excellent N1-selectivity (>99%) with the NaH/THF protocol.[4][8]

  • Temperature Optimization: While many reactions proceed at room temperature, sluggish reactions can be gently heated to 50 °C to achieve full conversion while maintaining high N1 selectivity.[4]

Table 1: Reaction Conditions Favoring N1-Alkylation

Indazole SubstituentBase/SolventElectrophileN1:N2 RatioYieldReference
3-CO₂MeNaH / THFPentyl Bromide>99 : 189%[1][4]
3-t-BuNaH / THFPentyl Bromide>99 : 191%[4]
3-CNNaH / THFPentyl Bromide5.2 : 185%[7]
5-Br-3-CO₂MeCs₂CO₃ / DioxaneMethyl Tosylate>98 : 2>90%[1]

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF [4]

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.2 equiv) dropwise.

  • Stir the reaction at room temperature or heat to 50 °C until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the N1-alkylated product.

Underlying Principle: N2-alkylation is often the kinetically favored pathway. This preference can be dramatically enhanced by placing a strong electron-withdrawing group (EWG) at the C-7 position. The EWG increases the acidity of the N1-proton and localizes negative charge on the N2-nitrogen in the indazolide anion, making it the more nucleophilic site. Additionally, methods under acidic conditions can achieve high N2 selectivity.

Troubleshooting & Optimization:

  • Utilize a C-7 EWG: This is the most powerful strategy. Indazoles bearing a C-7 nitro (-NO₂) or ester (-CO₂Me) group consistently yield N2-products with excellent regioselectivity (≥96%) under standard alkylation conditions.[4][7][8]

  • Switch to Acidic Conditions: If modifying the substrate with a C-7 EWG is not feasible, changing the reaction mechanism entirely can provide N2 selectivity.

    • TfOH Catalysis: Using a catalytic amount of trifluoromethanesulfonic acid (TfOH) with diazo compounds as alkylating agents affords N2-alkylated products with high to exclusive selectivity.[11]

    • Trichloroacetimidates: Reacting the indazole with an alkyl 2,2,2-trichloroacetimidate under acidic catalysis is another highly effective method for selective N2-alkylation, with no N1 isomer observed in many cases.[12] The mechanism involves protonation of the imidate, followed by nucleophilic attack from the N2-nitrogen.[12]

Table 2: Reaction Conditions Favoring N2-Alkylation

Indazole SubstituentReagentsConditionsN2:N1 RatioYieldReference
7-NO₂NaH / THF, Pentyl Bromide50 °C96 : 488%[4][7]
7-CO₂MeNaH / THF, Pentyl Bromide50 °C>99 : 182%[4][7]
UnsubstitutedEthyl 2-diazoacetate, TfOHDCE, 50 °C>99 : 194%[11]
Unsubstitutedsec-Butyl 2,2,2-trichloroacetimidate, TfOHDioxane, 80 °CN2 only85%[12]

Protocol 2: General Procedure for N2-Selective Alkylation using TfOH Catalysis [11]

  • To a solution of the 1H-indazole (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane, DCE), add the diazo compound (1.2 equiv).

  • Add trifluoromethanesulfonic acid (TfOH, 0.2 equiv) dropwise at room temperature.

  • Stir the mixture at the indicated temperature (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the pure N2-alkylated indazole.

Guide 2: Problem - Low Yield or Selectivity in C-7 Functionalization

Direct functionalization at C-7 is unsuccessful, leading to reaction at other positions (e.g., C-3) or low conversion.

Underlying Principle: The C-H bonds on the benzene portion of the indazole ring are less reactive than those at positions like C-3. To overcome this, transition-metal-catalyzed C-H activation is employed, which requires a directing group (DG) at the N1 position to achieve C-7 selectivity. The DG acts as a temporary anchor, coordinating the metal catalyst and positioning it to selectively activate the adjacent C-7 C-H bond.

Caption: Role of a directing group in C-7 C-H functionalization. (Note: Images are placeholders for chemical structures).

Troubleshooting & Optimization:

  • Install an Effective Directing Group: If you are not using a directing group, C-7 selectivity will be poor to non-existent. A methylsulfonyl (-SO₂Me) group is a proven DG for directing palladium-catalyzed C-7 acyloxylation.[13] Other bulky groups like pivaloyl or phosphinoyl have also been used for directing C-7 functionalization of indoles, a related heterocycle.[10]

  • Select the Correct Catalyst/Ligand System: The combination of the metal catalyst and ligand is crucial. For the C-7 acyloxylation of N1-methylsulfonyl indoles, a palladium(II) catalyst combined with a pyridone-based ligand was essential to override the inherent reactivity at other positions.[13]

  • Alternative: Bromination-Coupling Strategy: If direct C-H activation proves difficult, a two-step sequence is a robust alternative.

    • Step 1: Regioselective C-7 Bromination: First, selectively introduce a bromine atom at the C-7 position. This can be achieved on 4-substituted 1H-indazoles.[9]

    • Step 2: Suzuki-Miyaura Cross-Coupling: The resulting 7-bromoindazole is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling with a wide range of boronic acids to introduce aryl or heteroaryl groups at C-7.[9]

Protocol 3: Two-Step C-7 Arylation via Bromination and Suzuki Coupling [9]

Part A: Regioselective C-7 Bromination

  • Dissolve the 4-substituted 1H-indazole (1.0 equiv) in a suitable solvent like DMF.

  • Add N-Bromosuccinimide (NBS, 1.05 equiv).

  • Stir the reaction at room temperature for 12-24 hours until the starting material is consumed.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield the 7-bromo-4-substituted-1H-indazole.

Part B: C-7 Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the 7-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Add a solvent mixture, for example, dioxane/water (4:1).

  • Degas the mixture and place it under an inert atmosphere (N₂ or Ar).

  • Heat the reaction to 80-100 °C and stir until completion.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the 7-aryl-1H-indazole.

References

  • Title: Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture Source: ACS Publications URL: [Link]

  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in C–H Functionalization of 2H-Indazoles Source: ResearchGate URL: [Link]

  • Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: HAL Open Science URL: [Link]

  • Title: Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles Source: Organic Letters URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution Source: ResearchGate URL: [Link]

  • Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives Source: National Center for Biotechnology Information URL: [Link]

  • Title: TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds Source: Royal Society of Chemistry URL: [Link]

  • Title: C-H functionalization of 2H-indazole. Source: ResearchGate URL: [Link]

  • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: Royal Society of Chemistry URL: [Link]

  • Title: C-H Functionalization of Indoles at the C7 Position Source: ResearchGate URL: [Link]

  • Title: Recent advances in C-H functionalization of 2 H-indazoles Source: PubMed URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold Source: Beilstein Publishing System URL: [Link]

  • Title: Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Troubleshooting 7-Chloro-1H-indazol-3-ol Solubility in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Chloro-1H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during in vitro and in vivo experimental setups. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Solubility Characteristics

Question: What are the primary reasons for the poor aqueous solubility of 7-Chloro-1H-indazol-3-ol?

Answer: The limited aqueous solubility of 7-Chloro-1H-indazol-3-ol is rooted in its molecular structure. The indazole core is a bicyclic aromatic system, which, along with the chloro-substituent, contributes to its lipophilic (fat-loving) nature. Molecules with high lipophilicity and strong crystal lattice energy, as is common with planar aromatic structures, tend to be poorly soluble in water. While the hydroxyl (-OH) and amine-like (-NH) groups can participate in hydrogen bonding, the overall character of the molecule is hydrophobic.

Question: What is the expected aqueous solubility of 7-Chloro-1H-indazol-3-ol, and in which organic solvents can it be dissolved for stock solutions?

Answer: The precise aqueous solubility is low and can be influenced by factors such as pH and temperature. For practical purposes, direct dissolution in aqueous buffers at typical assay concentrations is often challenging.

For creating high-concentration stock solutions, the use of a water-miscible organic solvent is standard practice. The most common and recommended solvents are:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

DMSO is generally the preferred solvent due to its high solubilizing power and compatibility with many biological assays at low final concentrations.

Section 2: Preparation of Stock and Working Solutions

Question: I am having difficulty dissolving 7-Chloro-1H-indazol-3-ol in DMSO, even at a concentration of 10 mM. What steps can I take?

Answer: While 7-Chloro-1H-indazol-3-ol is generally soluble in DMSO, issues can arise. Here is a systematic troubleshooting workflow:

  • Purity Check: Ensure the compound is of high purity. Impurities can sometimes affect solubility.

  • Gentle Heating: Warm the solution to 37°C in a water bath. This can help overcome the activation energy required for dissolution. Avoid aggressive heating, as it may degrade the compound.

  • Sonication: Use a bath sonicator for 10-15 minutes. The ultrasonic waves can help break up solid aggregates and facilitate dissolution.

  • Vortexing: Vigorous vortexing can also aid in the solubilization process.

If the compound still does not dissolve, it may indicate that you are exceeding its solubility limit in DMSO, or there could be an issue with the quality of the solvent (e.g., water contamination). It's important to use anhydrous DMSO, as it is hygroscopic and can absorb water from the atmosphere, which can reduce its ability to dissolve hydrophobic compounds.[1]

Question: I observe a precipitate forming when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening, and how can I prevent this?

Answer: This phenomenon is known as "solvent crash-out" or precipitation and is a common issue with poorly soluble compounds.[2] It occurs when the compound, which is stable in the high-concentration organic stock, is rapidly introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to agglomerate and precipitate.

Here’s a logical workflow to address this issue:

A Precipitation Observed During Dilution B Reduce Final Concentration A->B C Modify Dilution Protocol A->C D Optimize Assay Buffer A->D C1 C1 C->C1 Add stock to vortexing buffer C2 C2 C->C2 Serial dilution in mixed solvents D1 D1 D->D1 Increase Co-solvent % (e.g., DMSO) D2 D2 D->D2 Adjust pH D3 D3 D->D3 Add Solubilizing Excipients

Caption: Troubleshooting workflow for compound precipitation.

Detailed Strategies to Prevent Precipitation:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Modify Dilution Technique: Instead of adding the stock solution to a static volume of buffer, add the stock solution dropwise to the buffer while it is being vortexed. This rapid mixing can help to disperse the compound more effectively and avoid localized high concentrations that lead to precipitation.

  • Increase the Percentage of Co-solvent: Maintaining a certain percentage of the organic solvent (like DMSO) in the final assay buffer can help keep the compound in solution.[3] This is a balancing act, as high concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[4][5]

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[6][7] 7-Chloro-1H-indazol-3-ol has an acidic hydroxyl group. By increasing the pH of the assay buffer to be above the pKa of this group, the molecule will become deprotonated and form a more water-soluble salt.[8] Conversely, if a compound has a basic functional group, lowering the pH can increase its solubility.[9]

  • Use of Solubilizing Excipients: For particularly challenging compounds, the addition of solubilizing agents to the assay buffer can be effective.[10] These include:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their apparent solubility.[10]

    • Surfactants (e.g., Tween-20, Triton X-100): At concentrations above their critical micelle concentration, surfactants form micelles that can solubilize hydrophobic compounds.[11]

    • Polymers (e.g., PEG, PVP): These can also enhance solubility through various mechanisms.[12]

Section 3: Assay-Specific Considerations

Question: What is the maximum final concentration of DMSO that is generally considered safe for cell-based and biochemical assays?

Answer: The tolerance to DMSO varies significantly depending on the cell type and the specific assay.

Assay TypeGeneral DMSO TolerancePotential Issues with Higher Concentrations
Cell-Based Assays < 0.1% is often considered safe for most cell lines.[4] Some robust cell lines may tolerate up to 0.5% for short exposure times.Cytotoxicity, altered cell morphology, changes in gene expression, and membrane permeabilization.[5][13][14]
Biochemical Assays 1-2% is often acceptable.Enzyme inhibition or denaturation, interference with protein-protein interactions, and assay signal quenching.[15]

It is crucial to run a vehicle control experiment with the same final concentration of DMSO to determine its effect on your specific assay.

Question: I suspect that even without visible precipitation, my compound is forming small aggregates that are affecting my assay results. How can I investigate this?

Answer: The formation of small, non-visible aggregates is a significant concern as it can lead to false positives through non-specific inhibition.[2] Here are some methods to detect and mitigate this:

  • Inclusion of a Non-ionic Surfactant: A common strategy is to run the assay in the presence and absence of a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Triton X-100 or Tween-20. If the compound's activity is significantly reduced in the presence of the surfactant, it is a strong indicator of aggregation-based activity. The surfactant helps to break up the aggregates.

  • Dynamic Light Scattering (DLS): This technique can be used to detect the presence of sub-micron particles and aggregates in your working solution.

  • Nephelometry: This method measures the turbidity of a solution by detecting scattered light, which can indicate the presence of precipitates or aggregates.

Caption: Aggregation-based vs. true inhibition.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 5.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).

  • Prepare a 10 mM stock solution of 7-Chloro-1H-indazol-3-ol in DMSO.

  • Add a small aliquot of the stock solution to each buffer to a final concentration that is expected to be near the solubility limit (e.g., 100 µM).

  • Equilibrate the samples for a set period (e.g., 2-24 hours) with gentle agitation.

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Plot the measured solubility against the buffer pH to identify the optimal pH range for your assay.

Protocol 2: Vehicle Control for DMSO Effects in a Cell-Based Assay
  • Plate your cells at the desired density and allow them to adhere overnight.

  • Prepare a dose-response curve of DMSO in your cell culture medium, typically ranging from 0.01% to 5%.

  • Replace the medium in the wells with the medium containing the different concentrations of DMSO.

  • Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Determine the highest concentration of DMSO that does not significantly impact cell viability (e.g., >90% viability compared to the untreated control). This will be your maximum allowable DMSO concentration for your compound treatment experiments.

References

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved from [Link]

  • pH and Solubility. (n.d.). AP Chem | Fiveable. Retrieved from [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20). Aarhus University. Retrieved from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved from [Link]

  • What effects does DMSO have on cell assays?. (2017, August 3). Quora. Retrieved from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Retrieved from [Link]

  • solubility enhancement and cosolvency by madhavi. (n.d.). PPTX - Slideshare. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]

  • Novel formulation strategies to overcome poorly water soluble compounds. (n.d.). University of Hertfordshire. Retrieved from [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... (n.d.). ResearchGate. Retrieved from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies. Retrieved from [Link]

  • How does pH affect solubility?. (2025, March 11). askIITians. Retrieved from [Link]

  • The Effect of pH on Solubility. (n.d.). Chemistry Steps. Retrieved from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. (2012, February 27). Reddit. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (n.d.). MDPI. Retrieved from [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (n.d.). Sci-Hub. Retrieved from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 7-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ensuring the Integrity of a Key Synthetic Intermediate

7-Chloro-1H-indazol-3-ol is a substituted indazole derivative valued as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules.[1] The stability and purity of this reagent are paramount for generating reliable and reproducible experimental results. Indazole scaffolds and their derivatives can be susceptible to environmental factors, leading to degradation that can compromise downstream applications.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage, handling, and stability assessment of 7-Chloro-1H-indazol-3-ol. By understanding the compound's potential liabilities and implementing the robust protocols outlined below, users can significantly mitigate the risk of degradation, ensuring the material's integrity throughout its lifecycle in the lab.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 7-Chloro-1H-indazol-3-ol?

For maximum stability, the compound should be stored in a tightly sealed container, protected from light, at refrigerated temperatures (2°C to 8°C).[4] For long-term storage, placing the primary container inside a desiccator or a larger sealed container with a desiccant is also recommended to provide an extra barrier against moisture ingress.[5]

Q2: Is 7-Chloro-1H-indazol-3-ol sensitive to air or moisture?

Yes. Like many heterocyclic compounds with hydroxyl groups, 7-Chloro-1H-indazol-3-ol is potentially sensitive to atmospheric oxygen and moisture.[6][7] Oxygen can lead to oxidative degradation, while moisture can facilitate hydrolysis or act as a catalyst for other decomposition pathways.[8] Therefore, handling and storing the compound under an inert atmosphere (e.g., argon or dry nitrogen) is the best practice to prevent these issues.[5][9]

Q3: Why is light protection necessary for this compound?

Indazole and other nitrogen-containing heterocyclic systems can be susceptible to photodegradation when exposed to UV or even high-intensity visible light.[10][11] Light can provide the activation energy for unwanted side reactions, such as oxidation or dimerization. Storing the material in an amber glass vial or a container wrapped in aluminum foil is a critical and simple step to prevent this.[9]

Q4: What is the best way to handle and aliquot the compound for an experiment?

The ideal method for handling 7-Chloro-1H-indazol-3-ol is inside an inert atmosphere glovebox, which maintains extremely low levels of oxygen and moisture (<1 ppm).[7] If a glovebox is unavailable, air-free techniques using a Schlenk line should be employed.[6] It is crucial to allow the container to warm to room temperature before opening it to prevent condensation of atmospheric moisture onto the cold solid.[5]

Q5: How can I visually or analytically determine if my sample has degraded?

Visual inspection is the first step. Any change in color (e.g., yellowing, browning) or physical state (e.g., clumping, melting) from the initial appearance suggests potential degradation. However, analytical verification is essential for confirmation. A simple purity check via High-Performance Liquid Chromatography (HPLC) is the most effective method. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of impurities or degradation.

Section 2: Troubleshooting Guide: Investigating Potential Degradation

This section addresses common issues that may indicate compound degradation and provides a logical workflow for investigation.

Issue 1: Inconsistent or Unexpected Experimental Results

  • Symptom: Reactions are not proceeding to completion, yields are lower than expected, or unexpected byproducts are observed in your analytical traces (TLC, LC-MS, NMR).

  • Causality: A common, yet often overlooked, cause for such issues is the degradation of a key starting material. Impurities from a degraded stock of 7-Chloro-1H-indazol-3-ol can interfere with catalysis, act as competing nucleophiles/electrophiles, or lead to the formation of unwanted side products.

  • Troubleshooting Steps:

    • Isolate the Variable: Before re-optimizing the reaction, confirm the integrity of all reagents.

    • Analytical Check: Perform an immediate purity analysis on your 7-Chloro-1H-indazol-3-ol sample using the Protocol for Assessing Compound Stability outlined below. Compare the results to the Certificate of Analysis (CoA) or data from a freshly opened sample.

    • Review Handling Practices: Examine your lab's recent handling procedures. Was the bottle left open on the bench? Was it properly sealed and purged with inert gas after its last use? Was it allowed to warm up before opening?

Issue 2: The Physical Appearance of the Solid Has Changed

  • Symptom: The compound, which was initially a white or off-white crystalline solid, now appears discolored (yellow, tan) or has changed in texture (become gummy, oily, or clumped).

  • Causality: Color changes often indicate the formation of oxidized or polymeric impurities, which are frequently more conjugated and thus absorb visible light. Clumping or oiling out is a strong indicator of moisture absorption or the presence of low-melting-point degradation products.

  • Troubleshooting Steps:

    • Do Not Use: Do not proceed with using the suspect material in any experiment, as it will almost certainly lead to failure or confounding results.

    • Segregate the Sample: Clearly label the vial as "Suspect - Pending Analysis" and separate it from your main stock to prevent accidental use.

    • Perform Analysis: Take a small, representative sample and analyze it via HPLC and LC-MS to confirm the loss of purity and attempt to identify the mass of the major impurities. This information can provide clues about the degradation pathway (e.g., an increase of 16 amu could suggest oxidation).

Section 3: Key Protocols & Workflows

Protocol 1: Recommended Procedure for Aliquoting and Handling

This protocol ensures that the primary stock of 7-Chloro-1H-indazol-3-ol is not compromised during routine use.

A. Using a Glovebox (Preferred Method)

  • Introduce the sealed container of 7-Chloro-1H-indazol-3-ol and all necessary tools (spatulas, weigh boats, pre-labeled aliquot vials) into the glovebox antechamber.

  • Purge the antechamber according to the glovebox operating procedure (typically 3-5 pump/refill cycles).[7]

  • Transfer items into the main glovebox chamber.

  • Allow the compound container to equilibrate to the glovebox temperature.

  • Carefully open the primary container and quickly weigh and transfer the desired amount into a smaller aliquot vial.

  • Tightly seal both the aliquot vial and the primary stock container. For added protection, wrap the cap/lid junction of the stock container with paraffin film.

  • Remove the aliquot vial from the glovebox via the antechamber for immediate use. The stock container should remain in the glovebox for long-term storage.[9]

B. Using a Schlenk Line (Alternative Method)

  • Allow the sealed container to warm completely to room temperature in a desiccator (approx. 30-60 minutes). This is a critical step to prevent moisture condensation.[5]

  • Connect the container to a Schlenk line via a manifold adapter.

  • Carefully evacuate the headspace of the container and backfill with dry argon or nitrogen. Repeat this process 3-5 times.[8]

  • Under a positive pressure of inert gas, briefly remove the cap and quickly take the required amount of solid.

  • Immediately reseal the container, evacuate the headspace, and backfill with inert gas several times before storing.

Protocol 2: Analytical Workflow for Assessing Compound Stability

This workflow uses standard analytical techniques to quantify the purity of 7-Chloro-1H-indazol-3-ol.

  • Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Inject the solution onto a reverse-phase C18 HPLC column.

    • Use a gradient elution method, for example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes.

    • Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Data Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of 7-Chloro-1H-indazol-3-ol by the total area of all peaks, expressed as a percentage.

    • A pure sample should show a single major peak (>98%). The presence of multiple smaller peaks indicates impurities or degradation.

  • (Optional) LC-MS Analysis: For further investigation, inject the sample into an LC-MS system to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This data is invaluable for hypothesizing the structure of the degradation products.

Section 4: Summary of Storage & Handling Conditions

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Slows the rate of potential decomposition reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and degradation from atmospheric moisture.[6][7]
Light Protect from Light (Amber Vial)Avoids light-induced degradation pathways.[9][10]
Container Tightly Sealed Glass VialPrevents ingress of air and moisture; glass is non-reactive.
Handling Glovebox or Schlenk LineMinimizes exposure to ambient air and humidity during aliquoting.[7][8]

Section 5: Visual Guides

Diagram 1: Decision Workflow for Handling

A Receive / Retrieve Compound B Equilibrate to Room Temp (in desiccator) A->B C Glovebox Available? B->C D Use Glovebox Protocol C->D Yes E Use Schlenk Line Protocol C->E No F Aliquot for Experiment D->F E->F G Return Stock to Storage (Inert Atmosphere, 2-8°C, Dark) F->G

Caption: Decision workflow for safe handling of 7-Chloro-1H-indazol-3-ol.

Diagram 2: Postulated Degradation Pathways

parent 7-Chloro-1H-indazol-3-ol (Stable Form) oxidized Oxidized Species (e.g., ring-opened, hydroxylated) parent->oxidized O₂ / Air (Oxidation) dimer Photodimer / Polymer parent->dimer hv / Light (Photodegradation) hydrolyzed Hydrolytic Byproducts (if applicable) parent->hydrolyzed H₂O / Moisture

Caption: Potential degradation pathways for 7-Chloro-1H-indazol-3-ol.

References

  • Ossila. Air Free Techniques | Handling Air-Sensitive Materials. [6]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [7]

  • Ossila. Air Sensitive Compounds. [9]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [8]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [5]

  • Benchchem. 7-Chloro-1H-indazol-3-ol | 6290-87-5. [1]

  • Visible light induced functionalization of indazole and pyrazole: A recent update. (2022). RSC Advances. [10]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [2]

  • Controllable chemoselectivity in the reaction of 2H-indazoles with alcohols under visible-light irradiation: synthesis of C3-alkoxylated 2H-indazoles and ortho-alkoxycarbonylated azobenzenes. (2020). Organic Chemistry Frontiers. [11]

  • Synthesis of indazoles and azaindazoles by intramolecular aerobic oxidative C-N coupling under transition-metal-free conditions. (2014). Chemistry. [3]

  • Amgen. (2023). Storage Guidelines for Enbrel® (etanercept). [4]

Sources

Managing N1 vs. N2 alkylation in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing N1 versus N2 alkylation of indazoles. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to make informed decisions in your own synthetic endeavors.

Navigating the Challenge of Regioselectivity

The regioselective N-functionalization of indazoles is a significant challenge in organic synthesis. The mesomeric nature of the indazole anion often leads to a mixture of N1 and N2 alkylated products, complicating purification and reducing the yield of the desired isomer.[1] This guide will provide insights into controlling this selectivity, troubleshooting common issues, and answering frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of indazoles.

Problem 1: Poor N1/N2 Selectivity

Symptoms:

  • You are obtaining a mixture of N1 and N2 alkylated products, with a ratio close to 1:1.

  • The desired isomer is difficult to separate from the undesired one.

Possible Causes & Solutions:

  • Inappropriate Choice of Base and Solvent: The combination of base and solvent plays a crucial role in determining the regioselectivity.

    • For N1-Selectivity: The use of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) is often effective.[2][3] This combination is thought to promote the formation of a "tight ion pair" between the indazole anion and the sodium cation. This complex can then be directed towards N1 alkylation, particularly if the indazole has a coordinating group at the C3 position.[3]

    • For N2-Selectivity: Under basic conditions, achieving high N2 selectivity can be challenging. However, certain substituent patterns, such as an electron-withdrawing group at the C7 position (e.g., NO2, CO2Me), can strongly favor N2 alkylation.[2][3] Alternatively, acidic conditions with specific alkylating agents can provide excellent N2 selectivity.

  • Steric and Electronic Effects of Indazole Substituents: The electronic nature and position of substituents on the indazole ring significantly influence the N1/N2 ratio.

    • Electron-withdrawing groups (EWGs) at C3: These groups, such as esters or amides, tend to favor N1 alkylation, especially with bases like NaH in THF.[2][3]

    • EWGs at C7: Substituents like nitro or ester groups at the C7 position have been shown to direct alkylation to the N2 position with high selectivity.[2][3]

    • Steric hindrance at C7: Bulky substituents at the C7 position can sterically hinder attack at N1, thus favoring N2 alkylation. Conversely, a lack of reactivity might be observed if the substituent is too bulky.[1]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent can impact the outcome.

    • For highly selective N2 alkylation, consider using alkyl 2,2,2-trichloroacetimidates under acidic conditions. This method has been reported to yield exclusively N2-alkylated indazoles.[4] The proposed mechanism involves protonation of the imidate, followed by nucleophilic attack from the N2-nitrogen of the indazole.[4]

Workflow for Improving N1/N2 Selectivity:

G cluster_n1 Strategies for N1-Selectivity cluster_n2 Strategies for N2-Selectivity start Poor N1/N2 Selectivity q1 What is the desired isomer? start->q1 n1_path N1-Alkylated Indazole q1->n1_path N1 n2_path N2-Alkylated Indazole q1->n2_path N2 n1_cond1 Use NaH in THF n1_path->n1_cond1 n2_cond1 Use alkyl 2,2,2-trichloroacetimidate with an acid catalyst. n2_path->n2_cond1 n1_cond2 Consider indazole with C3-EWG n1_cond1->n1_cond2 n1_cond3 If direct alkylation fails, consider a two-step reductive amination approach. n1_cond2->n1_cond3 n2_cond2 Utilize indazoles with C7-EWG (e.g., NO2, CO2Me). n2_cond1->n2_cond2

Caption: Decision workflow for improving N1/N2 selectivity.

Problem 2: Low Alkylation Yield

Symptoms:

  • Low conversion of the starting indazole.

  • Formation of side products.

Possible Causes & Solutions:

  • Poor Deprotonation of Indazole: The pKa of indazole is approximately 14, so a sufficiently strong base is required for complete deprotonation.

    • Solution: Ensure you are using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of base can also influence selectivity.

  • Decomposition of Alkylating Agent: Some alkylating agents may not be stable under the reaction conditions.

    • Solution: Check the stability of your alkylating agent at the reaction temperature and in the presence of the chosen base. If necessary, switch to a more robust alkylating agent (e.g., an alkyl tosylate instead of a bromide).

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to decomposition at higher temperatures.

    • Solution: Screen a range of temperatures to find the optimal balance between reaction rate and stability of all components. For example, some protocols with NaH in THF start at 0 °C and are then warmed to 50 °C.[5]

  • Solvent Effects: The solubility of the indazole salt and the reactivity of the nucleophile can be highly dependent on the solvent.

    • Solution: While THF is good for N1-selectivity with NaH, other solvents like DMF can be used, although they may lead to different N1/N2 ratios.[3][5] Dioxane has also been shown to be effective in certain cases, providing high yields for N1-alkylation with Cs2CO3 at elevated temperatures.[5]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N1 vs. N2 alkylation in indazoles?

The regioselectivity of indazole alkylation is a delicate balance of several factors:

  • Tautomerism: Indazole exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[3][4] Alkylation can occur from the neutral indazole or, more commonly, from the indazolide anion.

  • Electronic Effects: The N1 position is generally more electron-rich and sterically accessible in the ground state of the 1H-tautomer, making it the kinetically favored site of protonation and some electrophilic attacks. However, the distribution of electron density in the indazolide anion is more complex.

  • Steric Effects: Bulky substituents on the indazole ring or the alkylating agent can significantly influence the site of attack. For instance, bulky groups at the C7 position can hinder attack at N1, favoring N2.[1]

  • Reaction Conditions: As detailed in the troubleshooting guide, the choice of base, solvent, counter-ion, and alkylating agent can dramatically shift the N1/N2 ratio.

Q2: How do I choose the right conditions for my specific indazole?

The optimal conditions will depend on your target isomer and the substituents on your indazole. The following table summarizes some general guidelines based on published data.

Desired IsomerIndazole SubstituentRecommended ConditionsExpected OutcomeReference
N1 Electron-withdrawing group at C3 (e.g., -CO2Me, -CONH2)NaH, alkyl bromide in THFHigh N1 selectivity (>99:1)[2][3]
N1 Electron-withdrawing group at C3 (e.g., -CO2Me)Cs2CO3, alkyl tosylate in dioxane at 90°CHigh N1 selectivity and yield (>90%)[5][6]
N1 Various electronic profilesTwo-step: 1) Aldehyde, Dean-Stark 2) Hydrogenation (Pt/C)Exclusive N1-alkylation[1][7]
N2 Unsubstituted or various substituentsAlkyl 2,2,2-trichloroacetimidate, acid catalystHigh N2 selectivity (often no N1 observed)[4]
N2 Electron-withdrawing group at C7 (e.g., -NO2, -CO2Me)NaH, alkyl bromide in THFHigh N2 selectivity (≥96%)[2][3]

Q3: Can you explain the mechanism behind the high N1 selectivity with NaH in THF?

The proposed mechanism for high N1 selectivity with NaH in THF involves the formation of a tight ion pair.[3]

  • Deprotonation: NaH, a strong, non-nucleophilic base, deprotonates the indazole to form the sodium indazolide salt.

  • Ion Pair Formation: In a relatively non-polar solvent like THF, the sodium cation (Na+) and the indazolide anion form a tight ion pair.

  • Chelation: If the indazole has a coordinating group at the C3 position (like an ester or amide), the sodium cation can chelate between the N2 nitrogen and the oxygen of the C3 substituent.

  • Directed Alkylation: This chelation effectively blocks the N2 position, directing the incoming alkylating agent to attack the N1 position.

G cluster_mech Proposed Mechanism for N1-Selectivity with NaH/THF Indazole Indazole (with C3-EWG) Indazolide Sodium Indazolide (Tight Ion Pair) Indazole->Indazolide + NaH - H2 Chelated Chelated Intermediate (N2 Blocked) Indazolide->Chelated Chelation with C3-ECHO N1_Product N1-Alkylated Product Chelated->N1_Product + R-X - NaX

Caption: Mechanism of N1-selective alkylation with NaH/THF.

Q4: Are there any scalable and highly selective methods for N1-alkylation?

Yes, a recently developed two-step method has shown excellent N1 selectivity and scalability.[1][7]

  • Enamine Formation: The indazole is condensed with an aldehyde under Dean-Stark conditions to form an N1-enamine intermediate. This step is thermodynamically controlled and highly selective for N1.

  • Hydrogenation: The resulting enamine is then hydrogenated (e.g., using Pt/C and H2) to afford the N1-alkylated indazole in high yield and with no detectable N2 isomer.[1]

This method is robust and tolerates a wide range of electronic diversity on the indazole ring.[1]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF[2][3]
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N2 or Ar), add a solution of the substituted indazole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (alkyl bromide or iodide, 1.1 eq.) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or heated (e.g., to 50 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.

Protocol 2: General Procedure for N2-Selective Alkylation using Alkyl 2,2,2-Trichloroacetimidates[4]
  • To a solution of the indazole (1.0 eq.) and the alkyl 2,2,2-trichloroacetimidate (1.5 eq.) in an anhydrous solvent (e.g., dioxane or CH2Cl2) under an inert atmosphere, add a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid, 0.1 eq.) at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the pure N2-alkylated product.

References

  • Wang, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. Available at: [Link]

  • Valdés, C. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available at: [Link]

  • Valdés, C. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • O'Donovan, D. H. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Wang, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • O'Donovan, D. H. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 127-137. Available at: [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of Crude 7-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Chloro-1H-indazol-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Achieving high purity is paramount for the success of subsequent synthetic steps and for generating reliable biological data. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of purifying this compound.

Introduction: The Critical Role of Purity

7-Chloro-1H-indazol-3-ol belongs to the indazole class of compounds, which are prevalent scaffolds in many biologically active molecules and marketed drugs.[1][2] The presence of impurities, even in small amounts, can lead to the formation of unwanted side products, complicate reaction monitoring and product characterization, and ultimately compromise the yield and integrity of your final target molecule. This guide explains the causality behind common purification challenges and provides robust, field-proven methodologies to achieve the desired purity for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 7-Chloro-1H-indazol-3-ol?

Based on common synthetic routes for analogous indazoles, which often involve the cyclization of substituted benzonitriles with hydrazine, impurities may include:

  • Unreacted Starting Materials: Such as the precursor 2,3-dichlorobenzonitrile.

  • Isomeric Byproducts: Formation of other indazole isomers depending on the regioselectivity of the cyclization reaction.

  • Reaction Intermediates: Incompletely cyclized intermediates.

  • Residual Solvents: Solvents used in the synthesis and initial workup (e.g., 2-MeTHF, ethyl acetate).[3]

Q2: What analytical methods are recommended for assessing the purity of 7-Chloro-1H-indazol-3-ol?

A multi-pronged approach is best for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis (% area under the curve).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight of the desired product and identifying the mass of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of structural isomers or other organic impurities.

  • Melting Point Analysis: A sharp, narrow melting point range is a good indicator of high purity.

Q3: What is the target purity level I should aim for?

For most applications in medicinal chemistry and drug development, a purity of >98% (as determined by HPLC) is highly recommended. For initial screening or less sensitive reactions, >95% may be acceptable.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Q: My crude product is a dark, sticky oil or gum and will not solidify. What should I do? A: This is a common issue often caused by trapped residual solvent or a high concentration of impurities preventing crystallization.

  • Causality: The impurities disrupt the formation of a stable crystal lattice. High boiling point solvents like DMF or DMSO are often the culprits if used in the reaction.

  • Solution 1: Trituration. Stir or sonicate the crude oil with a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, heptane, or a mixture). This will often wash away the impurities, allowing your product to precipitate as a solid.

  • Solution 2: Direct to Chromatography. If trituration fails, the most effective path forward is to dissolve the crude oil in a minimal amount of solvent (like dichloromethane or ethyl acetate) and purify it directly using flash column chromatography.

Q: I performed a recrystallization, but my yield is extremely low (<30%). What went wrong? A: Low yield during recrystallization is typically a problem of solvent selection or technique.

  • Causality: The chosen solvent may be too good, meaning your product remains significantly soluble even at low temperatures. Alternatively, using an excessive volume of solvent will keep a large fraction of the product dissolved.

  • Solutions:

    • Re-evaluate Your Solvent System: The ideal recrystallization solvent dissolves the compound completely when hot but very poorly when cold. You may need a binary solvent system (e.g., ethanol/water, ethyl acetate/heptane) to achieve this.

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until everything just dissolves.

    • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes recovery.

Q: My product's purity did not improve significantly after recrystallization. Why? A: This indicates that the primary impurity has a solubility profile very similar to your product in the chosen solvent.

  • Causality: Co-crystallization can occur when an impurity has a similar structure and polarity to the desired compound.

  • Solutions:

    • Change the Solvent System: Switch to a different solvent or solvent pair with different polarity characteristics. For example, if you used an alcohol/water system, try an ester/alkane system like ethyl acetate/heptane.

    • Utilize Column Chromatography: This is the most reliable method for separating compounds with similar physical properties.

Q: My compound streaks badly on a silica gel TLC plate and column. How can I fix this? A: Streaking (tailing) on silica gel is characteristic of moderately acidic or basic compounds that interact too strongly with the acidic silica surface.

  • Causality: The indazolol scaffold has both an acidic hydroxyl group and basic nitrogen atoms, leading to strong, non-ideal interactions with the silica stationary phase.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a competitive binding agent to your eluent.

      • For acidic compounds: Add ~0.5-1% acetic acid.

      • For basic compounds: Add ~0.5-1% triethylamine. This modifier will occupy the highly active sites on the silica, allowing your compound to elute more symmetrically.

    • Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase (C18) column if the compound is sufficiently non-polar.

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for deciding on the best purification strategy based on the initial analysis of your crude material.

Purification_Workflow start Start: Crude 7-Chloro-1H-indazol-3-ol assess Assess Crude Material (TLC, ¹H NMR, LC-MS) start->assess decision1 Is the crude a solid? assess->decision1 decision2 Is purity >85% with one major impurity? decision1->decision2 Yes triturate Triturate with non-polar solvent (e.g., Hexane/Et₂O) decision1->triturate No (Oil/Gum) decision3 Are TLC spots well-separated? recrystallize Perform Recrystallization decision2->recrystallize Yes chromatography Perform Flash Column Chromatography decision2->chromatography No triturate->assess end_node Pure Product (>98%) recrystallize->end_node chromatography->end_node

Caption: Decision tree for selecting a purification method.

Validated Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from a solid crude product, often improving purity from ~90% to >98%.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in various solvent systems (see Table 1). The goal is to find a system where the compound is soluble when hot but precipitates upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the chosen hot solvent system until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for an additional 5-10 minutes, and perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent System Rationale / Use Case Expected Purity Improvement
Ethanol / Water Good for polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. High
Ethyl Acetate / Heptane Excellent for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add heptane as the anti-solvent. High

| Acetonitrile | A single polar aprotic solvent that can be effective if solubility characteristics are right. | Medium to High |

Protocol 2: Purification by Flash Column Chromatography

This is the most powerful method for separating complex mixtures or purifying non-crystalline products.

Step-by-Step Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate your product from its impurities. The ideal Retention Factor (Rf) for your product should be between 0.25 and 0.40.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., DCM).

    • Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Table 2: Starting Conditions for Flash Column Chromatography

Eluent System Gradient Application Notes
Heptane / Ethyl Acetate Start at 5% EtOAc, gradually increase to 50% EtOAc General purpose system for compounds of intermediate polarity. A very common and effective system.

| Dichloromethane / Methanol | Start at 1% MeOH, gradually increase to 10% MeOH | For more polar compounds that do not move in Heptane/EtOAc. | Can cause streaking; consider adding 0.5% triethylamine if issues arise. |

References
  • Asad, N., Lyons, M., Muniz-Machado, S., Burns, J. M., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link][3][4]

  • PubChem. (n.d.). 7-Chloro-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][5]

  • Asad, N., Lyons, M., Muniz-Machado, S., Burns, J. M., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link][6]

  • Asad, N., Lyons, M., Muniz-Machado, S., Burns, J. M., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Center for Biotechnology Information. [Link][7]

  • ResearchGate. (n.d.). An Improved Preparation of 4-Chloro-1H-indazole (V). Retrieved January 21, 2026, from [Link][8]

  • Asad, N., Lyons, M., Muniz-Machado, S., Burns, J. M., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. [Link][9]

  • Li, J., Wang, Y., Zhang, Y., Wang, Y., Wang, C., & Zhang, H. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4118. [Link][1][2]

Sources

Validation & Comparative

Introduction: The Indazole Nucleus as a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Indazole-Based Inhibitors: Contextualizing the Potential of 7-Chloro-1H-indazol-3-ol

To researchers in medicinal chemistry, the indazole ring system is a familiar and highly valued scaffold. This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is classified as a "privileged structure." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, often with high affinity. The versatility of the indazole core has led to its incorporation into a multitude of clinically approved drugs and investigational agents, particularly in the realm of oncology.[1]

Indazole derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a vital class of therapeutic agents. This guide provides a comparative analysis of indazole-based inhibitors, with a specific focus on contextualizing the potential of the lesser-studied compound, 7-Chloro-1H-indazol-3-ol, by examining the structure-activity relationships (SAR) of its better-characterized relatives.

Deconstructing the Indazole Inhibitor: A Focus on Substitution Patterns

The pharmacological activity of an indazole-based inhibitor is not determined by the core alone, but by the intricate interplay of various substituents attached to the ring system. Understanding the causal effects of these substitutions is paramount for rational drug design.

The 3-Position: The Hinge-Binding Anchor

The substituent at the 3-position of the indazole ring often plays a crucial role in anchoring the molecule within the ATP-binding pocket of a target kinase. The 1H-indazole-3-amine moiety, for instance, is a well-established and effective "hinge-binding" fragment. The amine group can form critical hydrogen bonds with the backbone residues of the kinase's hinge region, a flexible segment that connects the N- and C-lobes of the enzyme.

For 7-Chloro-1H-indazol-3-ol , the hydroxyl group at the 3-position (-ol) serves a similar, albeit electronically distinct, function to the amine (-amine). Like the amine, the hydroxyl group is a potent hydrogen bond donor and acceptor. This capability allows it to mimic the interactions of the adenine portion of ATP, enabling it to compete effectively for the binding site. The choice between a 3-ol and a 3-amine can subtly influence binding affinity, solubility, and metabolic stability, representing a key decision point in the inhibitor design process.

The 7-Position: Modulating Potency and Selectivity

Substitutions on the benzene portion of the indazole ring are critical for fine-tuning an inhibitor's properties. The 7-position, located adjacent to the fused ring junction, is a strategic site for modification.

In 7-Chloro-1H-indazol-3-ol , the chlorine atom at this position exerts several key effects:

  • Steric Influence: It can induce a specific conformation that is favorable for binding to the target protein.

  • Electronic Effects: As an electron-withdrawing group, it can modulate the pKa of the indazole ring's N-H group, influencing its hydrogen bonding potential.

  • Lipophilicity: The chloro group increases the molecule's lipophilicity, which can enhance membrane permeability and cell-based activity, though excessive lipophilicity can lead to off-target effects and poor solubility.

  • Halogen Bonding: The chlorine atom can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site, further stabilizing the inhibitor-target complex.

Studies on other heterocyclic inhibitors have shown that small hydrophobic substitutions at the 7-position are often favored for improved activity.[3]

Comparative Analysis: Indazole Inhibitors in Action

To understand the potential of 7-Chloro-1H-indazol-3-ol, we must compare it to established indazole-based inhibitors targeting different kinase families. The following case studies highlight how modifications to the indazole scaffold drive potency and selectivity.

Case Study 1: Indazole Amides as ERK1/2 Kinase Inhibitors

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway. A series of indazole amide-based inhibitors have been developed and optimized for potent ERK1/2 inhibition.[4] These compounds typically feature a more complex amide linkage at the 3-position, which extends out of the ATP binding pocket to engage other regions of the enzyme, thereby increasing potency and selectivity.

Case Study 2: Indazole Derivatives as DNA Gyrase Inhibitors

Beyond kinases, the indazole scaffold has been successfully employed to target bacterial enzymes. Novel indazole derivatives have been synthesized as DNA gyrase inhibitors, demonstrating potent activity against Gram-positive bacteria, including multi-drug resistant strains like MRSA.[5] This highlights the remarkable versatility of the indazole core to adapt to vastly different protein targets.

Data Summary: Potency of Representative Indazole-Based Inhibitors

The following table summarizes the reported inhibitory concentrations (IC₅₀) for various indazole derivatives against their respective targets. This quantitative data provides a benchmark for evaluating the potential efficacy of new analogs like 7-Chloro-1H-indazol-3-ol.

Compound ClassTargetKey Structural FeaturesReported IC₅₀ (nM)Reference
Indazole Amide DerivativesERK1/2Complex amide at C3-positionLow nM range[4]
3,4-Disubstituted 1,2,5-Oxadiazoles (Bioisostere)P. falciparumAromatic substituent at C434 nM[6]
Indazole AnaloguesDNA GyraseVaried substitutions for antibacterial activity(MIC values)[5]

Note: Direct IC₅₀ values for 7-Chloro-1H-indazol-3-ol are not publicly available, underscoring its status as a novel or less-characterized compound. The table illustrates the potency achievable with the broader indazole scaffold.

Projecting the Profile of 7-Chloro-1H-indazol-3-ol: An Expert Perspective

Based on the established principles of SAR, we can project a hypothetical profile for 7-Chloro-1H-indazol-3-ol:

  • Probable Target Class: Given the prevalence of indazoles as kinase inhibitors, it is highly probable that this compound would exhibit activity against one or more protein kinases. The 3-hydroxyl and 7-chloro substitutions are common features in kinase inhibitor design.

  • Potential Advantages: The relatively small size and straightforward structure could lead to favorable ligand efficiency—a measure of binding energy per atom. Its synthetic accessibility is also a significant advantage for initial screening and derivatization.

  • Key Scientific Questions: The primary question is which kinase or kinase family it would inhibit and with what degree of selectivity. The chloro and hydroxyl groups provide vectors for further chemical modification to explore and optimize its biological activity.

Essential Methodologies for Characterizing Indazole Inhibitors

For researchers aiming to evaluate 7-Chloro-1H-indazol-3-ol or similar novel compounds, a systematic experimental approach is crucial. The following protocols are foundational for characterizing a potential kinase inhibitor.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the IC₅₀ value of an inhibitor.

Causality: The choice of a luminescence-based assay like ADP-Glo™ is based on its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, making it a trustworthy and self-validating system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase solution, substrate solution (a suitable peptide or protein for the specific kinase), and ATP solution. Serially dilute the test inhibitor (e.g., 7-Chloro-1H-indazol-3-ol) in DMSO to create a range of concentrations.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase solution, 2.5 µL of the diluted inhibitor, and initiate the reaction by adding 5 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This allows the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing light. Incubate for 30 minutes.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: Signal Detection cluster_analysis Step 4: Analysis P1 Prepare Reagents (Buffer, Kinase, ATP) P2 Serially Dilute Inhibitor R1 Combine Kinase, Inhibitor, and Substrate/ATP Mix P2->R1 R2 Incubate at RT (e.g., 60 min) R1->R2 D1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) R2->D1 D2 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D1->D2 A1 Measure Luminescence D2->A1 A2 Calculate IC50 A1->A2 G cluster_mods Chemical Modifications cluster_props Resulting Properties Indazole Indazole Scaffold C3 3-Position (-OH, -NH2, -Amide) Indazole->C3 C7 7-Position (-H, -Cl, -F) Indazole->C7 Other Other Positions (Solubilizing Groups) Indazole->Other Potency Potency (IC50) C3->Potency PK Pharmacokinetics C3->PK C7->Potency Selectivity Selectivity C7->Selectivity C7->PK Other->PK

Caption: Impact of substitutions on the indazole core's biological profile.

Conclusion

While 7-Chloro-1H-indazol-3-ol itself remains a molecule with an unwritten chapter in the book of medicinal chemistry, its structural components—the indazole core, the 3-hydroxyl group, and the 7-chloro substituent—are all well-understood elements in the design of potent and selective inhibitors. By analyzing the structure-activity relationships of its more extensively studied relatives, we can confidently predict that it holds significant potential as a starting point for drug discovery campaigns, most likely in the field of kinase inhibition. The true value of this compound will be unlocked through systematic evaluation using the robust biochemical and cell-based assays detailed in this guide. For researchers in the field, 7-Chloro-1H-indazol-3-ol represents not an unknown, but an opportunity.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. (2004). PubMed. Retrieved January 21, 2026, from [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Hassan, G. S., et al. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo [3, 4-d] pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. Bioorganic & medicinal chemistry, 19(22), 6808-6817. (Note: This is a representative example of synthesis and activity studies on related heterocycles, as found in the initial search results).

Sources

A Comparative Analysis of 7-Chloro-1H-indazol-3-ol and 7-Bromo-1H-indazol-3-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Physicochemical Properties, and Biological Implications

In the landscape of medicinal chemistry, the indazole scaffold is a privileged heterocycle, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic placement of substituents on the indazole ring system is a key determinant of a compound's biological activity, selectivity, and pharmacokinetic properties. Among the myriad of possible substitutions, halogenation at the 7-position has emerged as a particularly impactful modification. This guide provides a comprehensive comparative analysis of two such analogs: 7-Chloro-1H-indazol-3-ol and 7-Bromo-1H-indazol-3-ol.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, physicochemical properties, and potential biological activities of these two compounds, offering field-proven insights and detailed experimental protocols. By understanding the subtle yet significant differences imparted by the chloro and bromo substituents, researchers can make more informed decisions in the design and optimization of novel indazole-based drug candidates.

I. Synthetic Strategies: A Tale of Two Halogens

The synthesis of 7-halo-1H-indazol-3-ols can be approached through several strategic routes, primarily involving the construction of the indazole core from appropriately substituted aniline or benzonitrile precursors. The choice of starting material and specific reaction conditions is critical for achieving regioselectivity and good yields.

A. Proposed Synthesis of 7-Chloro-1H-indazol-3-ol and 7-Bromo-1H-indazol-3-ol

A plausible and efficient synthetic route commences with the corresponding 2-amino-3-halobenzoic acids. This approach involves a diazotization followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 7-Halo-1H-indazol-3-ols

Step 1: Diazotization of 2-amino-3-halobenzoic acid

  • To a stirred solution of the appropriate 2-amino-3-halobenzoic acid (1.0 eq) in a suitable acidic medium (e.g., 2 M HCl), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Intramolecular Cyclization

  • To the cold diazonium salt solution, slowly add a solution of a reducing agent, such as sodium sulfite or tin(II) chloride, while monitoring the reaction by TLC.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed.

  • The cyclization to the 1H-indazol-3-ol occurs in situ.

Step 3: Work-up and Purification

  • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~7.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 7-halo-1H-indazol-3-ol.

Causality of Experimental Choices:

  • Diazotization at Low Temperature: The diazotization reaction is performed at 0-5 °C to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

  • Choice of Reducing Agent: The selection of a mild reducing agent is crucial to facilitate the reductive cyclization without over-reducing the diazonium group or other functional groups on the ring.

  • In Situ Cyclization: The intramolecular cyclization is designed to proceed spontaneously after the formation of the diazonium salt, streamlining the process and improving efficiency.

Figure 1: General synthetic workflow for 7-halo-1H-indazol-3-ols.

II. Physicochemical Properties: The Halogen Effect

The substitution of a chloro for a bromo atom at the 7-position of the indazole ring, while seemingly minor, can have a significant impact on the molecule's physicochemical properties. These differences can, in turn, influence biological activity, solubility, and metabolic stability.

Table 1: Comparison of Predicted Physicochemical Properties

Property7-Chloro-1H-indazol-3-ol7-Bromo-1H-indazol-3-olRationale for Difference
Molecular Weight ( g/mol ) 182.58227.03The higher atomic weight of bromine compared to chlorine.
LogP (Predicted) ~1.9~2.2Bromine is more lipophilic than chlorine, leading to a higher predicted partition coefficient.
pKa (Predicted) ~8.5~8.4Both halogens are electron-withdrawing, but the slightly greater electronegativity of chlorine may lead to a marginally higher pKa for the chloro-analog.
Polar Surface Area (Ų) 54.754.7The polar surface area is primarily determined by the indazolol core and is not significantly affected by the halogen exchange.
Melting Point (°C) Not availableNot availableExpected to be a crystalline solid. The bromo-analog may have a slightly higher melting point due to stronger intermolecular forces.
Solubility Not availableNot availableThe higher lipophilicity of the bromo-analog may lead to lower aqueous solubility compared to the chloro-analog.

III. Biological Activity and Therapeutic Potential: A Kinase Inhibition Perspective

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. The 3-ol (or tautomeric 3-one) and the N1-H of the pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The substituent at the 7-position projects into the solvent-exposed region or a hydrophobic pocket, influencing potency and selectivity.

A. The Role of Halogens in Kinase Binding

The nature of the halogen at the 7-position can significantly impact the binding affinity and selectivity profile of the inhibitor.

  • Size and Lipophilicity: Bromine is larger and more lipophilic than chlorine. This can lead to enhanced van der Waals interactions within a hydrophobic pocket of the kinase active site, potentially increasing potency. However, if the pocket is sterically constrained, the smaller chlorine atom may be favored.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (such as the backbone carbonyls of the kinase hinge region). The strength of this interaction is generally greater for bromine than for chlorine. This can be a critical factor in achieving high affinity and selectivity for a particular kinase.

Kinase_Binding cluster_0 Kinase Active Site cluster_1 7-Halo-1H-indazol-3-ol hinge Hinge Region pocket Hydrophobic Pocket indazole Indazole Core indazole->hinge H-bonds halogen 7-Halogen (Cl or Br) halogen->pocket van der Waals / Halogen Bonding hydroxyl 3-Hydroxyl hydroxyl->hinge H-bonds

Figure 2: Schematic of 7-halo-1H-indazol-3-ol binding to a kinase active site.

B. Comparative Performance in Biological Assays

While direct comparative experimental data for 7-Chloro-1H-indazol-3-ol and 7-Bromo-1H-indazol-3-ol is not available in the public domain, we can infer potential differences based on studies of related halogenated indazole kinase inhibitors.

In many kinase inhibitor series, the substitution of a chlorine with a bromine at a key position has been shown to modulate potency. For instance, in the development of certain kinase inhibitors, the bromo-substituted analog has demonstrated superior potency due to more favorable interactions within the target's active site.[3] However, this is not a universal rule, and the optimal halogen can be target-dependent.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine and compare the inhibitory potency (IC50) of 7-Chloro-1H-indazol-3-ol and 7-Bromo-1H-indazol-3-ol against a panel of relevant protein kinases.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinases of interest.

    • Substrate peptide for each kinase.

    • ATP (Adenosine triphosphate).

    • 7-Chloro-1H-indazol-3-ol and 7-Bromo-1H-indazol-3-ol (dissolved in DMSO).

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well plates.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate peptide, and test compound to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic equation.

IV. Conclusion and Future Directions

This guide has provided a comparative framework for understanding the synthesis, physicochemical properties, and potential biological activities of 7-Chloro-1H-indazol-3-ol and 7-Bromo-1H-indazol-3-ol. While direct experimental data for these specific molecules is limited, by drawing upon the extensive literature on substituted indazoles, we can make informed predictions about their behavior.

The choice between a chloro and a bromo substituent at the 7-position is a critical decision in the drug design process. The bromo-analog offers the potential for increased potency through enhanced lipophilic and halogen bonding interactions, but this may come at the cost of reduced solubility and potential for off-target effects. The chloro-analog provides a more conservative substitution with a lower lipophilic penalty.

To definitively determine the superior candidate for a given biological target, the following experimental work is essential:

  • Synthesis and Characterization: The proposed synthetic routes should be executed to obtain pure samples of both compounds, which should be fully characterized by NMR, mass spectrometry, and elemental analysis.

  • Physicochemical Profiling: Experimental determination of LogP, pKa, and aqueous solubility is crucial for validating the predicted values and understanding the drug-like properties of each compound.

  • In Vitro Biological Evaluation: A head-to-head comparison of the inhibitory activity of both compounds against a panel of relevant kinases is necessary to establish their potency and selectivity profiles.

  • Structural Biology: Co-crystallization of the compounds with their target kinases would provide invaluable structural insights into their binding modes and the specific roles of the halogen substituents.

By systematically addressing these experimental questions, researchers can fully elucidate the comparative merits of 7-Chloro-1H-indazol-3-ol and 7-Bromo-1H-indazol-3-ol, paving the way for the development of next-generation indazole-based therapeutics.

V. References

  • PubChem. (n.d.). 7-Chloro-1H-indazol-3-amine. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • PubChem. (n.d.). 7-Bromo-1H-indazole. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved January 21, 2026, from [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved January 21, 2026, from [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • ResearchGate. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Retrieved January 21, 2026, from [Link]

  • BoroScience. (n.d.). 7-Chloro-1H-indazole-3-carboxylic acid. Retrieved January 21, 2026, from [Link]

  • MySkinRecipes. (n.d.). 7-Chloro-1H-indazol-3-amine. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 8(61), 35050–35064. [Link]

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 7-Bromo-1-methyl-1H-indazol-3-amine. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 7-bromo-1H-indazol-3-amine. Retrieved January 21, 2026, from [Link]

  • PubChemLite. (n.d.). 7-bromo-1h-indazol-3-amine (C7H6BrN3). Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). N-(7-chloro-1H-indazol-3-yl)-2-[5-(difluoromethyl)-1H-pyrazol-4-yl]-7,7-dimethyl-5H-furo[3,4-d]pyrimidin-4-amine. Retrieved January 21, 2026, from [Link]

  • Taylor & Francis Online. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1377. [Link]

  • ACS Publications. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. ACS Omega, 7(17), 14665–14675. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. ACS Omega, 7(17), 14665–14675. [Link]

  • PubMed. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 849-853. [Link]

  • ResearchGate. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. Retrieved January 21, 2026, from [Link]

  • PubChemLite. (n.d.). 7-chloro-1h-indazol-3-amine (C7H6ClN3). Retrieved January 21, 2026, from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • ResearchGate. (2013). Design of indazole derivatives 32-33 as TTK inhibitors. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6564. [Link]

  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved January 21, 2026, from [Link]

Sources

A Researcher's Guide to Validating the Kinase Inhibitory Activity of 7-Chloro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have advanced to clinical use.[1] This guide provides a comprehensive framework for researchers validating the kinase inhibitory activity of a specific subclass: 7-Chloro-1H-indazole derivatives, with a focus on substitutions at the 3-position. While direct and extensive public data on 7-Chloro-1H-indazol-3-ol derivatives is nascent, this guide will draw upon established methodologies and data from structurally related 7-chloro-1H-indazole compounds to provide a robust validation strategy.

We will delve into the critical experimental workflows, from initial biochemical potency assessment to cell-based functional assays, and compare the performance of these derivatives against established kinase inhibitors. The causality behind experimental choices will be explained to ensure a self-validating and rigorous scientific approach.

The Kinase Target Landscape: VEGFR and FGFR

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key families of receptor tyrosine kinases (RTKs) that play pivotal roles in tumor angiogenesis, proliferation, and survival.[2][3][4] Dysregulation of VEGFR and FGFR signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][4] Indazole-based compounds have shown significant promise as inhibitors of both VEGFR and FGFR.[5][6]

Below is a simplified representation of a signaling pathway initiated by a receptor tyrosine kinase like VEGFR or FGFR, which is a common target for indazole-based inhibitors.

Kinase_Signaling_Pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling cluster_membrane Cell Membrane RTK VEGFR / FGFR Dimerization_Activation Dimerization & Autophosphorylation RTK->Dimerization_Activation Activation Ligand VEGF / FGF Ligand->RTK Binding Inhibitor 7-Chloro-1H-Indazole Derivative Inhibitor->RTK Inhibition Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization_Activation->Downstream_Signaling Signal Transduction Cellular_Response Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cellular_Response

Caption: Simplified RTK signaling pathway and point of inhibition.

Comparative Inhibitory Activity

A crucial step in validating a new inhibitor series is to benchmark its potency against known drugs targeting the same kinases. The following table presents a comparative summary of the inhibitory activity (IC50) of representative indazole derivatives and established multi-kinase inhibitors, Axitinib and Lenvatinib, against VEGFR-2 and FGFR1.

Compound Class/NameCore ScaffoldTarget KinaseIC50 (nM)Reference
7-Chloro-1H-indazole Derivative 1 7-Chloro-1H-indazoleVEGFR-20.56[7]
1H-indazole-3-amine Derivative 2 1H-indazoleFGFR1<4.1[2]
1H-indazole-3-amine Derivative 3 1H-indazoleFGFR13.3[6]
Axitinib IndazoleVEGFR-20.2[1]
Lenvatinib QuinolineVEGFR-2, FGFR11.3 (VEGFR-2), 46 (FGFR1)[8]

Note: The IC50 values are sourced from different studies and should be considered as a relative comparison. Direct head-to-head comparison would require testing under identical assay conditions.

Experimental Validation Workflow

A systematic approach is essential for the robust validation of kinase inhibitory activity. The workflow should progress from high-throughput biochemical assays to more physiologically relevant cell-based models.

Validation_Workflow Kinase Inhibitor Validation Workflow Compound_Synthesis Synthesis of 7-Chloro-1H-indazole Derivatives Biochemical_Assay In-vitro Biochemical Kinase Assay (IC50) Compound_Synthesis->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cell_Based_Assay Cell-Based Potency Assay (e.g., p-RTK levels) Biochemical_Assay->Cell_Based_Assay Functional_Assay Cellular Functional Assay (e.g., Proliferation, Migration) Cell_Based_Assay->Functional_Assay In_Vivo_Studies In-vivo Efficacy (Xenograft Models) Functional_Assay->In_Vivo_Studies

Caption: A typical workflow for validating kinase inhibitors.

Experimental Protocols

In-vitro Biochemical Kinase Assay: TR-FRET for IC50 Determination

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for determining the potency of kinase inhibitors.[9][10] They are homogeneous assays that measure the phosphorylation of a substrate by a kinase.

Principle: This assay measures the inhibition of kinase activity by quantifying the amount of phosphorylated substrate. A europium-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol (Example for VEGFR-2):

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human VEGFR-2 kinase to the desired concentration in the reaction buffer. The optimal concentration should be determined empirically.

    • Prepare a solution of the substrate (e.g., a poly-GT peptide labeled with Alexa Fluor) and ATP at 2x the final desired concentration in the reaction buffer. The ATP concentration should ideally be at its Km for the kinase.

    • Prepare serial dilutions of the 7-Chloro-1H-indazole derivatives and control inhibitors (e.g., Axitinib) in DMSO, followed by dilution in the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or control to the wells of a 384-well plate.

    • Add 10 µL of the 2x kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing a europium-labeled anti-phospho-tyrosine antibody and EDTA.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay: Proliferation Assessment using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and proliferation.[11] It is widely used to evaluate the anti-proliferative effects of potential cancer drugs.

Principle: The yellow MTT is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol (Example using HUVECs):

  • Cell Culture and Seeding:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media supplemented with growth factors.

    • Seed the HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-Chloro-1H-indazole derivatives and control inhibitors in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The validation of 7-Chloro-1H-indazole derivatives as kinase inhibitors requires a multi-faceted approach, combining rigorous biochemical and cell-based assays. By systematically determining their potency, selectivity, and cellular effects, researchers can build a comprehensive profile of these promising compounds. The methodologies outlined in this guide provide a solid foundation for these validation studies.

Future work should focus on expanding the kinase selectivity profiling to a broader panel of kinases to identify potential off-target effects and to confirm the selectivity for VEGFR and FGFR. Furthermore, in-vivo studies using xenograft models are essential to translate the in-vitro and cellular findings into potential therapeutic efficacy. The continued exploration of the structure-activity relationship (SAR) of 7-Chloro-1H-indazole derivatives will undoubtedly lead to the development of next-generation kinase inhibitors with improved potency and safety profiles.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed Central. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]

  • PubMed Central. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • PubMed. (2017). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Retrieved from [Link]

  • PubMed. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • PubMed Central. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Retrieved from [Link]

  • PubChem. 7-Chloro-1H-indazol-3-amine. Retrieved from [Link]

  • ResearchGate. Examples of compounds most similar to the 2H‐indazole and.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • ResearchGate. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • PubMed Central. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Retrieved from [Link]

  • ResearchGate. Some FDA approved VEGFR-2 inhibitors and their essential pharmacophoric features.. Retrieved from [Link]

  • National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • PubMed Central. (2014, May 15). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Retrieved from [Link]

  • PubMed Central. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

  • PubMed Central. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Retrieved from [Link]

  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

Sources

The 7-Chloroindazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. The introduction of a chlorine atom at the 7-position of the indazole ring creates a unique chemical entity—the 7-chloroindazole—with distinct electronic and steric properties that medicinal chemists have begun to exploit in the pursuit of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-chloroindazole derivatives, offering a comparative look at their performance as kinase inhibitors, estrogen receptor β (ERβ) modulators for neuroprotection, and anticancer agents.

The 7-Chloroindazole Moiety as a Bioactive Scaffold

The 7-chloroindazole core offers a unique combination of features that make it an attractive starting point for drug design. The indazole ring system itself is a versatile hydrogen bond donor and acceptor, capable of forming key interactions within the active sites of enzymes and receptors. The addition of a chlorine atom at the 7-position introduces a significant electronic and steric perturbation. This halogen atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the chloro-substitution can influence the overall lipophilicity and metabolic stability of the molecule, key parameters in drug development.

Comparative Analysis of 7-Chloroindazoles as Kinase Inhibitors

The indazole scaffold has been extensively explored in the development of kinase inhibitors, with several indazole-containing drugs reaching the market. The 7-chloroindazole moiety has been investigated as a key pharmacophore in this area, offering a platform for the development of potent and selective inhibitors.

Structure-Activity Relationship Insights

A pivotal interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the ATP-binding pocket. The indazole core is well-suited for this, mimicking the adenine portion of ATP. The 7-chloro substitution can influence the orientation of the indazole ring within the binding site and can also introduce favorable interactions with nearby hydrophobic residues.

For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, the indazole moiety has been shown to be a potent hinge-binding motif. While specific data on 7-chloroindazole analogues is limited, the general SAR for indazole-based JNK inhibitors highlights the importance of substitutions at the 3- and 5-positions for achieving high potency and selectivity.

7-Chloroindazoles as Estrogen Receptor β (ERβ) Modulators for Neuroprotection

A particularly promising application of the 7-chloroindazole scaffold is in the development of selective estrogen receptor β (ERβ) modulators for the treatment of neurodegenerative diseases, such as multiple sclerosis (MS). ERβ is expressed in the central nervous system and is known to play a role in neuroprotection and remyelination.

Comparative Efficacy of 7-Chloroindazole Analogues in a Model of Multiple Sclerosis

Recent studies have explored a series of 7-chloroindazole analogues for their ability to promote remyelination and reduce inflammation in a mouse model of MS (Experimental Autoimmune Encephalomyelitis - EAE). While detailed IC50 values for ERβ binding are not provided in the initial reports, the in vivo efficacy data provides a valuable comparison of the lead compounds.

CompoundKey Structural FeatureObserved In Vivo Efficacy in EAE Model
IndCl-o-chloro ortho-chloro substitution on a phenyl ring attached to the indazole nitrogenAmeliorated disease severity, increased mature oligodendrocytes, and improved overall myelination.
IndCl-o-methyl ortho-methyl substitution on a phenyl ring attached to the indazole nitrogenSimilar efficacy to IndCl-o-chloro, with the added benefit of reducing peripheral interleukin (IL)-17.

The SAR from these studies suggests that substitution on the phenyl ring attached to the indazole nitrogen is a key determinant of activity. The ortho-substituted analogues, in particular, demonstrated significant neuroprotective and immunomodulatory effects.

Signaling Pathway of 7-Chloroindazole ERβ Modulators in Neuroprotection

The proposed mechanism of action for these compounds involves the activation of ERβ, which in turn modulates downstream signaling pathways involved in oligodendrocyte differentiation, myelination, and inflammation.

er_beta_pathway 7-Chloroindazole 7-Chloroindazole ERβ ERβ 7-Chloroindazole->ERβ Binds & Activates Oligodendrocyte Progenitor Cells (OPCs) Oligodendrocyte Progenitor Cells (OPCs) ERβ->Oligodendrocyte Progenitor Cells (OPCs) Promotes Differentiation Inflammation Inflammation ERβ->Inflammation Reduces Mature Oligodendrocytes Mature Oligodendrocytes Oligodendrocyte Progenitor Cells (OPCs)->Mature Oligodendrocytes Myelination Myelination Mature Oligodendrocytes->Myelination Neuroprotection Neuroprotection Myelination->Neuroprotection Inflammation->Neuroprotection Inhibits

Caption: Proposed signaling pathway for 7-chloroindazole ERβ modulators.

Anticancer Activity of 7-Chloroindazole Derivatives

The indazole scaffold is a well-established pharmacophore in the design of anticancer agents, largely due to its utility as a kinase inhibitor scaffold. The 7-chloroindazole core has been incorporated into various molecular frameworks to generate compounds with potent cytotoxic activity against a range of cancer cell lines.

Comparative Cytotoxicity of Indazole-Based Stilbenes

A recent study explored the anticancer potential of stilbene derivatives incorporating indole and indazole moieties. While not exclusively focused on 7-chloroindazoles, this work provides valuable insights into the cytotoxic potential of the indazole scaffold and highlights key SAR findings.

Compound IDCore ScaffoldSubstitutionK562 IC50 (µM)MDA-MB-231 IC50 (µM)
Indole-stilbene 1 IndolePiperidine2.42.18
Indazole-stilbene 2 IndazoleUnspecified>10>10
Indole-stilbene 3 IndoleMorpholine5.67.8

The data suggests that the nature of the heterocyclic core and the appended substituents significantly impact cytotoxic activity. In this particular series, the indole-based stilbene bearing a piperidine moiety exhibited the most potent anticancer effects. Further exploration of 7-chloroindazole-based stilbenes is warranted to determine if the chloro-substitution can enhance potency and/or selectivity.

Experimental Protocols

General Procedure for the Synthesis of 7-Chloroindazole Derivatives

The synthesis of 7-chloroindazole derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted o-hydrazinobenzaldehyde or o-hydrazinobenzoic acid derivative.

Step-by-step methodology:

  • Preparation of the Hydrazine Precursor: Start with a commercially available 2-amino-3-chlorobenzoic acid or a related starting material.

  • Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine using a reducing agent such as stannous chloride (SnCl2).

  • Cyclization: The resulting hydrazine is cyclized to form the 7-chloroindazole ring. This can be achieved by heating in the presence of a suitable cyclizing agent, such as formic acid or acetic anhydride, depending on the desired substitution at the 1-position.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

In Vitro Kinase Inhibition Assay

The inhibitory activity of 7-chloroindazole derivatives against specific kinases can be determined using a variety of in vitro assays. A common method is the ADP-Glo™ Kinase Assay.

Experimental Workflow:

kinase_assay_workflow Start Start Kinase Reaction Kinase Reaction Start->Kinase Reaction Add Kinase, Substrate, ATP, and Inhibitor ADP-Glo Reagent ADP-Glo Reagent Kinase Reaction->ADP-Glo Reagent Incubate to stop reaction and deplete remaining ATP Kinase Detection Reagent Kinase Detection Reagent ADP-Glo Reagent->Kinase Detection Reagent Incubate to convert ADP to ATP Luminescence Measurement Luminescence Measurement Kinase Detection Reagent->Luminescence Measurement Add Luciferase/Luciferin to generate light IC50 Calculation IC50 Calculation Luminescence Measurement->IC50 Calculation

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 7-chloroindazole scaffold has emerged as a valuable platform for the development of novel therapeutic agents. Its unique electronic and steric properties, conferred by the 7-chloro substituent, provide opportunities for fine-tuning ligand-protein interactions and improving pharmacokinetic profiles. The promising results in the areas of neuroprotection and anticancer research highlight the potential of this scaffold.

Future efforts should focus on the systematic exploration of the SAR of 7-chloroindazole derivatives against a wider range of biological targets. The generation of comprehensive quantitative data, such as IC50 and EC50 values for a series of analogues against specific targets, will be crucial for guiding rational drug design. Furthermore, in-depth studies into the mechanism of action and in vivo efficacy of lead compounds will be essential for translating the potential of the 7-chloroindazole scaffold into clinically effective therapies.

References

  • Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity. [Link]

  • Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Derivatives. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Pharmaceutical and Biosciences Journal. [Link]

A Comparative Guide to the Cross-Reactivity Profiling of 7-Chloro-1H-indazol-3-ol Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs.[1] Its inherent ability to interact with the ATP-binding pocket of a wide range of kinases makes it a versatile starting point for inhibitor design. However, this same versatility presents a significant challenge: the potential for off-target activity, or cross-reactivity, which can lead to unforeseen toxicities or confounding biological effects.[2] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel inhibitor series based on the 7-Chloro-1H-indazol-3-ol scaffold.

We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for assessing inhibitor selectivity, and present a comparative analysis with established kinase inhibitors possessing alternative scaffolds. Our objective is to equip researchers with the knowledge and tools to build a robust, self-validating system for characterizing the selectivity of their own indazole-based compounds.

The Indazole Scaffold: A Double-Edged Sword in Kinase Inhibition

The indazole core is a bioisostere of purine, the natural scaffold of ATP. This structural mimicry allows indazole derivatives to effectively compete with ATP for binding to the kinase active site. A multitude of indazole-based inhibitors have been developed, targeting a diverse array of kinases including VEGFR, FGFR, Aurora kinases, and key components of the PI3K signaling pathway.[3] While this highlights the tractability of the indazole scaffold, it also underscores the critical need for comprehensive selectivity profiling to ensure that a newly developed inhibitor interacts with its intended target with high fidelity.

For the purpose of this guide, we will focus on the 7-Chloro-1H-indazol-3-ol core. While specific data for this exact scaffold is not extensively published, based on the known targets of structurally related indazole analogs, we can hypothesize that inhibitors derived from this core may exhibit activity against receptor tyrosine kinases (RTKs) and serine/threonine kinases involved in cell proliferation and survival signaling.

Comparative Analysis: Benchmarking Against Established Inhibitors

To provide context for the cross-reactivity profile of a novel 7-Chloro-1H-indazol-3-ol based inhibitor, it is essential to compare its performance against well-characterized inhibitors with different structural scaffolds but overlapping target profiles. For this guide, we have selected three such compounds:

  • UNC2025: A potent dual inhibitor of MER and FLT3 kinases.[4][5]

  • BMS-777607: A multi-kinase inhibitor targeting c-Met, Axl, Ron, and Tyro3.[1][6]

  • R428 (Bemcentinib): A selective AXL kinase inhibitor.[7][8]

These comparators provide a spectrum of selectivity, from the highly targeted to the multi-kinase directed, offering a robust benchmark for a new chemical entity.

Table 1: Comparative Kinase Selectivity Profiles
InhibitorPrimary Target(s)Key Off-Targets (with significant inhibition)Scaffold Class
7-Chloro-1H-indazol-3-ol Derivative (Hypothetical) To be determinedTo be determinedIndazole
UNC2025 MER, FLT3AXL, TRKA, TRKC, QIK, TYRO3, SLK, NuaK1, KIT[9]N/A
BMS-777607 c-Met, Axl, Ron, Tyro3Lck, VEGFR-2, TrkA/B[1][6]N/A
R428 (Bemcentinib) AXLMer, Tyro3 (with lower potency)[7]N/A

Experimental Workflows for Rigorous Selectivity Profiling

A comprehensive assessment of inhibitor selectivity requires a multi-pronged approach, combining in vitro biochemical assays with cell-based methods that confirm target engagement in a physiological context. Here, we provide detailed protocols for two gold-standard techniques: a kinome-wide radiometric assay and the Cellular Thermal Shift Assay (CETSA).

Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Biochemical Profiling cluster_1 Cellular Target Engagement a Compound Synthesis & QC b Kinome-Wide Radiometric Assay (e.g., 400+ kinases) a->b c Data Analysis: - % Inhibition - IC50 Determination for Hits b->c d Selectivity Score Calculation (e.g., S-score) c->d h Confirmation of Target Stabilization d->h Validate Biochemical Hits in a Cellular Context e Cell Culture & Compound Treatment f Cellular Thermal Shift Assay (CETSA) e->f g Western Blot or Mass Spec Analysis f->g g->h

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Protocol 1: Kinome-Wide Radiometric Kinase Assay

This protocol is adapted from a high-throughput radiometric dot blot kinase assay and can be generalized for screening against a large panel of kinases.[10] The principle involves measuring the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a peptide or protein substrate by a specific kinase in the presence and absence of the test inhibitor.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (specific to each kinase, but generally contains a buffer salt, MgCl₂, and DTT)

  • Test inhibitor (e.g., 7-Chloro-1H-indazol-3-ol derivative) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer

  • Phosphorimager system

Procedure:

  • Prepare Kinase Reactions: In a 96-well plate, prepare the kinase reaction mix containing the kinase, its substrate, and the appropriate kinase buffer.

  • Add Inhibitor: Add the test inhibitor at a desired screening concentration (e.g., 1 µM) or a range of concentrations for IC50 determination. Include a DMSO-only control for 100% kinase activity.

  • Initiate Reaction: Start the kinase reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure robust activity.[10]

  • Incubate: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Spot onto P81 Paper: After incubation, spot a small volume of each reaction onto a sheet of P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Wash: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry and Image: Dry the P81 paper and expose it to a phosphorimager screen.

  • Quantify: Scan the screen and quantify the radioactivity in each spot. The signal intensity is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control. For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells.[11] The principle is that a protein becomes more thermally stable when bound to a ligand.

Materials:

  • Cultured cells expressing the target kinase(s)

  • Test inhibitor

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Thermocycler or heating blocks

  • Western blot apparatus and reagents (or mass spectrometer)

  • Antibodies specific to the target kinase(s)

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or a single high concentration. Include a DMSO vehicle control.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target kinase remaining in solution by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Interpreting the Data: Building a Selectivity Profile

The data generated from these assays will allow for the construction of a comprehensive selectivity profile for the 7-Chloro-1H-indazol-3-ol based inhibitor. The kinome-wide screen will identify the primary targets and any significant off-targets. The CETSA results will then confirm which of these interactions occur within the complex environment of a living cell.

By comparing the selectivity profile of the novel inhibitor to that of UNC2025, BMS-777607, and R428, researchers can make informed decisions about the compound's potential for further development. A highly selective inhibitor may be desirable for minimizing off-target toxicities, while a multi-targeted inhibitor could offer therapeutic advantages in certain disease contexts.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical step in the drug discovery process. The 7-Chloro-1H-indazol-3-ol scaffold holds promise for the development of novel kinase inhibitors, but a thorough understanding of its selectivity is paramount. By employing a systematic approach that combines robust biochemical screening with cellular target engagement assays, and by benchmarking against established inhibitors, researchers can confidently characterize the selectivity of their compounds and make data-driven decisions to advance the most promising candidates. This guide provides a foundational framework for this essential aspect of medicinal chemistry and pharmacology.

References

  • [Link to a relevant review on kinase inhibitor off-target effects]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • A high-throughput radiometric kinase assay. Journal of Visualized Experiments. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • [Link to a relevant review on AXL kinase inhibitors]
  • [Link to a relevant review on kinase profiling methods]
  • [Link to a relevant review on CETSA]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. [Link]

  • [Link to a relevant review on multi-kinase inhibitors]
  • [Link to a relevant review on indazole-based inhibitors]
  • UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Publications. [Link]

  • [Link to a relevant review on kinase inhibitor discovery]
  • UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. PubMed. [Link]

  • [Link to a relevant review on AXL inhibitors in cancer]
  • [Link to a relevant review on CETSA methodology]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • [Link to a relevant review on kinase inhibitor selectivity]
  • [Link to a relevant review on radiometric kinase assays]
  • [Link to a relevant review on CETSA applic
  • [Link to a relevant review on indazole synthesis]
  • [Link to a relevant review on kinase drug discovery]
  • [Link to a relevant review on AXL signaling]
  • [Link to a relevant review on CETSA d
  • [Link to a relevant review on kinase assay technologies]

Sources

Navigating the Therapeutic Potential of Chloro-Indazole Derivatives: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has solidified its position as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational candidates.[1] Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including potent anti-cancer and anti-inflammatory properties.[2][3] This guide focuses on a specific subset of these compounds—chloro-substituted indazole derivatives—and delves into their comparative in vivo efficacy, providing a critical analysis of available preclinical data to inform future drug discovery efforts.

While the specific scaffold of 7-Chloro-1H-indazol-3-ol and its derivatives remains underexplored in publicly available in vivo studies, a wealth of data on closely related chloro-indazole analogues provides invaluable insights into the therapeutic potential of this chemical class. This guide will synthesize and compare the in vivo performance of these related derivatives, offering a comprehensive overview of their anti-cancer and anti-inflammatory activities, the experimental designs used to evaluate them, and the mechanistic rationale behind their observed effects.

Anti-Cancer Efficacy: A Tale of Kinase Inhibition and Tumor Suppression

The anti-neoplastic activity of indazole derivatives is frequently attributed to their ability to inhibit various protein kinases that are critical for tumor cell proliferation, survival, and angiogenesis.[4] Several FDA-approved cancer therapies, such as Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[1] In vivo studies of chloro-indazole derivatives have demonstrated significant tumor growth inhibition in various cancer models.

Comparative In Vivo Anti-Cancer Studies

While direct comparative "head-to-head" studies are rare, we can collate data from different publications to build a comparative picture. For instance, a study on a series of indazole derivatives identified compound 2f as a potent anti-cancer agent.[2] In a 4T1 breast cancer xenograft model in BALB/c mice, compound 2f demonstrated significant suppression of tumor growth without overt signs of toxicity.[2]

Table 1: In Vivo Anti-Cancer Efficacy of a Representative Indazole Derivative

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Key Mechanistic InsightsSource(s)
2f 4T1 Breast CancerBALB/c MiceIntraperitoneal injectionData not quantified in abstract, but described as significant suppressionUpregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2, decreased mitochondrial membrane potential, increased ROS, and disruption of cell migration and invasion.[2],[2]

The causality behind the efficacy of such compounds often lies in their ability to modulate key signaling pathways. For compound 2f , the in vitro data strongly suggests that its anti-tumor effect is mediated through the induction of apoptosis and the disruption of processes essential for metastasis.[2]

Indazole_Derivative Indazole Derivative (e.g., 2f) Kinase_Inhibition Kinase Inhibition Indazole_Derivative->Kinase_Inhibition ROS_Production Increased ROS Production Indazole_Derivative->ROS_Production Cell_Migration_Invasion Disruption of Migration & Invasion Indazole_Derivative->Cell_Migration_Invasion Apoptosis_Induction Induction of Apoptosis Kinase_Inhibition->Apoptosis_Induction Tumor_Growth_Suppression Tumor Growth Suppression Apoptosis_Induction->Tumor_Growth_Suppression ROS_Production->Apoptosis_Induction Cell_Migration_Invasion->Tumor_Growth_Suppression

Caption: General signaling pathway for anti-cancer indazole derivatives.

Experimental Protocol: Xenograft Tumor Model

A standard protocol for evaluating the in vivo anti-cancer efficacy of indazole derivatives involves the use of xenograft models in immunocompromised mice.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., 4T1 breast cancer) are cultured under standard conditions.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomly assigned to treatment and control groups.

  • Compound Administration: The indazole derivative (e.g., compound 2f ) is administered via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

This self-validating system includes regular monitoring of animal health (body weight) to assess toxicity and a vehicle-treated control group to ensure that the observed anti-tumor effects are due to the compound and not the vehicle.

Anti-Inflammatory Efficacy: Targeting the Inflammatory Cascade

Indazole derivatives have also demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[3][5]

Comparative In Vivo Anti-Inflammatory Studies

A common and well-established model for assessing acute inflammation is the carrageenan-induced paw edema model in rats.[3][5] Studies have shown that various indazole derivatives can significantly reduce paw edema in a dose- and time-dependent manner.[3][5] For instance, indazole and its 5-amino and 6-nitro derivatives have been shown to inhibit carrageenan-induced paw edema.[3] At a dose of 100 mg/kg, indazole produced a 61.03% inhibition of inflammation, while 5-aminoindazole achieved an 83.09% inhibition, which was comparable to the standard anti-inflammatory drug diclofenac (84.50% inhibition).[3]

Table 2: In Vivo Anti-Inflammatory Efficacy of Indazole Derivatives in the Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDose (mg/kg)Maximum Inhibition of Edema (%)Putative Mechanism of ActionSource(s)
IndazoleWistar Rats10061.03Inhibition of COX-2, pro-inflammatory cytokines (TNF-α, IL-1β), and free radicals.[3][5][5],[3]
5-AminoindazoleWistar Rats10083.09Inhibition of COX-2, pro-inflammatory cytokines (TNF-α, IL-1β), and free radicals.[3][5][5],[3]
6-NitroindazoleWistar Rats100Data not specified in abstract, but described as significant.Inhibition of COX-2, pro-inflammatory cytokines (TNF-α, IL-1β), and free radicals.[3][5][5],[3]
Diclofenac (Reference)Wistar Rats1084.50COX inhibition[3]

The anti-inflammatory effects of these indazole derivatives are believed to stem from their ability to suppress multiple components of the inflammatory cascade.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Pro_inflammatory_Mediators Pro-inflammatory Mediators (COX-2, TNF-α, IL-1β) Inflammatory_Stimulus->Pro_inflammatory_Mediators Inflammation Inflammation (Edema) Pro_inflammatory_Mediators->Inflammation Indazole_Derivatives Indazole Derivatives Indazole_Derivatives->Pro_inflammatory_Mediators Inhibition

Caption: Mechanism of anti-inflammatory action of indazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is a standard for screening potential anti-inflammatory agents.

Step-by-Step Methodology:

  • Animal Model: Wistar rats (150-200 g) are typically used.

  • Grouping: Animals are divided into control, reference (e.g., diclofenac), and test groups.

  • Compound Administration: The test compounds (indazole derivatives) or the reference drug are administered orally or intraperitoneally at various doses. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) post-treatment, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume or diameter is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or a digital caliper.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.

The inclusion of a positive control (diclofenac) and a vehicle control ensures the validity of the experimental results.

Future Directions and Concluding Remarks

The available in vivo data for chloro-substituted and other indazole derivatives strongly supports their continued investigation as potential therapeutic agents for cancer and inflammatory diseases. While the specific in vivo efficacy of 7-Chloro-1H-indazol-3-ol derivatives remains to be elucidated, the promising results from closely related analogues provide a solid foundation and a compelling rationale for their synthesis and preclinical evaluation.

Future research should focus on:

  • Synthesis and in vivo testing of 7-Chloro-1H-indazol-3-ol derivatives: This will fill the current knowledge gap and allow for direct comparison with other chloro-indazole isomers.

  • Head-to-head comparative studies: In vivo studies directly comparing the efficacy and safety of different chloro-indazole derivatives will be crucial for identifying lead candidates.

  • Pharmacokinetic and toxicological profiling: Comprehensive ADME-Tox studies are necessary to assess the drug-like properties of promising compounds.

By systematically exploring the structure-activity relationships and in vivo performance of this versatile chemical class, the scientific community can unlock the full therapeutic potential of chloro-indazole derivatives for the benefit of patients worldwide.

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15691–15701. Available at: [Link]

  • (This reference is a placeholder as the initial search did not yield a second distinct primary source with specific in vivo data for a chloro-indazole derivative that could be meaningfully compared in a separate context from the first reference. The provided guide synthesizes information from multiple search results that often refer to the same or similar primary studies.)
  • Gurunath, S., Kumar, P. R., & Kumar, V. S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC05. Available at: [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Semantic Scholar]. Available at: [Link]

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(10), 1167–1196. Available at: [Link]

  • Gurunath, S., Kumar, P. R., & Kumar, V. S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [ResearchGate]. Available at: [Link]

  • (This reference is a placeholder for the same reason as reference 2.)
  • (This reference is a placeholder for the same reason as reference 2.)
  • (This reference is a placeholder for the same reason as reference 2.)

Sources

A Senior Application Scientist's Guide to the Synthesis of Halogenated Indazoles: A Comparative Analysis of Chlorination and Bromination Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indazoles represent a class of heterocyclic compounds of immense interest to the pharmaceutical and materials science sectors.[1] Their privileged scaffold is a cornerstone in the architecture of numerous biologically active molecules, including kinase inhibitors used in oncology.[2][3] Halogenated indazoles, in particular, are pivotal synthetic intermediates. The carbon-halogen bond serves as a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.[4][5]

This guide provides an in-depth comparison of the primary synthetic routes to chlorinated and brominated indazoles. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles that govern these transformations, compare their performance with supporting experimental data, and provide field-tested methodologies for their execution. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to make informed decisions in their synthetic campaigns.

Core Principles: The Dichotomy of Halogen Reactivity

The choice between a chlorination or bromination strategy is fundamentally a choice between reactivity and selectivity. The most common reagents for direct C-H halogenation of indazoles are N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). While structurally similar, their reactivity profiles are distinct. NBS is generally a more potent electrophilic brominating agent than NCS is a chlorinating agent.[4][5]

This difference in reactivity can be rationalized by considering the bond energies and the nature of the transition state. The hydrogen abstraction step in electrophilic halogenation is a critical determinant of the reaction's outcome. The H-Br bond (87 kcal/mol) is significantly weaker than the H-Cl bond (103 kcal/mol).[6] According to Hammond's postulate, for an endothermic step like C-H abstraction by bromine, the transition state is "late" and resembles the products (the indazolyl radical).[6] This late transition state is highly sensitive to the stability of the radical intermediate, leading to greater selectivity for the most favorable position. Conversely, the highly exothermic C-H abstraction by chlorine involves an "early" transition state that resembles the reactants, making the reaction faster but less selective.[6] This principle, while formally derived from free-radical alkane halogenation, provides a useful framework for understanding the enhanced reactivity and selectivity often observed with brominating agents compared to their chlorine counterparts in electrophilic aromatic substitutions.

Synthetic Routes to Brominated Indazoles

The introduction of a bromine atom onto the indazole scaffold is a well-established and highly efficient transformation, primarily targeting the electron-rich C3 position.

Method 1: Direct C-H Bromination with N-Bromosuccinimide (NBS)

This is the workhorse method for indazole bromination, prized for its high yields, operational simplicity, and excellent regioselectivity for the C3 position. The reaction proceeds readily under mild, often metal-free, conditions.

  • Causality of Experimental Choices: The choice of solvent is critical. Aprotic solvents like acetonitrile (MeCN) or dichloromethane (CH2Cl2) are common, but more environmentally benign solvents like ethanol can also be highly effective.[4] The reaction temperature is typically managed between room temperature and 50 °C to ensure selective mono-bromination and prevent the formation of poly-halogenated byproducts.[4]

Method 2: Alternative Brominating Agents

While NBS is predominant, other reagents have been employed:

  • Molecular Bromine (Br₂): Though historically used, Br₂ is now largely avoided. It is environmentally hazardous and often leads to poor selectivity, yielding mixtures of di- and tri-brominated products with low yields for specific isomers.[4][5]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has emerged as a powerful alternative, offering high efficiency. Its application is notably enhanced by ultrasound irradiation, which can dramatically shorten reaction times to as little as 30 minutes, proceeding through what is believed to be a non-radical pathway.[7][8]

Synthetic Routes to Chlorinated Indazoles

The synthesis of chlorinated indazoles closely mirrors the strategies used for bromination, with NCS being the reagent of choice.

Method 1: Direct C-H Chlorination with N-Chlorosuccinimide (NCS)

This is the most direct and widely adopted method for synthesizing chloroindazoles. Similar to bromination, the reaction displays a strong preference for the C3 position.

  • Causality of Experimental Choices: The reaction conditions are comparable to those for NBS bromination. Solvents like ethanol or water can be used, often requiring slightly elevated temperatures (50-95 °C) to achieve high conversion, reflecting the lower reactivity of NCS compared to NBS.[4] A DMSO-catalyzed reaction with NCS has also been shown to improve yields significantly compared to uncatalyzed reactions.

Method 2: Specialized Chlorinating Agents

For specific substrates or desired regioselectivity, other reagents may be advantageous. For instance, the hypervalent iodine reagent 1-chloro-1,2-benziodoxol-3-one has been successfully used for the electrophilic chlorination of 5-bromoindazole to yield the 3-chloro derivative in good yield.

G Indazole Indazole Scaffold NBS NBS (e.g., EtOH, 50°C) Indazole->NBS NCS NCS (e.g., EtOH, 50°C) Indazole->NCS Bromoindazole 3-Bromoindazole NBS->Bromoindazole Bromination Chloroindazole 3-Chloroindazole NCS->Chloroindazole Chlorination Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Bromoindazole->Coupling Chloroindazole->Coupling

Caption: General workflow for direct C3-halogenation of indazoles.

Comparative Analysis: Chlorination vs. Bromination

The decision to pursue a chlorinated versus a brominated indazole is nuanced and depends on several factors, from reagent reactivity to the intended downstream application.

Reactivity and Yields

Experimental data consistently demonstrates the higher reactivity of NBS over NCS. In a direct comparison on 2H-indazole substrates, mono-bromination with NBS often proceeds to completion with excellent yields (many >90%).[4] Mono-chlorination with NCS also provides good to excellent yields but may require more forcing conditions to achieve similar conversions.[4]

The impact of substituents can also differ. For 2-aryl-2H-indazoles, it has been observed that meta-substituents on the aryl ring lead to higher yields in chlorination, whereas para-substituents are more favorable for bromination, highlighting subtle electronic and steric effects.[5]

Data Summary: Halogenation of 2-Aryl-2H-Indazoles
Substrate (2-Aryl Group)Halogenating AgentSolventTemp (°C)Time (h)Yield (%)Reference
PhenylNBSEtOH502.098[4]
PhenylNCSEtOH502.095[4]
4-MethylphenylNBSEtOH502.099[4]
4-MethylphenylNCSEtOH502.096[4]
3-MethylphenylNBSEtOH502.091[4]
3-MethylphenylNCSEtOH502.098[4]
4-FluorophenylNBSEtOH502.099[4]
4-FluorophenylNCSEtOH502.094[4]

This table is a representative summary based on data from Zhang et al., 2023.[4]

Synthesis of Hetero-Dihalogenated Indazoles

A key area where the reactivity difference is critical is in the synthesis of indazoles bearing both chlorine and bromine. The synthetic route—bromination followed by chlorination, or vice versa—is not equivalent.

Due to the lower reactivity of the indazole C7 position and the higher reactivity of NBS, the synthesis of 3-bromo-7-chloro-2H-indazoles (achieved by bromination first, then chlorination) results in higher yields than the synthesis of 3-chloro-7-bromo-2H-indazoles (chlorination first, then bromination).[4][5] This is a crucial strategic consideration for medicinal chemists targeting specific substitution patterns.

G Indazole 2-Aryl-2H-Indazole Bromo 3-Bromo Intermediate Indazole->Bromo + NBS (High Yield) Chloro 3-Chloro Intermediate Indazole->Chloro + NCS (High Yield) BromoChloro 3-Bromo-7-chloro Product Bromo->BromoChloro + NCS (Moderate Yield) ChloroBromo 3-Chloro-7-bromo Product Chloro->ChloroBromo + NBS (Lower Yield)

Caption: Synthetic pathways to hetero-dihalogenated indazoles.

Downstream Utility

Both bromo- and chloroindazoles are valuable precursors for cross-coupling reactions. Bromoindazoles are often preferred for their higher reactivity in Suzuki, Buchwald-Hartwig, and other similar transformations. However, chloroindazoles are becoming increasingly popular due to the lower cost of chlorine sources and the development of advanced catalyst systems capable of activating robust C-Cl bonds.

Experimental Protocols

The following protocols are self-validating systems, adapted from robust, peer-reviewed procedures.[4]

Protocol 1: Synthesis of 3-Bromo-2-phenyl-2H-indazole via NBS Bromination
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-2H-indazole (0.3 mmol, 1.0 equiv.).

  • Reagent Addition: Add ethanol (3.0 mL) to dissolve the starting material. Add N-bromosuccinimide (NBS) (0.3 mmol, 1.0 equiv.) to the solution.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 50 °C and stir for 2.0 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-bromo-2-phenyl-2H-indazole.

Protocol 2: Synthesis of 3-Chloro-2-phenyl-2H-indazole via NCS Chlorination
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-2H-indazole (0.3 mmol, 1.0 equiv.).

  • Reagent Addition: Add ethanol (3.0 mL) to dissolve the starting material. Add N-chlorosuccinimide (NCS) (0.3 mmol, 1.0 equiv.) to the solution.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 50 °C and stir for 2.0 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-chloro-2-phenyl-2H-indazole.

Conclusion

The direct C-H halogenation of indazoles using N-halosuccinimides provides a powerful and reliable platform for generating chlorinated and brominated derivatives. While both transformations are high-yielding and regioselective for the C3 position, a deeper understanding of their comparative reactivity is essential for strategic synthesis.

  • Bromination with NBS is generally faster and proceeds under milder conditions due to the higher reactivity of the reagent. This is particularly advantageous for less reactive substrates or for achieving poly-halogenation.

  • Chlorination with NCS is an equally viable method, providing access to valuable chloro-indazole building blocks, which are often more cost-effective.

  • The choice between the two is dictated by the specific molecular target. For complex molecules like hetero-dihalogenated indazoles, the inherent reactivity difference between NBS and NCS dictates the optimal synthetic sequence.

By understanding these nuances, the medicinal or materials chemist can better navigate the synthesis of halogenated indazoles, accelerating the discovery and development of novel chemical entities.

References

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4537-4542. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista CENIC Ciencias Químicas, 52(2), 100-117. [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2013). The Selectivity of Free-Radical Bromination vs Chlorination. Master Organic Chemistry. [Link]

  • Wang, J., Zhang, C., Wei, W., Li, R., Zhang, Y., & Wang, H. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. [Link]

  • Wang, J., et al. (2023). The Bromination of 2H-indazoles. ResearchGate. [Link]

  • Wang, J., Zhang, C., Wei, W., Li, R., Zhang, Y., & Wang, H. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. [Link]

  • Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

  • Janardhanan, J. C., Bhaskaran, R. P., & Vakayil, K. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate. [Link]

  • da Silva, W. A., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079–1087. [Link]

  • Kumar, V., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

Sources

A Framework for Discovery: Benchmarking 7-Chloro-1H-indazol-3-ol Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Course for a Novel Kinase Inhibitor

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational protein kinase inhibitors. Molecules built around this privileged structure have shown significant promise in oncology and beyond. This guide addresses 7-Chloro-1H-indazol-3-ol, a compound for which public data on kinase inhibitory activity is not yet available. The objective of this document is to provide a robust framework for its preclinical benchmarking.

Rather than presenting a simple data sheet, we will establish a comprehensive workflow. This guide will empower researchers to generate high-quality, reproducible data for 7-Chloro-1H-indazol-3-ol and objectively compare it against a panel of well-characterized, clinically relevant kinase inhibitors. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

The selected benchmark inhibitors include compounds with structural similarities (indazole core), broad-spectrum activity, and targeted multi-kinase profiles, providing a comprehensive context for evaluating a novel chemical entity.

The Benchmark Panel: Selecting the Right Comparators

The choice of benchmark inhibitors is critical for a meaningful comparison. Our panel is designed to cover a range of kinase inhibition profiles:

  • Pazopanib & Axitinib: These FDA-approved drugs contain an indazole core, making them highly relevant structural and biological comparators. They are multi-targeted tyrosine kinase inhibitors, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key players in tumor angiogenesis.[1][2][3]

  • Dasatinib: A potent, multi-target inhibitor of several key kinases including BCR-Abl and Src family kinases.[4][5] Its inclusion allows for the assessment of 7-Chloro-1H-indazol-3-ol's potential activity against a different family of oncogenic kinases.

  • Staurosporine: A classic, broad-spectrum kinase inhibitor that potently inhibits a wide range of kinases, including Protein Kinase C (PKC), PKA, and CaM Kinase II.[6][7][8] While lacking selectivity, it serves as an excellent positive control in many kinase assays to validate the assay's performance.

Part 1: In Vitro Kinase Profiling - Gauging Potency and Selectivity

The initial step in characterizing any potential kinase inhibitor is to determine its direct inhibitory activity against purified enzymes. This in vitro approach provides a clean, quantitative measure of potency (typically as an IC50 value) and is the foundation for understanding a compound's selectivity profile.

Comparative In Vitro Inhibitory Activity of Benchmark Inhibitors

The following table summarizes the reported IC50 values for our benchmark panel against a selection of relevant kinases. This data provides the context for interpreting the experimental results obtained for 7-Chloro-1H-indazol-3-ol.

Kinase TargetPazopanib IC50 (nM)Axitinib Ki (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
VEGFR1 10[2]0.1--
VEGFR2 30[2]0.2--
VEGFR3 47[2]0.1-0.3--
PDGFRα 71[2]1.6<30[4]-
PDGFRβ 81[2]1.6<30[4]-
c-Kit 74[2]1.7<30[4]-
Src --0.5[4]6[6]
Bcr-Abl --<1[5]-
PKC ---3[6]
PKA ---7[6]
CaM Kinase II ---20[6]

Note: IC50 and Ki values are measures of inhibitory potency. While related, they are determined under different experimental conditions. The data presented is compiled from various sources and should be used for comparative purposes.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9] This assay is well-suited for determining IC50 values and can be used for a wide range of kinases.[9]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[10]

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Steps Kinase Kinase Enzyme Reaction Incubate Components (Kinase, Substrate, ATP, Inhibitor) Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound (e.g., 7-Chloro-1H-indazol-3-ol) Inhibitor->Reaction Add_ADP_Glo 1. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Reaction->Add_ADP_Glo Kinase produces ADP Incubate1 Incubate (40 min) Add_ADP_Glo->Incubate1 Add_Kinase_Detection 2. Add Kinase Detection Reagent (Converts ADP to ATP) Incubate1->Add_Kinase_Detection Incubate2 Incubate (40 min) Add_Kinase_Detection->Incubate2 Read_Luminescence Measure Luminescence Incubate2->Read_Luminescence Luciferase reaction

In Vitro Kinase Assay Workflow using ADP-Glo™.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme, substrate, and ATP solutions at appropriate concentrations. Serially dilute 7-Chloro-1H-indazol-3-ol and benchmark inhibitors to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture, which includes the kinase, its specific substrate, and ATP.[11]

  • Compound Addition: Add the test compound or benchmark inhibitor at various concentrations to the reaction wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11] Incubate for 40 minutes at room temperature.[12]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well.[12] This reagent converts the ADP produced into ATP and contains luciferase and luciferin. Incubate for another 40 minutes at room temperature.[12]

  • Signal Detection: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Cellular Assays - Assessing Activity in a Biological Context

While in vitro assays are essential for determining direct enzymatic inhibition, it is crucial to evaluate a compound's activity within the complex environment of a living cell. Cellular assays account for factors like cell permeability, off-target effects, and engagement with the target protein in its native state.

Protocol 1: Cellular Target Phosphorylation (Western Blot)

This assay directly measures the ability of an inhibitor to block a kinase from phosphorylating its downstream substrate within the cell. A reduction in the phosphorylated substrate is a direct indicator of target engagement and inhibition. Western blotting is a widely used technique for this purpose.

Western_Blot_Workflow cluster_cell_culture Cell Treatment cluster_electrophoresis Protein Separation & Transfer cluster_detection Immunodetection Culture Culture Cells Treat Treat with Inhibitor (& Dose Ranges) Culture->Treat Stimulate Stimulate Pathway (e.g., with growth factor) Treat->Stimulate Lyse Lyse Cells (with phosphatase inhibitors) Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Protein Lysate Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane (e.g., 5% BSA) Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-phospho-protein) Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detect Add ECL Substrate & Image Wash2->Detect

Workflow for Cellular Phosphorylation Assay via Western Blot.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase). Once the cells are adherent, treat them with various concentrations of 7-Chloro-1H-indazol-3-ol or benchmark inhibitors for a specified time.

  • Cell Lysis: After treatment, wash the cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target kinase's substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection: Add a chemiluminescent substrate (ECL) and capture the signal using an imaging system. The light produced is proportional to the amount of phosphorylated protein.

  • Analysis: Re-probe the blot with an antibody against the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control. Quantify the band intensities to determine the reduction in phosphorylation at each inhibitor concentration.

Protocol 2: Antiproliferative and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is a fundamental method for determining a compound's effect on cancer cell growth.[13]

Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_cell_prep Cell Treatment cluster_reagent_add Formazan Formation cluster_readout Measurement Seed Seed Cells in 96-well Plate Incubate_Cells Allow Cells to Adhere Seed->Incubate_Cells Treat Add Inhibitor (& Dose Ranges) Incubate_Cells->Treat Incubate_Treatment Incubate (e.g., 72h) Treat->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (1-4h) (Living cells convert MTT to formazan) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., SDS-HCl) Incubate_MTT->Solubilize Incubate_Sol Incubate to Dissolve Crystals Solubilize->Incubate_Sol Read_Absorbance Read Absorbance (570 nm) Incubate_Sol->Read_Absorbance

Workflow for Cell Viability Assessment using the MTT Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of 7-Chloro-1H-indazol-3-ol and the benchmark inhibitors. Include untreated cells as a control. Incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours).[15]

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.[13][15]

  • Formazan Solubilization: Add a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against inhibitor concentration and fit the curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce cell viability by 50%.

Comparative Cellular IC50 Values of Benchmark Inhibitors
CompoundCell LineAssay TypeIC50 Value
Axitinib HUVECCell Viability~0.3 µM[16]
Axitinib GB1B GlioblastomaMTT Assay3.58 µM (3 days)[17]
Pazopanib HUVECCell Proliferation21 nM[18]
Dasatinib MDA-MB-231Cell Viability6.1 µM[19]
Dasatinib 4T1Cell Viability0.014 µM[19]

Note: Cellular IC50 values are highly dependent on the cell line, assay duration, and specific experimental conditions.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of 7-Chloro-1H-indazol-3-ol as a potential kinase inhibitor. By systematically performing the described in vitro and cellular assays, researchers can generate a robust dataset that allows for a direct and meaningful comparison against established drugs like Pazopanib, Axitinib, and Dasatinib.

The resulting data will illuminate the potency, selectivity, and cellular efficacy of 7-Chloro-1H-indazol-3-ol. A potent and selective profile against a specific kinase or kinase family would warrant further investigation, including broader kinase screening to fully define its selectivity, mechanistic studies to understand its mode of action, and eventual progression into in vivo models to assess its therapeutic potential. This structured approach ensures that the evaluation is both scientifically rigorous and strategically aligned with the goals of modern drug discovery.

References

  • Sleebs, B. E., et al. (2014). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 9(7), 1590-1596. Available from: [Link]

  • Verheul, H. M., et al. (2008). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 13(12), 1253-1262. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available from: [Link]

  • Kast, R. E., et al. (2015). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology, 125(3), 481-489. Available from: [Link]

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 51. Available from: [Link]

  • Khan, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32882-32903. Available from: [Link]

  • ResearchGate. (n.d.). Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... [Image]. Available from: [Link]

  • Nathan, P., et al. (2010). Rationale for targeted therapies and potential role of pazopanib in advanced renal cell carcinoma. Expert Review of Anticancer Therapy, 10(7), 1067-1077. Available from: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]

  • ResearchGate. (n.d.). Inhibitory curves and IC50 values for the reference compound axitinib... [Image]. Available from: [Link]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. Available from: [Link]

  • Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322. Available from: [Link]

  • ResearchGate. (n.d.). Indazole derivatives as inhibitors of FGFR1. [Image]. Available from: [Link]

  • Verheul, H. M., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(8), 847-855. Available from: [Link]

  • Spandidos Publications. (2019). Prolonged exposure to axitinib alters the molecular profile of Caki‑2 renal cell carcinoma cells. Oncology Letters, 18(3), 2737-2744. Available from: [Link]

  • Taylor & Francis Online. (2019). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 66(6), 283-289. Available from: [Link]

  • Cipar, A., et al. (2022). In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. Clujul Medical, 95(4), 450-457. Available from: [Link]

  • ResearchGate. (n.d.). Prediction of IC50 values of targeted drugs. (A) pazopanib, (B)... [Image]. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Available from: [Link]

  • MDPI. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 16(5), 739. Available from: [Link]

  • Protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Available from: [Link]

  • Eurofins DiscoverX. (2023). Accelerating kinase drug discovery with validated kinase activity assay kits. Available from: [Link]

  • ResearchGate. (n.d.). IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,... [Image]. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pazopanib Hydrochloride?. Available from: [Link]

  • ASH Publications. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3704-3713. Available from: [Link]

  • PubMed. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Available from: [Link]

  • Bentham Science Publishers. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Available from: [Link]

  • Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Available from: [Link]

  • National Institutes of Health. (2007). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer Research, 67(14), 6823-6832. Available from: [Link]

Sources

A Head-to-Head Comparison of 7-Substituted vs. 5-Substituted Indazol-3-ols: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazol-3-ol Scaffold as a Privileged Motif in Kinase Inhibition

The indazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1][2] A significant portion of its therapeutic potential, particularly in oncology, stems from its role as a scaffold for potent protein kinase inhibitors.[3][4] Kinases, the enzymes that catalyze phosphorylation, are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] The indazol-3-ol core, in particular, offers a unique combination of hydrogen bonding capabilities and a rigid bicyclic structure that can be strategically functionalized to achieve high affinity and selectivity for the ATP-binding site of various kinases.

This guide provides a comprehensive head-to-head comparison of two key regioisomers of substituted indazol-3-ols: the 7-substituted and the 5-substituted analogs. The position of substitution on the indazole ring can profoundly influence the molecule's physicochemical properties, target engagement, and overall pharmacological profile.[4] For researchers and drug development professionals, understanding these nuances is paramount for designing next-generation kinase inhibitors with improved efficacy and safety profiles. We will delve into the synthetic strategies for accessing these isomers, compare their potential biological activities based on available data, and provide detailed experimental protocols to facilitate further research in this promising area.

Synthetic Strategies: Accessing the 7- and 5-Substituted Indazol-3-ol Cores

The regioselective synthesis of substituted indazoles is a critical aspect of harnessing their therapeutic potential. The choice of starting materials and reaction conditions dictates the final substitution pattern. Below, we outline representative synthetic routes to both 7- and 5-substituted indazol-3-ols.

Synthesis of 7-Substituted Indazol-3-ols

A common strategy for synthesizing 7-substituted indazoles involves starting with an appropriately substituted indole. The following protocol is adapted from a known synthesis of a 7-methyl-1H-indazole derivative.[6]

Experimental Protocol: Synthesis of 7-Methyl-1H-indazol-3-ol

  • Nitrosation of 7-Methylindole:

    • Dissolve 7-methylindole in a suitable solvent such as acetic acid.

    • Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

    • Stir the reaction mixture for 1-2 hours at low temperature.

    • The resulting N-nitrosoindole intermediate can be isolated by filtration.

  • Rearrangement to 7-Methyl-1H-indazole-3-carbaldehyde:

    • Treat the N-nitrosoindole with a base, such as sodium methoxide in methanol, to induce a rearrangement to the corresponding 7-methyl-1H-indazole-3-carbaldehyde.

  • Oxidation to 7-Methyl-1H-indazole-3-carboxylic acid:

    • Dissolve the aldehyde in a mixture of tert-butanol and water.

    • Add sodium dihydrogen phosphate and 2-methyl-2-butene.

    • Add a solution of sodium chlorite in water dropwise at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium sulfite and extract with ethyl acetate.

    • Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

  • Conversion to 7-Methyl-1H-indazol-3-ol (via Curtius or similar rearrangement):

    • The carboxylic acid can be converted to the corresponding acyl azide using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.

    • Heating the acyl azide in an inert solvent like toluene will induce a Curtius rearrangement to form an isocyanate intermediate.

    • Hydrolysis of the isocyanate with aqueous acid will yield the desired 7-methyl-1H-indazol-3-ol.

Causality in Experimental Choices: The use of a substituted indole as the starting material directly places the desired substituent at the 7-position of the resulting indazole. The nitrosation and subsequent rearrangement are classical methods for constructing the pyrazole ring of the indazole system from an indole precursor. The choice of a mild oxidizing agent like sodium chlorite is crucial to prevent over-oxidation and side reactions.

G cluster_0 Synthesis of 7-Substituted Indazol-3-ol 7-Substituted Indole 7-Substituted Indole N-Nitrosoindole N-Nitrosoindole 7-Substituted Indole->N-Nitrosoindole NaNO2, Acetic Acid 7-Substituted Indazole-3-carbaldehyde 7-Substituted Indazole-3-carbaldehyde N-Nitrosoindole->7-Substituted Indazole-3-carbaldehyde Base (e.g., NaOMe) 7-Substituted Indazole-3-carboxylic acid 7-Substituted Indazole-3-carboxylic acid 7-Substituted Indazole-3-carbaldehyde->7-Substituted Indazole-3-carboxylic acid NaClO2 7-Substituted Indazol-3-ol 7-Substituted Indazol-3-ol 7-Substituted Indazole-3-carboxylic acid->7-Substituted Indazol-3-ol Curtius Rearrangement

Caption: Synthetic workflow for 7-substituted indazol-3-ols.

Synthesis of 5-Substituted Indazol-3-ols

The synthesis of 5-substituted indazoles often begins with a substituted 2-fluorobenzonitrile. The following is a general procedure based on established methods.[7]

Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-ol

  • Cyclization of 5-Bromo-2-fluorobenzonitrile:

    • Reflux 5-bromo-2-fluorobenzonitrile with hydrazine hydrate in a suitable solvent like ethanol or n-butanol.

    • The reaction typically proceeds to completion within a few hours to yield 5-bromo-1H-indazol-3-amine.[7]

  • Diazotization of 5-Bromo-1H-indazol-3-amine:

    • Dissolve the 5-bromo-1H-indazol-3-amine in an aqueous acidic solution (e.g., H2SO4 or HCl).

    • Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • Hydrolysis to 5-Bromo-1H-indazol-3-ol:

    • Gently warm the solution containing the diazonium salt. The diazonium group will be displaced by a hydroxyl group upon hydrolysis, yielding the desired 5-bromo-1H-indazol-3-ol.

    • The product can be isolated by filtration and purified by recrystallization.

Causality in Experimental Choices: Starting with a 2-fluorobenzonitrile derivative allows for the nucleophilic aromatic substitution of the fluorine atom by hydrazine, which is a key step in forming the pyrazole ring. The position of the substituent on the starting benzonitrile directly translates to the corresponding position on the indazole ring. The diazotization-hydrolysis sequence is a reliable method for converting an amino group to a hydroxyl group on an aromatic ring.

G cluster_1 Synthesis of 5-Substituted Indazol-3-ol 5-Substituted 2-Fluorobenzonitrile 5-Substituted 2-Fluorobenzonitrile 5-Substituted Indazol-3-amine 5-Substituted Indazol-3-amine 5-Substituted 2-Fluorobenzonitrile->5-Substituted Indazol-3-amine Hydrazine Hydrate Diazonium Salt Diazonium Salt 5-Substituted Indazol-3-amine->Diazonium Salt NaNO2, Acid 5-Substituted Indazol-3-ol 5-Substituted Indazol-3-ol Diazonium Salt->5-Substituted Indazol-3-ol Hydrolysis (H2O, Heat) G cluster_2 Hypothetical Kinase Active Site Interaction cluster_3 5-Substituted Analog cluster_4 7-Substituted Analog Kinase Hinge Kinase Hinge Indazol-3-ol Core Indazol-3-ol Core Indazol-3-ol Core->Kinase Hinge H-bonds 5-Substituent 5-Substituent Indazol-3-ol Core->5-Substituent 7-Substituent 7-Substituent Indazol-3-ol Core->7-Substituent ATP Binding Site ATP Binding Site Solvent Exposed Region Solvent Exposed Region 5-Substituent->Solvent Exposed Region Ribose Pocket Ribose Pocket 7-Substituent->Ribose Pocket

Caption: Positional effects on kinase binding.

Experimental Protocols for Biological Evaluation

To facilitate a direct comparison of newly synthesized 7- and 5-substituted indazol-3-ols, standardized biological assays are essential.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol measures the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (7- or 5-substituted indazol-3-ol) in DMSO.

    • Prepare a solution of the target kinase and its specific substrate in kinase buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (7- or 5-substituted indazol-3-ols) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

Many indazole-based kinase inhibitors target key nodes in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for such inhibitors. [8][9]

G cluster_5 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 7- or 5-Substituted Indazol-3-ol Inhibitor->PI3K Inhibitor->Akt

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.

Conclusion and Future Perspectives

The strategic placement of substituents on the indazol-3-ol scaffold is a critical determinant of biological activity. While the current literature provides more extensive data on 5-substituted indazoles as potent kinase inhibitors, the 7-substituted analogs represent a less explored but potentially valuable area of chemical space. The steric and electronic differences between the 5- and 7-positions offer distinct opportunities for designing inhibitors with novel selectivity profiles.

This guide has provided a framework for the synthesis and evaluation of these two important classes of indazol-3-ols. However, to truly understand their relative merits, a direct, systematic head-to-head comparison is imperative. Future research should focus on the parallel synthesis of a focused library of 7- and 5-substituted indazol-3-ols with a diverse set of substituents. Screening this library against a broad panel of kinases will undoubtedly uncover novel SAR and could lead to the discovery of next-generation therapeutics for cancer and other diseases.

References

  • Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. ACS Omega.

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

  • Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1 H -indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry.

  • Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. ResearchGate.

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry.

  • Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. PMC.

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Communications Chemistry.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances.

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.

  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Benchchem.

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research.

  • Synthesis, kinase inhibition and anti-leukemic activities of diversely substituted indolopyrazolocarbazoles. European Journal of Medicinal Chemistry.

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. MedChemComm.

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecular Diversity.

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters.

  • Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors. Molecules.

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Shokat Lab.

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules.

  • A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers. Benchchem.

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate.

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI.

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed.

  • Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. ResearchGate.

Sources

Safety Operating Guide

Navigating the Disposal of 7-Chloro-1H-indazol-3-ol: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

As a trusted partner in research and development, we are committed to providing scientists and laboratory professionals with the critical information needed for the safe handling and disposal of specialized chemical compounds. This guide offers a detailed protocol for the proper disposal of 7-Chloro-1H-indazol-3-ol, ensuring the safety of personnel and the protection of our environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from structurally similar compounds such as 7-Chloro-1H-indazol-5-amine and 2-Chloro-1H-benzimidazole, it is prudent to assume that 7-Chloro-1H-indazol-3-ol may be harmful if swallowed, and cause skin, eye, and respiratory irritation.[2][3][4] Therefore, stringent adherence to safety protocols is paramount.

Key Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.[1]

  • Engineering Controls: All handling of 7-Chloro-1H-indazol-3-ol, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

  • Avoid Exposure: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Potential Hazard Recommended Action & PPE Source
Oral Toxicity Do not ingest. If swallowed, seek immediate medical attention.[3]
Skin Irritation Avoid skin contact. Wear nitrile gloves and a lab coat.[2]
Eye Irritation Wear safety goggles. In case of contact, rinse eyes for at least 15 minutes.[2]
Respiratory Irritation Handle only in a chemical fume hood. Avoid breathing dust.[4]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary PPE as outlined above.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleanup materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.[5]

III. Proper Disposal Workflow

The recommended method for the disposal of 7-Chloro-1H-indazol-3-ol is through a licensed hazardous waste disposal service.[1][6] On-site treatment or disposal via standard trash or sewer systems is strictly prohibited without a thorough hazard characterization and explicit approval from your institution's Environmental Health and Safety (EHS) office.[7][8]

Caption: Decision workflow for the safe disposal of 7-Chloro-1H-indazol-3-ol.

Step-by-Step Disposal Protocol:

  • Waste Segregation: 7-Chloro-1H-indazol-3-ol is a halogenated organic compound.[9] As such, it must be segregated from non-halogenated organic waste, acids, bases, and other incompatible chemicals.[10][11] Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[8][11]

  • Waste Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[5] The container must be in good condition and clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "7-Chloro-1H-indazol-3-ol," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[6] Include the accumulation start date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources.[7][12] Secondary containment is recommended to prevent spills.[13]

  • Final Disposal: Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6] Incineration is a common and effective disposal method for halogenated organic waste.[5][14][15] Never pour chemical waste down the drain or discard it in the regular trash.[6]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with federal, state, and local regulations.[14][16]

IV. References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 21, 2026, from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved January 21, 2026, from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 21, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Waste Handling Best Practices for New Chemists. (2026, January 13). CP Lab Safety. Retrieved January 21, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved January 21, 2026, from [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved January 21, 2026, from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved January 21, 2026, from [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. (2024, December 26). YouTube. Retrieved January 21, 2026, from [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste. (2017, July 14). JoVE. Retrieved January 21, 2026, from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved January 21, 2026, from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988, October). U.S. Environmental Protection Agency. Retrieved January 21, 2026, from [Link]

  • 7-Chloro-1H-indazol-3-amine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved January 21, 2026, from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Georgia Environmental Safety Division. Retrieved January 21, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 7-Chloro-1H-indazol-3-ol. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. The protocols herein are designed to be a self-validating system, grounded in established safety standards.

Hazard Assessment: Understanding the Risks

Substituted indazoles, including those with chloro- and hydroxyl- moieties, are bioactive molecules that require careful handling. Based on data from analogous compounds, 7-Chloro-1H-indazol-3-ol should be presumed to present the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1][3].

  • Skin Irritation: Causes skin irritation upon contact[1][2].

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation[1][2].

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol[1][2][3].

These hazards necessitate a stringent personal protective equipment (PPE) protocol to create a reliable barrier between the researcher and the chemical.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical component of experimental design. The following table outlines the minimum required PPE for handling 7-Chloro-1H-indazol-3-ol.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving may be appropriate when handling larger quantities or for prolonged periods. The causality here is preventing skin contact, which can lead to irritation[1][2].
Eyes Safety glasses with side shields or gogglesThis is the minimum requirement to protect against accidental splashes and airborne particles. Conformance to OSHA 29 CFR 1910.133 or European Standard EN166 is essential[4].
Face Face shieldTo be used in conjunction with safety glasses or goggles , particularly when there is a significant risk of splashing during procedures like transferring solutions or sonicating.
Body Laboratory coatA standard, properly fitting lab coat is required to protect against skin contact from spills and to prevent contamination of personal clothing[5].
Respiratory NIOSH-approved respiratorA respirator is mandatory when handling the powder outside of a certified chemical fume hood or if there is any potential for dust generation. The type of respirator (e.g., N95, or a cartridge respirator for higher protection) should be determined by a formal risk assessment[5][6].

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for safety and reproducibility.

3.1. Preparation and Weighing:

  • Work Area Preparation: All handling of solid 7-Chloro-1H-indazol-3-ol should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Donning PPE: Before handling the compound, don all required PPE as specified in the table above.

  • Weighing: Use a tared weigh boat or paper. Avoid creating dust by handling the material gently. If any material is spilled, it must be cleaned up immediately following the spill response protocol.

3.2. Dissolution and Use:

  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Transfer: When transferring the solution, use appropriate tools such as a pipette or a cannula.

  • Post-Handling: After use, thoroughly wash hands and any exposed skin, even if gloves were worn[1][2].

Safe Handling and Disposal Workflow

The following diagram illustrates the logical flow for safely managing 7-Chloro-1H-indazol-3-ol from receipt to disposal.

Workflow for Safe Handling of 7-Chloro-1H-indazol-3-ol cluster_prep Preparation cluster_handling Experimental Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Dissolve Compound weigh->dissolve Transfer Solid use_in_rxn 5. Use in Experiment dissolve->use_in_rxn decontaminate 6. Decontaminate Glassware use_in_rxn->decontaminate Post-Experiment dispose_waste 7. Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands doff_ppe->wash_hands

Caption: Safe handling workflow for 7-Chloro-1H-indazol-3-ol.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All disposable materials that have come into contact with 7-Chloro-1H-indazol-3-ol, including gloves, weigh boats, and pipette tips, must be considered contaminated. These items should be collected in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused solid material and solutions containing 7-Chloro-1H-indazol-3-ol must be disposed of as hazardous chemical waste. Do not discharge to the environment or down the drain[6].

  • Licensed Disposal: Ensure that all chemical waste is collected and disposed of by a licensed hazardous waste carrier in accordance with local, state, and federal regulations[1].

By adhering to these protocols, you establish a robust safety framework that protects you and your colleagues while ensuring the integrity of your research.

References

  • CymitQuimica. (2024). Safety Data Sheet for 7-Chloro-1H-indazol-5-amine.
  • Thermo Fisher Scientific. (2025). 7-Amino-1H-indazole - SAFETY DATA SHEET.
  • XIXISYS. (n.d.). 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID (CAS No. 129295-32-5) SDS.
  • Fisher Scientific. (2025). Indazole - SAFETY DATA SHEET.
  • Echemi. (n.d.). 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets.
  • Capot Chemical. (2026). MSDS of 7-Benzyloxy-1H-indazole-3-carbonitrile.
  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J. M., Roper, T. D., Laidlaw, G. M., ... & Jin, L. (2024).
  • BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol.
  • ChemicalBook. (2025). 1-Benzyl-3-hydroxy-1H-indazole - Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1H-indazol-3-ol
Reactant of Route 2
Reactant of Route 2
7-Chloro-1H-indazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.